molecular formula C17H34O2 B1585449 2-Ethylhexyl nonanoate CAS No. 59587-44-9

2-Ethylhexyl nonanoate

Cat. No.: B1585449
CAS No.: 59587-44-9
M. Wt: 270.5 g/mol
InChI Key: CCFWAONPPYWNDM-UHFFFAOYSA-N
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Description

2-Ethylhexyl nonanoate is a useful research compound. Its molecular formula is C17H34O2 and its molecular weight is 270.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethylhexyl nonanoate
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InChI

InChI=1S/C17H34O2/c1-4-7-9-10-11-12-14-17(18)19-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFWAONPPYWNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
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DSSTOX Substance ID

DTXSID80866762
Record name Nonanoic acid, 2-ethylhexyl ester
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Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59587-44-9
Record name 2-Ethylhexyl pelargonate
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Record name 2-Ethylhexyl pelargonate
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Record name Nonanoic acid, 2-ethylhexyl ester
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Record name Nonanoic acid, 2-ethylhexyl ester
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Record name 2-ethylhexyl nonanoate
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Record name ETHYLHEXYL PELARGONATE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylhexyl Nonanoate: Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Ethylhexyl nonanoate, an ester of significant interest in the cosmetic, industrial, and pharmaceutical sectors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, structure, synthesis, and analytical characterization.

Introduction: The Versatility of a Branched-Chain Ester

This compound (CAS No. 59587-44-9), also known as 2-ethylhexyl pelargonate, is the ester formed from the reaction of 2-ethylhexanol and nonanoic acid.[1] Its branched alkyl chain imparts unique physical and chemical properties, leading to its widespread use as an emollient in cosmetics, a plasticizer in polymers, and a solvent in various industrial formulations.[2] The molecular structure provides a balance of lubricity, low volatility, and good solvency, making it a versatile ingredient in a multitude of applications. From a sustainability perspective, its derivation from fatty acids and alcohols positions it as a biodegradable alternative to some petrochemical-based esters.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application and formulation.

PropertyValueSource(s)
Molecular Formula C₁₇H₃₄O₂[1]
Molecular Weight 270.45 g/mol [1]
CAS Number 59587-44-9[1]
Appearance Clear, colorless to pale yellow liquid[2]
Boiling Point 311.8 °C at 760 mmHg (Predicted)N/A
Density 0.864 g/cm³ (Predicted)N/A
Refractive Index 1.440 (Predicted)N/A
Solubility Insoluble in water; soluble in organic solventsN/A
Kovats Retention Index 1787 (Standard non-polar column)[1]

Molecular Structure and Elucidation

The molecular structure of this compound is key to its functional properties. Spectroscopic techniques are essential for its structural confirmation and quality control.

Predicted ¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen environments in the molecule. Based on the structure and data from similar esters, the following chemical shifts are predicted:

  • ~4.05 ppm (d, 2H): The two protons on the carbon adjacent to the ester oxygen (-OCH₂-). The doublet arises from coupling with the single proton on the chiral center.

  • ~2.25 ppm (t, 2H): The two protons on the carbon alpha to the carbonyl group (-CH₂-COO-). The triplet is due to coupling with the adjacent methylene group.

  • ~1.55 ppm (m, 1H): The single proton on the chiral center of the 2-ethylhexyl group.

  • ~1.2-1.4 ppm (m, ~20H): A complex multiplet region corresponding to the overlapping signals of the numerous methylene (-CH₂) protons in both the nonanoate and 2-ethylhexyl chains.

  • ~0.85-0.95 ppm (m, 9H): Overlapping triplets corresponding to the three methyl (-CH₃) groups at the ends of the alkyl chains.

Predicted ¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the different carbon environments. The predicted chemical shifts are as follows:

  • ~173 ppm: The carbonyl carbon of the ester group (C=O).

  • ~67 ppm: The carbon of the -OCH₂- group in the 2-ethylhexyl moiety.

  • ~39 ppm: The chiral carbon (-CH-) in the 2-ethylhexyl group.

  • ~34 ppm: The carbon alpha to the carbonyl group (-CH₂-COO-).

  • ~10-32 ppm: A series of peaks corresponding to the remaining methylene and methyl carbons in the alkyl chains.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in this compound. Key characteristic absorption bands are expected at:

  • ~2850-2960 cm⁻¹: Strong C-H stretching vibrations of the alkyl chains.

  • ~1735 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (ester) stretching vibration.

  • ~1170 cm⁻¹: A strong C-O stretching vibration of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), this compound is expected to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z 270. Key fragment ions would likely include:

  • m/z 113: Corresponding to the 2-ethylhexyl group [CH₃(CH₂)₃CH(C₂H₅)CH₂]⁺.

  • m/z 157: Corresponding to the nonanoyl cation [CH₃(CH₂)₇CO]⁺.

  • McLafferty rearrangement products: Characteristic of esters with sufficiently long alkyl chains.

Synthesis of this compound

This compound is typically synthesized via Fischer esterification of nonanoic acid and 2-ethylhexanol, often in the presence of an acid catalyst.[3][4]

Synthesis Workflow

cluster_0 Reaction Setup cluster_1 Work-up & Purification Reactants Nonanoic Acid & 2-Ethylhexanol ReactionVessel Reaction Vessel with Dean-Stark Trap Reactants->ReactionVessel Catalyst Acid Catalyst (e.g., Amberlyst-15) Catalyst->ReactionVessel Solvent Toluene (optional, for azeotropic water removal) Solvent->ReactionVessel Neutralization Wash with aq. NaHCO₃ to neutralize acid catalyst ReactionVessel->Neutralization After reaction completion Washing Wash with brine to remove water-soluble impurities Neutralization->Washing Drying Dry over anhydrous Na₂SO₄ Washing->Drying Filtration Filter to remove drying agent Drying->Filtration Distillation Vacuum Distillation to isolate pure product Filtration->Distillation FinalProduct FinalProduct Distillation->FinalProduct Pure this compound cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Cosmetic Sample (e.g., Cream) Extraction Solvent Extraction (e.g., with Hexane) Sample->Extraction Cleanup Optional: Solid-Phase Extraction (SPE) Extraction->Cleanup Injection Inject into GC-MS Cleanup->Injection Separation Separation on a non-polar capillary column Injection->Separation Detection Detection by Mass Spectrometry (Scan or SIM mode) Separation->Detection Identification Identify based on retention time and mass spectrum Detection->Identification Quantification Quantify using an internal or external standard Identification->Quantification Result Result Quantification->Result Concentration of This compound

Sources

Synthesis of 2-ethylhexyl nonanoate from nonanoic acid and 2-ethylhexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Ethylhexyl Nonanoate from Nonanoic Acid and 2-Ethylhexanol

Introduction

This compound, also known as 2-ethylhexyl pelargonate, is a versatile ester formed from the reaction of nonanoic acid and 2-ethylhexanol.[] It is a clear, colorless to pale yellow liquid characterized by its low volatility, excellent lubricity, and a light, non-greasy feel.[] These properties make it a highly sought-after ingredient in a multitude of industries. In cosmetics and personal care, it functions as an emollient and skin-conditioning agent, improving the spreadability and texture of creams, lotions, and sunscreens.[][2] In industrial applications, it serves as a plasticizer, flow modifier in coatings, and a base fluid or additive in lubricants and metalworking fluids.[][3]

This guide provides a comprehensive technical overview of the synthesis of this compound. We will delve into the underlying chemical principles, present detailed experimental protocols, and discuss the critical parameters that govern reaction efficiency and product purity. The primary synthetic route explored is the Fischer-Speier esterification, a cornerstone of organic synthesis valued for its simplicity and efficiency.[4][5]

Reactant and Product Physicochemical Profiles

A thorough understanding of the physical and chemical properties of the reactants and the final product is fundamental to designing a successful synthesis. Nonanoic acid, a nine-carbon fatty acid, can be sustainably sourced from the oxidation of oleic acid found in vegetable oils.[6][7] 2-Ethylhexanol is a branched, eight-carbon oxo alcohol.[8] The properties of these compounds dictate the reaction conditions and purification strategies.

Table 1: Physicochemical Properties of Key Compounds

PropertyNonanoic Acid2-EthylhexanolThis compound
Synonyms Pelargonic AcidIsooctanol2-Ethylhexyl Pelargonate[][9]
CAS Number 112-05-0[10]104-76-759587-44-9[11]
Molecular Formula C₉H₁₈O₂[10]C₈H₁₈OC₁₇H₃₄O₂[][11]
Molecular Weight 158.24 g/mol 130.23 g/mol 270.45 g/mol [9][11]
Boiling Point 254.5 °C[10]183-186 °C311.8 °C[][12]
Density 0.906 g/cm³~0.833 g/cm³0.864 g/cm³[][12]
Appearance Colorless liquid[10]Colorless liquidColorless to pale yellow liquid[]
Solubility in Water Slightly solubleSlightly soluble0.01354 mg/L (estimated)[]

Reaction Chemistry: The Fischer-Speier Esterification

The synthesis of this compound from nonanoic acid and 2-ethylhexanol is a classic example of the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to produce an ester and water.[4][13]

R-COOH (Carboxylic Acid) + R'-OH (Alcohol) ⇌ R-COOR' (Ester) + H₂O (Water)

Reaction Mechanism

The Fischer esterification is a reversible, equilibrium-driven process.[4][13][14] The mechanism proceeds through several distinct steps, facilitated by a strong acid catalyst (e.g., H₂SO₄, p-TsOH):

  • Protonation of the Carbonyl: The catalyst protonates the carbonyl oxygen of the nonanoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4][5]

  • Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 2-ethylhexanol attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[14]

  • Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product, this compound.

Thermodynamics and Kinetics

The esterification of nonanoic acid with 2-ethylhexanol is a slightly endothermic reaction (Δr_H_ = +10.3 kJ/mol).[6][15] Kinetic studies have shown that the activation energy for this reaction is approximately 60 kJ/mol, with similar values observed for both homogeneous (H₂SO₄) and heterogeneous (Amberlite IR120) catalysts.[6][16]

Experimental Design and Protocols

Achieving a high yield in an equilibrium-limited reaction like Fischer esterification requires careful manipulation of the reaction conditions to drive the equilibrium toward the products. This is accomplished by applying Le Chatelier's principle, primarily through two strategies: using an excess of one reactant or actively removing the water byproduct.[13][14]

Causality of Experimental Choices
  • Catalyst Selection:

    • Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH): These are highly effective and widely used.[4][17] However, they must be neutralized and removed during the work-up process, which can generate waste and potentially lead to side reactions if not handled correctly.

    • Heterogeneous Catalysts (e.g., Amberlite IR-120, Amberlyst-15): These solid-phase acid resins offer significant process advantages, including ease of separation (simple filtration), reusability, and reduced equipment corrosion.[][6][7] Their primary drawback can be mass transfer limitations, where the diffusion of bulky reactants like 2-ethylhexanol into the catalytic pores can be slower, impacting reaction rates.[6]

  • Driving the Equilibrium:

    • Excess Reactant: Using a stoichiometric excess of 2-ethylhexanol is a common and effective strategy.[14][17] A molar ratio of 5:1 (alcohol to acid) has been demonstrated to achieve high conversions (up to 85%).[6][7] The excess alcohol can be readily removed and recycled via distillation during purification.

    • Water Removal: The most robust method for driving the reaction to completion is the continuous removal of water as it forms. This is typically achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or hexane.[4][14][17]

Detailed Step-by-Step Synthesis Protocol (Homogeneous Catalysis)

This protocol describes a laboratory-scale batch synthesis using p-toluenesulfonic acid as the catalyst and a Dean-Stark apparatus for water removal.

1. Apparatus Setup:

  • Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a temperature probe connected to a heating mantle. Ensure all glassware is dry.

2. Reagent Charging:

  • To the flask, add nonanoic acid (e.g., 0.2 mol), 2-ethylhexanol (e.g., 1.0 mol, a 5-fold molar excess), and toluene (approx. 150 mL) to facilitate azeotropic water removal.
  • Add the acid catalyst, p-toluenesulfonic acid monohydrate (p-TsOH), at a loading of 0.5–1.2% of the total reactant weight.[18]

3. Reaction Execution:

  • Begin stirring and gently heat the mixture to reflux. The typical temperature range for this reaction is 60–110 °C.[4]
  • As the reaction proceeds, the toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect in the bottom of the trap, while the toluene will overflow and return to the reaction flask.
  • Monitor the reaction by observing the volume of water collected. The theoretical amount of water for a 0.2 mol reaction is 3.6 mL.

4. Reaction Completion and Work-up:

  • The reaction is considered complete when water no longer collects in the trap (typically after 3-6 hours).
  • Allow the reaction mixture to cool to room temperature.
  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (100 mL).[17]
  • Wash the organic phase sequentially with:
  • A saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the p-TsOH catalyst and any unreacted nonanoic acid.[17]
  • A saturated sodium chloride (brine) solution (1 x 50 mL) to remove residual water and salts.[17]
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and ethyl acetate.[17]

5. Purification:

  • The resulting crude product will contain the desired ester and excess 2-ethylhexanol.
  • Purify the crude oil via fractional vacuum distillation. This step is critical for separating the high-boiling this compound from the more volatile unreacted 2-ethylhexanol, enabling product purity of >99%.[19]
Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Charging cluster_reaction Esterification Reaction cluster_workup Work-up & Neutralization cluster_purification Final Purification Nonanoic_Acid Nonanoic Acid Reaction_Vessel Reflux with Dean-Stark (60-110°C) Nonanoic_Acid->Reaction_Vessel Ethylhexanol 2-Ethylhexanol (Excess) Ethylhexanol->Reaction_Vessel Toluene Toluene (Solvent) Toluene->Reaction_Vessel Catalyst p-TsOH (Catalyst) Catalyst->Reaction_Vessel Water_Removal Azeotropic Water Removal Reaction_Vessel->Water_Removal Byproduct Quench Cool & Dilute (Ethyl Acetate) Reaction_Vessel->Quench Crude Mixture Wash Wash with NaHCO₃ & Brine Quench->Wash Dry Dry (MgSO₄) & Filter Wash->Dry Evaporate Solvent Removal (Rotovap) Dry->Evaporate Distillation Fractional Vacuum Distillation Evaporate->Distillation Crude Product Final_Product Pure 2-Ethylhexyl Nonanoate (>99%) Distillation->Final_Product

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Ethylhexyl Pelargonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of 2-ethylhexyl pelargonate (CAS: 59587-44-9), an ester of significant interest to researchers, scientists, and drug development professionals. Synthesized from pelargonic acid and 2-ethylhexanol, this compound is a versatile emollient, solvent, and plasticizer.[1][2] This document moves beyond a simple recitation of data points, offering critical insights into how its specific molecular structure dictates its physical behavior and, consequently, its functional performance in advanced applications. We will explore its thermal properties, rheology, solubility, and safety profile, grounding each claim in authoritative data. Furthermore, this guide furnishes detailed, replicable experimental protocols for the characterization of these properties, ensuring a self-validating framework for laboratory investigation. The causality between its properties and its efficacy in cosmetic and pharmaceutical formulations is a central theme, providing a robust resource for formulation science and materials research.

Introduction: Understanding 2-Ethylhexyl Pelargonate

2-Ethylhexyl pelargonate, also known by its IUPAC name 2-ethylhexyl nonanoate, is a synthetic ester that has garnered significant attention for its unique sensory and functional characteristics.[2][3] It is a clear, colorless, and odorless liquid at room temperature.[4][5] The compound is the result of an esterification reaction between pelargonic acid (nonanoic acid), a nine-carbon straight-chain fatty acid, and 2-ethylhexanol, a branched-chain alcohol.[2][6][7] This specific combination of a linear fatty acid and a branched alcohol is fundamental to its properties, imparting a desirable light, non-greasy feel that makes it a popular alternative to silicones in skincare and haircare formulations.[2]

In the pharmaceutical and cosmetic industries, its primary roles are as a skin-conditioning agent, an emollient, a solvent, and a plasticizer.[1][8][9] Its emollient properties help to soften and smooth the skin, while its solvent capabilities allow it to dissolve oil-soluble active ingredients and pigments evenly within a formulation.[2] The low toxicity profile and non-irritating nature at typical concentrations further enhance its value in topical preparations.[1][10] This guide will dissect the core physicochemical properties that underpin these valuable functions.

Chemical Identity and Synthesis

A precise understanding of a compound's identity is the foundation of all physicochemical analysis. 2-Ethylhexyl pelargonate is a racemic mixture due to the chiral center in the 2-ethylhexyl group.[11]

IdentifierValueSource
CAS Number 59587-44-9[1][3]
IUPAC Name This compound[3]
Synonyms Ethylhexyl pelargonate, Octyl pelargonate[3][4]
Molecular Formula C₁₇H₃₄O₂[1][3][11]
Molecular Weight 270.45 g/mol [1][3][11]
SMILES CCCCCCCCC(=O)OCC(CC)CCCC[3][11]
InChI Key CCFWAONPPYWNDM-UHFFFAOYSA-N[3][4]

The synthesis is a classic Fischer esterification, typically catalyzed by an acid, where water is removed to drive the reaction to completion.[2][6] This process is crucial as the purity of the final ester directly impacts its physicochemical and sensory profiles.

G PA Pelargonic Acid (Nonanoic Acid) EH 2-Ethylhexanol H2SO4 Acid Catalyst (e.g., H₂SO₄) PA->H2SO4 EH->H2SO4 EP 2-Ethylhexyl Pelargonate H2SO4->EP Esterification (Heat, Water Removal) H2O Water (byproduct) G CP Core Physicochemical Properties LV Low Viscosity (4.44 cSt @ 40°C) CP->LV HL High Lipophilicity (log Pow = 7.17) CP->HL LT Low Toxicity & Non-Irritating CP->LT BS Branched Structure LV->BS due to EM Emollient & Skin Conditioner LV->EM imparts 'dry, silky feel' HL->EM SP Solvent & Plasticizer HL->SP dissolves lipophilic actives PE Penetration Enhancer HL->PE LT->EM LT->SP FR Functional Roles TOP Topical Formulations (Creams, Lotions) EM->TOP COS Cosmetics (Makeup, Hair Care) EM->COS SP->TOP SP->COS PE->TOP APP End Applications

Relationship between properties, roles, and applications.

Standard Experimental Protocols

To ensure scientific integrity, the properties listed must be verifiable. Below are outlines of standard methodologies.

Workflow for Physicochemical Characterization

G start Obtain Sample of 2-Ethylhexyl Pelargonate qc Visual Inspection (Color, Clarity) start->qc dens Density Measurement (Pycnometer or Digital Densitometer) qc->dens ri Refractive Index Measurement (Abbe Refractometer) qc->ri visc Viscosity Determination (Capillary Viscometer, e.g., Ubbelohde) qc->visc thermo Thermal Analysis (DSC/TGA) qc->thermo ftir FTIR Spectroscopy (Functional Group Confirmation) qc->ftir end Compile Data & Report dens->end ri->end visc->end thermo->end ftir->end

General experimental workflow for characterization.
Protocol: Kinematic Viscosity Determination (ASTM D445)

This protocol outlines the measurement of kinematic viscosity, a critical parameter for quality control and formulation.

  • Objective : To determine the kinematic viscosity of 2-ethylhexyl pelargonate at 40°C and 100°C.

  • Apparatus :

    • Calibrated capillary viscometer (e.g., Ubbelohde type).

    • Constant temperature water bath with ±0.02°C stability.

    • Digital stopwatch accurate to 0.1 seconds.

    • Class A volumetric pipette.

  • Procedure :

    • Select a viscometer where the flow time will be at least 200 seconds.

    • Charge the viscometer with a precise volume of the test sample.

    • Place the viscometer vertically in the constant temperature bath set to the target temperature (e.g., 40°C).

    • Allow at least 30 minutes for the sample to reach thermal equilibrium.

    • Using gentle suction, draw the liquid up through the capillary tube to slightly above the upper timing mark.

    • Release the suction and accurately measure the time required for the liquid meniscus to pass from the upper to the lower timing mark.

    • Repeat the measurement at least three times. The flow times should agree within 0.2%.

    • Calculate the average flow time.

  • Calculation :

    • Kinematic Viscosity (ν) in centistokes (cSt) is calculated using the formula: ν = C * t

    • Where:

      • C is the calibration constant of the viscometer (in cSt/s).

      • t is the average flow time (in seconds).

  • Causality & Trustworthiness : This method is a standard for transparent Newtonian liquids. Its trustworthiness comes from the direct relationship between flow time under gravity and viscosity. The use of a calibrated viscometer and a highly stable temperature bath ensures accuracy and reproducibility, as viscosity is highly dependent on temperature.

Safety and Toxicological Profile

For any ingredient intended for topical use, a thorough understanding of its safety is paramount.

  • General Classification : 2-Ethylhexyl pelargonate is generally not classified as a hazardous substance. [12]Safety data sheets indicate no signal word or hazard statements are required under GHS. [12]* Irritation and Sensitization : The Cosmetic Ingredient Review (CIR) Expert Panel has assessed pelargonic acid and its esters, including 2-ethylhexyl pelargonate, and concluded they are safe in the present practices of use and concentration when formulated to be non-irritating. [3][10]Studies on related esters show they are not significant dermal irritants or sensitizers. [7][8]* Toxicity : Animal studies on related 2-ethylhexyl esters report low acute oral and dermal toxicity, with LD50 values typically greater than 2000 mg/kg bw. [7]The esters are expected to hydrolyze to 2-ethylhexanol and the corresponding fatty acid, both of which are readily metabolized. [7][10]* Handling Precautions : Standard laboratory practice should be followed. This includes avoiding contact with skin and eyes and ensuring adequate ventilation. [12][13]In case of contact, washing the affected area with soap and water is recommended. [5][13]

Conclusion

2-Ethylhexyl pelargonate is a well-characterized ester whose value in research and pharmaceutical development stems from a unique combination of physicochemical properties. Its branched-chain structure results in a low viscosity and very low melting point, creating a light, non-greasy emollient that enhances the sensory profile of topical formulations. Its high lipophilicity makes it an effective solvent for other oil-soluble ingredients and contributes to its function as a skin-conditioning agent. Supported by a strong safety profile, these properties establish 2-ethylhexyl pelargonate as a reliable and versatile excipient for scientists developing advanced cosmetic and dermatological products. The experimental protocols and data provided herein offer a validated framework for its application and quality assessment.

References

  • SYNTHESIS OF BIO-LUBRICANT BY ESTERIFICATION OF PELARGONIC ACID WITH 2-ETHYLHEXANOL OVER AMBERLYST 36. (n.d.). Google Scholar.
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  • Cas 59587-44-9, 2-ETHYLHEXYL PELARGON
  • Ethylhexyl Pelargonate. (n.d.).
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  • 2-Ethylhexyl pelargonate SDS, 59587-44-9 Safety D
  • SAFETY D
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  • PELARGONIC ACID. (n.d.).
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  • Johnson, W., Jr., et al. (2011). Final report of the Cosmetic Ingredient Review Expert Panel on the safety assessment of pelargonic acid (nonanoic acid) and nonanoate esters. International Journal of Toxicology, 30(6 Suppl), 228S-69S.
  • Selected 2-ethylhexyl esters: Human health tier II assessment. (2016, July 1).
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  • PELARGONIC ACID. (n.d.). Fornaroli Polymers.
  • PELARGONIC ACID. (n.d.).
  • The role of viscosity on skin penetration from cellulose ether-based hydrogels. (2019, May 6).
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Introduction: A Multifunctional Ester in Modern Formulations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Ethylhexyl nonanoate (CAS: 59587-44-9)

This compound (CAS Number: 59587-44-9), also known by synonyms such as 2-Ethylhexyl pelargonate, is a synthetic ester with significant versatility across multiple industries.[][2] It is formed through the esterification of 2-ethylhexanol and nonanoic acid (also known as pelargonic acid).[2] Belonging to the long-chain fatty ester family, this compound is a clear, colorless to pale yellow liquid characterized by its low volatility, excellent lubricity, and a distinctively light, non-greasy texture.[] These attributes have positioned it as a key ingredient in cosmetics, personal care products, industrial lubricants, and polymer systems.[] This guide provides a comprehensive technical overview for researchers and formulation scientists, delving into its chemical identity, synthesis, mechanisms of action in various applications, and its toxicological profile.

Core Chemical and Physical Properties

A thorough understanding of this compound's physicochemical properties is fundamental to its effective application. These properties dictate its behavior in formulations, its interaction with other components, and its performance characteristics. The branched nature of the 2-ethylhexyl group combined with the C9 fatty acid chain results in a unique combination of fluidity, solvency, and stability.

Chemical Identity and Structure

The molecular structure is central to its function. The ester linkage is susceptible to hydrolysis under strong acidic or basic conditions, breaking down into its constituent alcohol and acid, a crucial factor in its toxicological assessment.[2]

Figure 1: Chemical Structure of this compound cluster_0 cluster_1 C17H34O2 C₁₇H₃₄O₂ a CH₃(CH₂)₇C(=O)O-CH₂(CH(CH₂CH₃)(CH₂)₃CH₃)

Caption: Figure 1: Chemical Structure of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized below. Its high log Pow value indicates strong hydrophobicity and low water solubility, making it an excellent emollient and oil-phase component.[2][3] Its low volatility is advantageous for maintaining formulation integrity and performance over time.[][2]

PropertyValueSource
Molecular Formula C₁₇H₃₄O₂[2]
Average Mass 270.457 g/mol [2][4]
Physical State Liquid at room temperature[2]
Appearance Colorless to pale yellow clear liquid[]
Boiling Point 311.8 ± 10.0 °C (Predicted)[2]
Density 0.861 - 0.864 g/cm³ at 20°C[2][3]
Refractive Index 1.44[2]
Vapor Pressure 0.008 Pa at 20°C[2][3]
Water Solubility < 0.05 mg/L at 20.2°C[3]
Log Pow (Octanol/Water) 5.49 - 7.17[2][3]

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through direct esterification. The choice of catalyst and reaction conditions is critical to maximize yield, minimize side reactions, and ensure high purity of the final product.

Esterification Reaction

The synthesis involves the reaction of 2-ethylhexanol with nonanoic acid, typically in the presence of an acid catalyst.[2][5] Water is produced as a byproduct and must be removed to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

G cluster_reactants Reactants cluster_process Process cluster_products Outputs cluster_separation Purification Reactant1 2-Ethylhexanol Reactor Heated Reactor (e.g., 363 K) Reactant1->Reactor Reactant2 Nonanoic Acid Reactant2->Reactor Catalyst Acid Catalyst (e.g., Amberlyst-15) Catalyst->Reactor Product This compound Reactor->Product Byproduct Water (H₂O) Reactor->Byproduct Separation Water Removal (e.g., Distillation) Byproduct->Separation Separation->Reactor Shift Equilibrium

Caption: Figure 2: Generalized workflow for the synthesis of this compound.

Catalysis Insights

While traditional homogeneous catalysts like sulfuric acid can be used, they present challenges in separation and waste disposal.[6] Heterogeneous catalysts, such as strong cation exchange resins (e.g., Amberlyst-15, Amberlite IR120), are increasingly favored.[5] These solid acid catalysts simplify product purification and are reusable, aligning with green chemistry principles. However, research indicates that mass transfer limitations can arise due to the steric hindrance of the reactants within the catalyst's pores, a critical consideration for process optimization.[5] Achieving high conversion rates (e.g., 85%) requires optimizing temperature, molar ratios, and flow rates in continuous reactor systems.[5]

Industrial and Scientific Applications

This compound's value lies in its versatility. It acts as an emollient, plasticizer, solvent, and lubricant across diverse fields.[]

Cosmetics and Personal Care

This is a primary market for this compound. Its key function is as an emollient and skin-conditioning agent .[][7]

  • Causality: The ester's chemical structure provides a lightweight, non-greasy, and silky feel upon application. Its excellent spreading ability allows for smooth application of creams, lotions, and sunscreens.[]

  • Mechanism: It forms a thin, hydrophobic film on the skin's surface, which reduces transepidermal water loss (TEWL), thereby conditioning and softening the skin. Its high solvency is particularly valuable for dissolving crystalline UV filters and dispersing pigments in sun care and color cosmetic formulations, enhancing product stability and aesthetic appeal.[] It is also noted for being non-comedogenic, making it suitable for a wide range of skin types.[]

Industrial Lubricants and Metalworking Fluids

In industrial settings, the ester's performance is defined by its high lubricity and thermal stability.[]

  • Causality: The long alkyl chains reduce friction and wear between surfaces.[]

  • Mechanism: It functions as a boundary lubricant, forming a strong, persistent film on metal surfaces that withstands high pressure and temperature. This film provides corrosion inhibition and oxidative resistance.[] Its low volatility and broad temperature performance make it a suitable base fluid or additive in synthetic lubricants for compressors, gears, and hydraulic systems.[]

Polymers and Coatings

This compound serves as a secondary plasticizer and flow modifier .[]

  • Causality: Its integration into a polymer matrix disrupts polymer-polymer chain interactions, increasing flexibility and reducing brittleness.

  • Mechanism: In PVC and other polymer systems, it enhances low-temperature performance and improves processability.[] In coatings and inks, it acts as a leveling agent, improving gloss and film smoothness without significantly increasing viscosity. Its low volatility ensures stable film formation.[]

Toxicological Profile and Safety Assessment

For drug development professionals and researchers, a clear understanding of a compound's safety is paramount. This compound is generally considered to have a low order of toxicity, but its metabolic fate is a key consideration.

Metabolic Pathway: Hydrolysis

In biological systems, esters like this compound are expected to undergo enzymatic hydrolysis to their constituent components: 2-ethylhexanol (2-EH) and nonanoic acid. The toxicology of these hydrolysis products is therefore relevant to the overall safety assessment of the parent ester.[8]

Figure 3: Metabolic Hydrolysis Pathway Parent This compound Enzyme Esterase Enzymes (in skin, gut, liver) Parent->Enzyme Product1 2-Ethylhexanol (2-EH) Enzyme->Product1 Hydrolysis Product2 Nonanoic Acid Enzyme->Product2

Caption: Figure 3: Metabolic Hydrolysis Pathway.

Summary of Toxicological Data

Data from human health assessments provide a clear picture of its safety profile. The compound itself is characterized by low acute toxicity.

EndpointResultSpeciesRemarksSource
Acute Oral Toxicity LD50 > 2000 mg/kg bwRatLow acute oral toxicity expected for the ester group.
Acute Dermal Toxicity LD50 > 2000 mg/kg bwRatBased on data for 2-ethylhexyl laurate.
Skin Irritation Slight irritation possibleAnimal/HumanEffects are not sufficient to warrant hazard classification.
Genotoxicity Not considered genotoxicIn vitro / In vivoBased on weight of evidence for the ester group and its hydrolysis products (2-EH and fatty acids).
Repeated Dose Toxicity NOAEL = 1000 mg/kg bw/dayRat28-day oral study on a related ester (2-ethylhexyl stearate) showed no clinical signs of toxicity.
Reproductive/Developmental NOAEL = 1000 mg/kg bw/dayRatNo treatment-related developmental effects. The hydrolysis product 2-EH is a known developmental toxicant, but the risk from the parent ester is considered low.[8]

Expert Interpretation: The critical point in the toxicological assessment is the potential for developmental toxicity from the metabolite 2-EH.[8] However, studies suggest that the rate of hydrolysis from the parent ester allows for clearance of 2-EH before it can accumulate to levels that cause acute toxicity.[9] Therefore, while 2-EH itself carries a hazard classification, the risk associated with exposure to this compound in typical cosmetic and industrial applications is considered low.

Regulatory Status

This compound is listed on major chemical inventories, including the Australian Inventory of Industrial Chemicals (AICIS) and is registered under REACH in Europe.[4] Safety Data Sheets (SDS) generally classify the substance as not hazardous under GHS criteria, though some suppliers may indicate potential for mild irritation.[3][10] It is crucial to always consult the specific SDS from the supplier for handling and PPE recommendations.[10][11][12]

Analytical and Quality Control Protocols

For researchers and formulators, verifying the identity, purity, and consistency of this compound is essential. Standard analytical techniques are employed for this purpose.

Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a self-validating system for determining the purity of a this compound sample. The causality is based on the principle that different chemical compounds will have distinct retention times as they pass through the GC column.

Objective: To quantify the percentage purity of this compound and identify potential impurities, such as residual 2-ethylhexanol or nonanoic acid.

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 100 mg of a certified this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., hexane or isopropanol). This is the Primary Standard Stock.

    • Prepare a series of calibration standards (e.g., 1, 2, 5, 10 mg/mL) by diluting the Primary Standard Stock.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the test sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the same solvent used for the standards.

  • GC System and Conditions:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Split/splitless injector, 250°C, split ratio 50:1.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

    • Detector: FID, 290°C.

  • Analysis and Validation:

    • Inject 1 µL of each calibration standard to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) ≥ 0.999 for the method to be considered valid.

    • Inject 1 µL of the sample preparation in triplicate.

    • Inject a solvent blank to ensure no system contamination.

    • Inject a calibration check standard after every 10 sample injections to verify instrument stability. The check standard's calculated concentration must be within ±5% of its theoretical value.

  • Calculation:

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time to that of the reference standard.

    • Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

    • Purity (%) = (Concentration from curve / Initial sample concentration) x 100.

    • Express the final result as the mean of the triplicate injections.

Conclusion

This compound (CAS 59587-44-9) is a high-performance ester whose value is derived from its unique combination of physical properties: low volatility, excellent lubricity, high solvency, and a desirable sensory profile. Its synthesis via esterification is a well-established process, with modern methods favoring reusable solid acid catalysts. While its primary applications are in cosmetics and industrial lubricants, its utility as a plasticizer demonstrates its broad functionality. From a safety perspective, it exhibits a low toxicity profile. The key consideration, its hydrolysis to 2-ethylhexanol, does not appear to pose a significant risk under normal use conditions due to metabolic clearance rates. For scientists and developers, this compound represents a reliable, multifunctional ingredient with a well-documented safety and performance profile.

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, July 1). Selected 2-ethylhexyl esters: Human health tier II assessment. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 59587-44-9 Name: this compound. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2019, March 8). Waxy esters of 2-ethylhexanol: Human health tier III assessment. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, September 12). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. Retrieved from [Link]

  • Burnett, C. L., et al. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International Journal of Toxicology, 32(4_suppl), 41S-69S. Retrieved from [Link]

  • LookChem. (n.d.). 2-ETHYLHEXYL PELARGONATE Safety Data Sheets(SDS). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). 2-Ethylhexyl Octanoate: Applications Beyond Plastics and Fibers. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Nonanoic Acid Esterification with 2-Ethylhexanol: From Batch To Continuous Operation | Request PDF. Retrieved from [Link]

  • Kosswig, K. (2016). 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. Tenside Surfactants Detergents, 53(5), 415-423. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylhexyl Pelargonate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylhexyl Isononanoate. PubChem Compound Database. Retrieved from [Link]

  • Kosswig, K., et al. (2016). 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. Tenside Surfactants Detergents. Retrieved from [Link]

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A Comprehensive Toxicological Assessment of 2-Ethylhexyl Nonanoate for Scientific and Regulatory Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction

2-Ethylhexyl nonanoate (CAS No. 59587-44-9) is a branched alkyl ester, synthesized from the esterification of 2-ethylhexanol and nonanoic acid.[][2] Commonly known as 2-ethylhexyl pelargonate, it presents as a clear, colorless to pale yellow liquid with low volatility.[][3] Its chemical and physical properties, particularly its lightweight, non-greasy feel and excellent compatibility with oils and polymers, have led to its widespread use as an emollient and skin-conditioning agent in cosmetic and personal care products.[] It also serves as a plasticizer and flow modifier in industrial applications.[]

This guide provides a comprehensive toxicological profile of this compound, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of data, this document elucidates the causal relationships behind experimental designs and toxicological outcomes. It is grounded in internationally accepted testing protocols and authoritative safety assessments, providing a self-validating framework for understanding the human health safety of this compound.

Section 1: Physicochemical Properties and Toxicokinetics

A foundational understanding of a substance's toxicological profile begins with its chemical identity and its fate within a biological system.

Physicochemical Characteristics

The properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterValueReference
CAS Number 59587-44-9[2][4]
Molecular Formula C17H34O2[][4]
Molecular Weight 270.45 g/mol [][4]
Physical State Liquid at room temperature[2]
Boiling Point 311.8°C at 760 mmHg[3]
Density ~0.864 g/cm³[3][5]
Water Solubility 0.01354 mg/L @ 25°C (estimated)[][5]
LogP (Octanol/Water) 5.49660[2][3]
Metabolic Pathway: The Central Role of Hydrolysis

The primary metabolic pathway for alkyl esters like this compound is enzymatic hydrolysis.[6][7] This reaction is catalyzed by esterases present in the skin, gastrointestinal tract, and liver, cleaving the ester bond to yield its constituent alcohol and carboxylic acid.[6][7]

In this case, this compound is hydrolyzed to 2-ethylhexanol and nonanoic acid .[2] These metabolites then enter their respective endogenous metabolic pathways.[6] A key consideration for risk assessment is the further metabolism of 2-ethylhexanol to 2-ethylhexanoic acid, a substance with a known, albeit dose-dependent, toxicological profile.[6][7][8] The toxicological implications of this metabolic conversion are discussed in detail in Section 5.

Metabolic_Pathway EHN This compound Hydrolysis Esterase-Mediated Hydrolysis EHN->Hydrolysis Metabolites Hydrolysis->Metabolites EH 2-Ethylhexanol Metabolites->EH NA Nonanoic Acid Metabolites->NA Metabolism Alcohol Dehydrogenase Aldehyde Dehydrogenase EH->Metabolism Endogenous Endogenous Metabolic Pathways NA->Endogenous EHA 2-Ethylhexanoic Acid EHA->Endogenous Metabolism->EHA

Caption: Metabolic pathway of this compound.

Section 2: Acute Toxicity and Local Effects

This section evaluates the potential for this compound to cause harm from short-term exposure and its effects on skin and eyes upon direct contact.

Acute Systemic Toxicity

Acute toxicity studies assess the potential for adverse health effects from a single or short-term exposure. Based on data from structurally similar 2-ethylhexyl esters, this compound is expected to have a low acute toxicity profile.[9]

EndpointSpeciesValueClassificationReference
Oral LD50 Rat>2000 mg/kg bwLow Toxicity[9]
Dermal LD50 Rat>2000 mg/kg bwLow Toxicity[9]
Inhalation LC50 Rat>5.7 mg/L (4-hr)Low Toxicity[9]

This method is a stepwise procedure designed to estimate acute oral toxicity while minimizing animal use.[10]

  • Rationale for Design: The stepwise procedure, using a small number of animals per step (typically 3), allows for classification of the substance's toxicity with high confidence and reproducibility.[10] The use of fixed, separated dose levels enables ranking without needing to determine a precise LD50.[10]

  • Animal Selection: Healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive) are used.[10]

  • Dose Selection: Prior information on the substance and its analogs informs the starting dose selection to minimize animal mortality.[10] For a substance with an expected low toxicity profile like this compound, a limit test at 2000 mg/kg is often the first step.[10]

  • Procedure: a. Animals are fasted prior to dosing to promote absorption. b. The test substance is administered in a single dose by oral gavage. c. Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[10] d. The outcome of the first step (mortality or survival) determines the dose for the next step. If no mortality occurs at 2000 mg/kg, the substance is classified as low toxicity, and further testing is unnecessary.[10]

  • Pathology: All animals are subjected to a gross necropsy at the end of the study to identify any treatment-related abnormalities.

Acute_Toxicity_Workflow cluster_outcome Outcome start Start: Select Starting Dose (e.g., 2000 mg/kg) dose Dose 3 Female Rats by Oral Gavage start->dose observe Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dose->observe decision Mortality Check observe->decision stop_low Stop: LD50 > 2000 mg/kg (Low Toxicity) decision->stop_low 0-1 Deaths lower_dose Test at Lower Dose Level decision->lower_dose 2-3 Deaths

Caption: Workflow for Acute Oral Toxicity (OECD TG 423 Limit Test).

Skin and Eye Irritation
  • Eye Irritation: Studies on analogous compounds indicate a potential for slight, transient eye irritation, with all effects being fully reversible within 24-48 hours.[9] A study on cetearyl ethylhexanoate, a related ester, found it was not an ocular irritant in rabbits.[8]

Skin Sensitization

Skin sensitization is an allergic response following skin contact. Based on available data for related esters, this compound is not anticipated to be a skin sensitizer.[7][9] A Guinea Pig Maximisation Test (GPMT, OECD TG 406) conducted on a similar ester mixture showed no sensitization reactions.[9]

Section 3: Genotoxicity

Genotoxicity assays are critical for identifying substances that can cause genetic damage, a potential precursor to carcinogenicity. The weight of evidence from both in vitro and in vivo studies indicates that 2-ethylhexyl esters are not genotoxic.[9]

  • Negative results were observed for related esters in in vitro bacterial reverse mutation assays (Ames test) and mammalian cell chromosomal aberration tests.[9]

  • An in vivo micronucleus assay in mice with a related ester was also negative.[9]

  • Furthermore, the primary hydrolysis products, 2-ethylhexanol and fatty acids, are not considered to be genotoxic.[9]

Section 4: Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the potential for adverse effects from long-term, repeated exposure.

A 28-day repeated oral dose toxicity study (similar to OECD TG 407) was conducted on 2-ethylhexyl stearate, a close structural analog.[9]

  • Methodology: Rats were administered the substance daily by oral gavage at doses of 100, 500, or 1000 mg/kg bw/day.

  • Findings: No clinical signs of toxicity, significant changes in body weight, food consumption, blood chemistry, or organ weights were observed. No abnormalities were noted at necropsy or upon histological examination.[9]

Section 5: Reproductive and Developmental Toxicity - A Mechanistic Deep Dive

The potential for reproductive and developmental toxicity is a critical endpoint. For this compound, this assessment hinges on the known effects of its metabolite, 2-ethylhexanoic acid (2-EHA).

The 2-EHA Mechanistic Hypothesis

At high oral doses in rodents, 2-EHA has been shown to be a developmental toxicant.[6][8] A specific mechanism has been proposed for this effect.

  • Maternal Liver Toxicity: High doses of 2-EHA cause acute toxicity in the maternal liver.[6][8]

  • Metallothionein (MT) Induction: The liver toxicity induces the production of metallothionein, a protein that binds to metals.[6][8]

  • Zinc Sequestration: MT avidly binds zinc, leading to an accumulation of zinc in the maternal liver.[6][8]

  • Embryonic Zinc Deficiency: The sequestration of zinc in the maternal liver creates a transient zinc deficiency in the developing embryo.[6][8]

  • Developmental Effects: This embryonic zinc deficiency is the ultimate cause of the observed developmental toxicity, such as skeletal malformations.[6][8]

EHA_Toxicity_Pathway Start High Oral Dose of 2-Ethylhexanoic Acid (2-EHA) Liver Maternal Liver Toxicity Start->Liver MT Metallothionein (MT) Induction in Liver Liver->MT Zinc_Seq Zinc Sequestration by MT in Liver MT->Zinc_Seq Zinc_Def Embryonic Zinc Deficiency Zinc_Seq->Zinc_Def Dev_Tox Developmental Toxicity (e.g., Skeletal Malformations) Zinc_Def->Dev_Tox

Caption: Proposed mechanism of 2-EHA developmental toxicity.

The Importance of Metabolic Rate: Contextualizing the Risk

While the 2-EHA mechanism is valid, its relevance to this compound exposure is questionable. The key factor is the rate at which 2-EHA is produced. The toxic cascade is an acute, high-dose phenomenon.

To investigate this, a study was performed using di-2-ethylhexyl terephthalate (DEHT), another precursor that metabolizes to 2-ethylhexanol and subsequently to 2-EHA.[6][8]

  • Study Design: Rats were fed up to 1% DEHT in their diet, resulting in high daily doses (up to 1021 mg/kg/day).[6][8]

  • Findings: Despite the high exposure, no reproductive or developmental toxicity was observed.[6][8]

  • Causality & Interpretation: These findings strongly suggest that the two-step metabolic conversion (ester hydrolysis followed by alcohol oxidation) results in a slow, steady formation of 2-EHA. This allows the body's natural clearance mechanisms to eliminate the 2-EHA before it can accumulate to levels sufficient to trigger the acute liver toxicity that initiates the toxic cascade.[6][8]

This principle is directly applicable to this compound. Furthermore, a direct developmental toxicity study (OECD TG 414) on 2-ethylhexyl stearate found no treatment-related developmental or teratogenic effects at doses up to 1000 mg/kg bw/day.[9]

Summary of Developmental Toxicity Data
CompoundStudy TypeNOAELKey FindingReference
2-Ethylhexyl Stearate Developmental (Rat)1000 mg/kg bw/dayNo developmental toxicity[9]
Di-2-ethylhexyl terephthalate (DEHT) Repro/Developmental (Rat)>1000 mg/kg bw/dayNo reproductive or developmental toxicity[6][8]
2-Ethylhexanol (Metabolite) Developmental (Rat)130 mg/kg bw/dayDevelopmental effects at higher doses[7][9][12]
2-Ethylhexanoic Acid (Metabolite) Developmental (Rat)<100 mg/kg bw/dayDevelopmental toxicity at high doses[6][7][8]

Section 6: Regulatory Context and Safety Assessment

Conclusion

The toxicological profile of this compound is well-characterized through a combination of direct data and robust read-across from structurally similar esters. The key findings are:

  • Low Acute Toxicity: It exhibits low acute toxicity via oral, dermal, and inhalation routes.

  • Minimal Local Effects: It is at most a slight skin and eye irritant, and products are formulated to be non-irritating. It is not a skin sensitizer.

  • No Genotoxic or Carcinogenic Concern: It is not considered genotoxic, and its metabolites are not carcinogenic.[9]

  • Low Systemic Toxicity: Repeated exposure does not lead to significant systemic toxicity, with a high NOAEL established in animal studies.[9]

  • Negligible Reproductive/Developmental Risk: While a metabolite, 2-EHA, can be a developmental toxicant at high doses, the metabolic pathway from this compound is slow, preventing the accumulation necessary to trigger toxicity.[6][8] This is supported by the lack of effects in high-dose studies with precursor compounds.[6][8][9]

References

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An In-Depth Technical Guide to the Environmental Fate and Biodegradability of 2-Ethylhexyl Nonanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 2-Ethylhexyl Nonanoate

This compound (CAS: 59587-44-9), also known as 2-ethylhexyl pelargonate, is the ester formed from the reaction of 2-ethylhexanol and nonanoic acid.[1] It is a clear, colorless to pale yellow liquid characterized by low volatility and excellent lubricity.[1] These properties have led to its widespread use across various industries, primarily as an emollient and skin-conditioning agent in cosmetics and personal care products, where it imparts a lightweight, non-greasy feel.[2] It also serves as a plasticizer in polymer systems and a base fluid or additive in industrial lubricants and metalworking fluids.[1] Given its application in rinse-off and leave-on products, as well as industrial formulations, understanding its environmental distribution, persistence, and ultimate fate is of critical importance for researchers, environmental scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the environmental fate and biodegradability of this compound. In the absence of extensive direct experimental data for the parent compound, this guide synthesizes information from its constituent hydrolysis products—2-ethylhexanol and nonanoic acid—along with data from structurally similar esters and established predictive models to present a robust environmental profile.

Physicochemical Properties

A substance's environmental behavior is fundamentally governed by its physical and chemical properties. The table below summarizes key properties for this compound, which indicate it is a lipophilic substance with low water solubility and low vapor pressure, suggesting it will preferentially partition to organic matter rather than remaining in water or volatilizing into the atmosphere.

PropertyValueSource
Molecular Formula C₁₇H₃₄O₂[1]
Molecular Weight 270.45 g/mol [1]
Physical State Liquid at room temperature[1]
Boiling Point 311.8 ± 10.0 °C (Predicted)[1]
Vapor Pressure 0.008 Pa at 20°C[1]
LogP (Octanol-Water Partition Coefficient) 5.49660[1]

Part 1: Environmental Distribution and Abiotic Degradation

The initial and most critical step in the environmental degradation of this compound is the cleavage of its ester bond through hydrolysis. This process breaks the molecule into its constituent alcohol (2-ethylhexanol) and carboxylic acid (nonanoic acid). The rates of other abiotic processes, such as photolysis, are considered negligible in comparison.

Hydrolysis: The Primary Degradation Pathway

Like other esters, this compound is susceptible to hydrolysis under environmental conditions (pH 5-9).[3] This reaction can be catalyzed by acids or bases, with the rate being pH-dependent.[4]

Hydrolysis Reaction: C₈H₁₇OOC(CH₂)₇CH₃ + H₂O → C₈H₁₇OH + HOOC(CH₂)₇CH₃ (this compound + Water → 2-Ethylhexanol + Nonanoic Acid)

G cluster_main Environmental Entry cluster_hydrolysis Primary Degradation cluster_products Hydrolysis Products A This compound B Hydrolysis A->B Water (H₂O) C 2-Ethylhexanol B->C D Nonanoic Acid B->D

Soil Adsorption and Mobility

The tendency of a chemical to adsorb to soil and sediment is a key factor in its environmental mobility and bioavailability. This is quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates a tendency to adsorb to soil and organic matter, leading to lower mobility.[5]

Due to the lack of experimental data for this compound, the KOCWIN™ program within EPI Suite™ can be used for estimation based on its LogP value. Given its high LogP of ~5.5, this compound is expected to have a high Koc value, indicating that it will be strongly adsorbed to soil and sediment, with low potential for leaching into groundwater.

The mobility of its hydrolysis products differs significantly:

  • 2-Ethylhexanol: Has a low tendency to bind to soil or sediment (log Koc = 1.4), suggesting it is more mobile.[6][7]

  • Nonanoic Acid: Exhibits low mobility in soils and binds strongly to sediments.[8]

Photolysis

Direct photolysis is not expected to be a significant degradation pathway for this compound as it lacks chromophores that absorb light at environmentally relevant wavelengths (>290 nm).

Part 2: Biodegradability

While hydrolysis is the initial degradation step, the ultimate environmental fate of this compound is determined by the biodegradability of its hydrolysis products. "Ready biodegradability" is a classification for chemicals that are expected to undergo rapid and ultimate degradation in the environment.[9] Standardized tests, such as those outlined in the OECD 301 guidelines, are used to assess this.[9]

Biodegradability of Hydrolysis Products
  • 2-Ethylhexanol: Is considered to be readily biodegradable.[3] It is unlikely to persist in the environment as it biodegrades rapidly in sewage treatment plants.[6][7]

  • Nonanoic Acid (Pelargonic Acid): Is also readily biodegradable and short-lived in the environment.[8] The EPA estimates its aerobic half-life in soil to be less than one day.[10]

Based on the ready biodegradability of both of its hydrolysis products, this compound is expected to be readily biodegradable. The overall rate of biodegradation will be influenced by the initial rate of hydrolysis.

Experimental Protocols for Assessing Ready Biodegradability

The OECD 301 series of tests are the internationally recognized standards for determining ready biodegradability. For a poorly water-soluble substance like this compound, the OECD 301B (CO₂ Evolution Test) or OECD 301F (Manometric Respirometry Test) are most appropriate.[11]

Protocol for OECD 301B: CO₂ Evolution Test

This method measures the carbon dioxide evolved from the ultimate aerobic biodegradation of the test substance.

  • Preparation of Test Medium: A mineral medium containing essential salts is prepared. The test substance is added as the sole source of organic carbon, typically at a concentration of 10-20 mg of total organic carbon (TOC) per liter.

  • Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant that has not been previously exposed to the test substance.

  • Test Setup: The test substance, mineral medium, and inoculum are combined in test flasks. Control flasks containing only the inoculum and mineral medium, and reference flasks with a readily biodegradable substance (e.g., sodium benzoate), are also prepared. The flasks are aerated with CO₂-free air.

  • Incubation: The flasks are incubated in the dark at a constant temperature (22 ± 2°C) for 28 days.

  • Measurement: The CO₂ produced in each flask is trapped in a barium or sodium hydroxide solution and quantified by titration or with a TOC analyzer.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance (corrected for the blank control) to its theoretical maximum CO₂ production (ThCO₂).

Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve ≥60% of its ThCO₂ within a 10-day window during the 28-day test period. The 10-day window begins when 10% biodegradation is reached.[12]

G cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Mineral Medium B Add Test Substance (10-20 mg TOC/L) A->B C Add Inoculum (Activated Sludge) B->C D Incubate in Dark at 22°C C->D E Aerate with CO₂-free Air D->E F Trap Evolved CO₂ E->F G Quantify CO₂ F->G H Calculate % Biodegradation G->H I Apply 10-day Window Criterion H->I

Part 3: Ecotoxicity

The potential for a substance to cause harm to aquatic organisms is a key component of its environmental risk assessment. Acute toxicity is typically evaluated for fish, aquatic invertebrates (e.g., Daphnia magna), and algae.

As with other parameters, specific experimental ecotoxicity data for this compound is scarce. Therefore, an assessment must be made based on the toxicity of its hydrolysis products and predictions from QSAR models like the ECOSAR™ program within EPI Suite™.

Aquatic Toxicity of Hydrolysis Products
  • 2-Ethylhexanol: Is considered harmful to aquatic organisms upon short-term exposure.[7]

  • Nonanoic Acid: Is classified as harmful to aquatic life with long-lasting effects.[13] The acute EC50 for Daphnia magna is 23.63 mg/L, and the NOEC for chronic toxicity is 9.93 mg/L.[8] Algae are particularly sensitive, with a NOEC for growth rate of 0.568 mg/L.[8]

Predicted Ecotoxicity of this compound

Given its low water solubility, the aquatic toxicity of this compound is expected to be low. The exposure concentration in the water column is likely to be limited by its solubility. However, due to its high LogP, there is a potential for bioaccumulation in aquatic organisms. The ECOSAR™ model can provide estimated toxicity values (LC50 for fish, EC50 for daphnia, and EC50 for algae) based on chemical structure, which are crucial for a preliminary risk assessment in the absence of experimental data.

Summary of Predicted Environmental Fate and Effects

ParameterPredicted Outcome for this compoundRationale/Supporting Evidence
Primary Degradation Pathway HydrolysisExpected behavior for esters in aqueous environments.[3][4]
Biodegradability Readily BiodegradableBased on the ready biodegradability of its hydrolysis products, 2-ethylhexanol and nonanoic acid.[3][6][7][8]
Mobility in Soil LowHigh predicted Koc value due to high LogP, indicating strong adsorption to organic matter.[5]
Bioaccumulation Potential ModerateHigh LogP suggests a potential for bioaccumulation, though this may be mitigated by metabolism.
Aquatic Toxicity Low to ModerateLow water solubility limits exposure, but hydrolysis products exhibit some aquatic toxicity.[7][8]

Conclusion

The environmental profile of this compound is largely dictated by its susceptibility to hydrolysis, which breaks it down into 2-ethylhexanol and nonanoic acid. Both of these breakdown products are readily biodegradable, suggesting that this compound is unlikely to persist in the environment. Due to its high lipophilicity, the parent compound is expected to have low mobility in soil and will preferentially partition to sediment and sludge in aquatic systems. While the parent ester is predicted to have low aquatic toxicity due to its poor water solubility, its hydrolysis products do exhibit some toxicity to aquatic organisms. This comprehensive assessment, combining experimental data on its hydrolysis products with validated predictive models, provides a scientifically robust understanding of the environmental fate and biodegradability of this compound, enabling informed decision-making for its safe use and handling.

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A Technical Guide to the Spectroscopic Profile of 2-Ethylhexyl Nonanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-ethylhexyl nonanoate (CAS No. 59587-44-9), a widely utilized emollient and fragrance ingredient. In the absence of a complete, publicly available experimental dataset, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a detailed interpretation of the expected spectral data to aid in the identification, characterization, and quality control of this long-chain branched ester.

Introduction: The Molecular Architecture of this compound

This compound is the ester formed from the condensation of nonanoic acid and 2-ethylhexanol. Its molecular structure, characterized by a C17 aliphatic backbone, imparts desirable properties such as low viscosity, good spreadability, and a pleasant skin feel, making it a staple in cosmetic and personal care formulations.[1] The accurate characterization of this molecule is paramount for ensuring product quality, purity, and for regulatory compliance. Spectroscopic techniques provide a non-destructive and highly informative approach to elucidating its molecular structure.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The interpretations provided are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments in its acyl and alkyl chains. The chemical shifts are influenced by the electronegativity of the neighboring ester oxygen and the overall aliphatic nature of the molecule.

Methodology for Prediction:

The predicted ¹H NMR chemical shifts were generated using a machine learning-based algorithm, which analyzes the molecular structure to estimate the chemical shift values in a specified solvent (CDCl₃).[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-CH₂-O- (ester)~4.05Doublet of Doublets2H
-CH₂-C=O (α to carbonyl)~2.25Triplet2H
-CH(CH₂)- (branched methine)~1.60Multiplet1H
-CH₂-CH₂-C=O (β to carbonyl)~1.55Multiplet2H
-(CH₂)₅- (acyl chain)~1.28Multiplet10H
-(CH₂)₃- (hexyl chain)~1.28Multiplet6H
-CH₃ (nonanoate)~0.88Triplet3H
-CH₃ (ethyl)~0.88Triplet3H
-CH₃ (butyl)~0.88Triplet3H

Interpretation of the ¹H NMR Spectrum:

  • Downfield Region (δ > 3.0 ppm): The most downfield signal is expected for the methylene protons directly attached to the ester oxygen (-CH₂-O-). The electronegativity of the oxygen deshields these protons, shifting their resonance to approximately 4.05 ppm. Due to coupling with the adjacent methine proton, this signal is predicted to be a doublet of doublets.

  • Alpha-Protons (δ ~ 2.25 ppm): The methylene protons alpha to the carbonyl group (-CH₂-C=O) are also deshielded, though to a lesser extent than the protons on the alcohol moiety. Their signal is anticipated around 2.25 ppm and should appear as a triplet due to coupling with the adjacent methylene group.

  • Upfield Region (δ < 2.0 ppm): The remaining aliphatic protons in both the nonanoate and 2-ethylhexyl chains will resonate in the upfield region. The complex overlapping signals of the numerous methylene groups are expected to form a broad multiplet around 1.28 ppm. The terminal methyl groups of both chains are the most shielded and are predicted to appear as overlapping triplets around 0.88 ppm.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Methodology for Prediction:

Similar to the ¹H NMR prediction, the ¹³C NMR chemical shifts were estimated using a machine learning-based prediction tool.[5][6]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (ester carbonyl)~173
-CH₂-O- (ester)~67
-CH(CH₂)- (branched methine)~39
-CH₂-C=O (α to carbonyl)~34
-CH₂- (alkyl chains)~23-32
-CH₃ (terminal methyls)~11-14

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (δ ~ 173 ppm): The most deshielded carbon is the carbonyl carbon of the ester group, with a predicted chemical shift around 173 ppm.

  • Oxygen-Linked Carbons: The carbon of the methylene group attached to the ester oxygen (-CH₂-O-) is expected to resonate at approximately 67 ppm.

  • Aliphatic Carbons: The remaining aliphatic carbons of both the acyl and alkyl chains will appear in the upfield region of the spectrum. The branched methine carbon is predicted around 39 ppm, while the various methylene carbons will have signals in the 23-32 ppm range. The terminal methyl carbons are the most shielded and are expected to resonate between 11 and 14 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions arising from the ester functional group and the aliphatic C-H bonds.[7]

Methodology for Prediction:

The predicted IR absorption frequencies are based on established correlation tables for characteristic functional group vibrations.[8][9]

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aliphatic)2960-2850Strong
C=O stretch (ester)1740-1735Strong, Sharp
C-O stretch (acyl-oxygen)1250-1150Strong
C-O stretch (alkyl-oxygen)1150-1000Strong

Interpretation of the IR Spectrum:

  • C-H Stretching Region (2960-2850 cm⁻¹): A strong and broad absorption band is expected in this region, characteristic of the numerous C-H stretching vibrations of the methyl and methylene groups in the long aliphatic chains.

  • Carbonyl Stretching Region (1740-1735 cm⁻¹): The most prominent and diagnostic peak in the spectrum will be the intense, sharp absorption corresponding to the C=O stretching vibration of the saturated ester functional group.[10]

  • Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of C-H bending and C-C stretching vibrations. Notably, two strong C-O stretching bands are characteristic of esters. One, typically found between 1250-1150 cm⁻¹, corresponds to the stretching of the C-O bond of the acyl group, while the other, in the 1150-1000 cm⁻¹ range, is due to the C-O stretch of the alkyl (2-ethylhexyl) group.[1]

G cluster_workflow IR Spectroscopy Workflow Sample This compound Sample FTIR FTIR Spectrometer Sample->FTIR IR Radiation Detector IR Detector FTIR->Detector Interferogram Interferogram Detector->Interferogram Computer Computer (Fourier Transform) Interferogram->Computer Spectrum IR Spectrum Computer->Spectrum G cluster_frags Primary Fragmentation Pathways M [C₁₇H₃₄O₂]⁺˙ m/z = 270 F1 [C₉H₁₇O₂]⁺ m/z = 157 M->F1 McLafferty Rearrangement F2 [C₈H₁₇CO]⁺ m/z = 141 M->F2 α-cleavage F3 [C₈H₁₇]⁺ m/z = 113 M->F3 C-O cleavage

Caption: Predicted primary fragmentation pathways for this compound.

Conclusion

This technical guide has presented a detailed, predicted spectroscopic profile of this compound based on fundamental principles and computational tools. The predicted ¹H and ¹³C NMR, IR, and MS data provide a comprehensive analytical fingerprint for this compound. While experimental verification is always the gold standard, this guide serves as a valuable resource for researchers and scientists in the absence of a complete experimental dataset, aiding in the identification, structural confirmation, and quality assessment of this compound in various applications.

References

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  • Rzepa, H. S., & Williams, D. J. (2010). Long-range Shielding Effects in the 1H NMR Spectra of Mosher-like Ester Derivatives. Journal of Organic Chemistry, 75(24), 8683–8689. [Link]

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  • ResearchGate. (n.d.). Oleic methyl ester fragmentation patterns. [Link]

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  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

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An In-depth Technical Guide to the Solubility Parameters of 2-Ethylhexyl Nonanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Ethylhexyl nonanoate, a branched-chain ester, serves as a key emollient and solvent in pharmaceutical and cosmetic formulations. Its interaction with other components, particularly active pharmaceutical ingredients (APIs), polymers, and other excipients, is governed by its intermolecular forces. Quantifying these forces through solubility parameters provides a predictive framework for formulation development, ensuring stability, efficacy, and desired sensory attributes. This guide provides a comprehensive overview of both the theoretical and experimental determination of the Hildebrand and Hansen Solubility Parameters (HSP) for this compound. We will delve into the foundational principles of cohesion energy density, detail a complete protocol for group contribution-based calculation of its Hansen parameters, and outline a robust experimental methodology for empirical validation. This document is intended for researchers, formulation scientists, and drug development professionals seeking to leverage solubility science for optimized product design.

The Foundational Principle: Cohesive Energy and Solubility

The adage "like dissolves like" is the conceptual cornerstone of solubility science. This principle is quantitatively expressed through the concept of Cohesive Energy Density (CED) , which represents the energy required to overcome all intermolecular van der Waals forces in a unit volume of a liquid, effectively separating its molecules to an infinite distance.[1] The Hildebrand solubility parameter (δ) is the square root of the CED.[2]

δ = (CED)¹ᐟ² = (ΔHᵥ - RT / Vₘ)¹ᐟ²

Where:

  • ΔHᵥ is the enthalpy of vaporization.

  • R is the ideal gas constant.

  • T is the temperature in Kelvin.

  • Vₘ is the molar volume.

Materials with similar δ values are likely to be miscible because the energy required to break solvent-solvent and solute-solute interactions is balanced by the energy gained from forming solvent-solute interactions.[2]

However, the single-parameter Hildebrand model often fails to predict solubility accurately in systems involving polar forces or hydrogen bonding.[3] To address this, Charles M. Hansen proposed a three-component approach, the Hansen Solubility Parameters (HSP) , which deconstructs the total cohesive energy into contributions from dispersion forces (D), polar forces (P), and hydrogen bonding (H).[4][5]

The relationship between the total Hildebrand parameter and the Hansen components is given by:

δₜ² = δD² + δP² + δH²

  • δD (Dispersion Parameter): Represents the energy from London dispersion forces, which arise from temporary induced dipoles in molecules.

  • δP (Polar Parameter): Accounts for the energy from permanent dipole-dipole interactions.

  • δH (Hydrogen Bonding Parameter): Quantifies the energy from the specific interactions of hydrogen bond donors and acceptors.

This three-dimensional approach provides a far more nuanced and powerful tool for predicting the complex interactions inherent in pharmaceutical formulations.[6][7]

cluster_hansen HSP Components CED Cohesive Energy Density (CED) Total Intermolecular Energy Hildebrand Hildebrand Parameter (δt) δt = (CED)¹ᐟ² CED->Hildebrand Square Root Hansen Hansen Parameters (HSP) δt² = δD² + δP² + δH² Hildebrand->Hansen Deconstruction dD δD Dispersion Hansen->dD dP δP Polar Hansen->dP dH δH Hydrogen Bonding Hansen->dH mol This compound Molecular Structure groups Deconstruct into Functional Groups (-CH3, -CH2-, -CH<, -COO-) mol->groups constants Assign Group Contribution Constants (Vᵢ, Fdi, Fpi, Ehi) groups->constants sum Sum Contributions Σ(nᵢVᵢ), Σ(nᵢFdi), Σ(nᵢFpi²), Σ(nᵢEhi) constants->sum calc Calculate HSP Components δD = ΣFdi/V, δP = √(ΣFpi²)/V, δH = √(ΣEhi/V) sum->calc result Final HSP Values (δD, δP, δH) calc->result

Caption: Workflow for Group Contribution Method (GCM) to estimate HSP.

Experimental Determination: The Hansen Sphere Method

While theoretical calculations provide a strong estimate, experimental determination is the gold standard for accuracy. The most common method involves a solubility assessment of the solute (in this case, this compound) in a series of well-characterized solvents. The results are then used to define a "sphere of solubility" in the three-dimensional Hansen space. [8][9] Experimental Protocol:

  • Solvent Selection:

    • Causality: A diverse set of 25-35 solvents is selected to cover a wide area of the Hansen space. The solvents must have accurately known and published HSP values. The diversity ensures that the resulting solubility sphere is well-defined and not biased towards a particular region of the space.

    • Example Solvents: Hexane (non-polar), Toluene (aromatic), Acetone (polar, aprotic), Ethanol (hydrogen bonding), Water (highly polar, strong H-bonding).

  • Solubility Assessment:

    • For each selected solvent, prepare a mixture with this compound (e.g., at a 10% v/v concentration) in a clear vial.

    • Agitate the mixtures thoroughly (e.g., via vortexing for 1 minute) and allow them to equilibrate at a constant temperature (25°C).

    • Visually inspect each vial against a contrasting background. Classify each solvent as a "good" solvent (forms a clear, homogenous solution) or a "bad" solvent (shows turbidity, phase separation, or is immiscible).

    • Self-Validation: Assign a binary score: '1' for good solvents and '0' for bad solvents. This unambiguous digital classification minimizes subjective interpretation.

  • Data Processing and Sphere Fitting:

    • Input the list of solvents, their known HSP values (δD, δP, δH), and the assigned binary scores ('1' or '0') into a specialized software program (e.g., HSPiP) or a custom-built algorithm.

    • The algorithm calculates the center point (δD, δP, δH) and radius (R₀) of a sphere that best encompasses the "good" solvents while excluding the "bad" ones. This center point represents the experimentally determined Hansen Solubility Parameters of this compound.

  • Analysis with Relative Energy Difference (RED):

    • The "goodness of fit" for any solvent relative to the solute can be described by the Relative Energy Difference (RED) number.

    • RED = Ra / R₀

    • Where Ra is the Hansen distance between the solvent and the solute: Ra² = 4(δD₁-δD₂)² + (δP₁-δP₂)² + (δH₁-δH₂)² [10] * Interpretation:

      • RED < 1.0: The solvent is inside the sphere; high affinity/solubility is predicted.

      • RED = 1.0: The solvent is on the surface of the sphere.

      • RED > 1.0: The solvent is outside the sphere; low affinity/insolubility is predicted.

start Select 25-35 Solvents with Known HSPs test Test Solubility of This compound in each Solvent start->test classify Classify Solvents 'Good' (Score=1) or 'Bad' (Score=0) test->classify software Input Data into HSP Software (Solvent HSPs + Scores) classify->software fit Calculate Best-Fit Sphere (Center Point and Radius R₀) software->fit result Sphere Center = Experimental HSP for this compound fit->result

Caption: Experimental workflow for determining HSP via the Hansen Sphere method.

Conclusion

References

  • ResearchGate. Application of the solubility parameter concept to assist with oral delivery of poorly water‐soluble drugs – a PEARRL review. [Link]

  • Wiley Online Library. Application of the solubility parameter concept to assist with oral delivery of poorly water‐soluble drugs. [Link]

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  • ACS Publications. Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. [Link]

  • Wiley Online Library. Application of a chemical group contribution technique for calculating solubility parameters of polymers. [Link]

  • PubMed. Improved group contribution parameter set for the application of solubility parameters to melt extrusion. [Link]

  • Scribd. Hansen 2000 CH 1. Solubility Parameters - An Introduction. [Link]

  • IRF@FHNW. Application of the solubility parameter concept to assist with oral delivery of poorly water-soluble drugs – a PEARRL review. [Link]

  • American Institute for Conservation. Solubility Parameters: Theory and Application. [Link]

  • SpringerLink. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Link]

  • Hansen Solubility Parameters. HSP Basics. [Link]

  • American Coatings Association. Hansen Solubility Parameters (HSP): 1—Introduction. [Link]

  • ResearchGate. Experimental and theoretical estimation of the Hansen solubility parameters of paramylon esters based on the degrees of substitution and chain lengths of their acyl groups. [Link]

  • PubMed. Experimental and theoretical estimation of the Hansen solubility parameters of paramylon esters based on the degrees of substitution and chain lengths of their acyl groups. [Link]

  • Eloquens. GROUP CONTRIBUTION METHODS FOR SOLUBILITY PARAMETER. [Link]

  • NIH National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • IntechOpen. The Importance of Solubility for New Drug Molecules. [Link]

  • ACS Omega. Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]

  • ACS Sustainable Chemistry & Engineering. Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. [Link]

  • Wikipedia. Hildebrand solubility parameter. [Link]

  • Science and Education Publishing. The Determination of the Solubility Parameter (δ) and the Mark-Houwink Constants (K & α) of Food Grade Polyvinyl Acetate. [Link]

  • Cool Conservation. Part 2 - The Hildebrand Solubility Parameter. [Link]

  • Stenutz. Hansen solubility parameters. [Link]

  • Stenutz. Hansen solubility parameters. [Link]

  • Prof Steven Abbott. HSP Basics | Practical Solubility Science. [Link]

  • NIH PubChem. 2-Ethylhexyl heptanoate. [Link]

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

  • NIST WebBook. This compound. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. This compound. [Link]

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  • Wiley. Polymer Handbook. [Link]

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Introduction: The Industrial Dichotomy of 2-Ethylhexanol and its Esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Hydrolysis of 2-Ethylhexyl Esters to 2-Ethylhexanol

2-Ethylhexanol (2-EH), a branched eight-carbon fatty alcohol, is a cornerstone of the modern chemical industry.[1] Its unique properties, including a high boiling point and low volatility, make it an indispensable precursor and solvent.[2][3] The primary application of 2-EH is in the synthesis of esters, which serve as plasticizers (e.g., di(2-ethylhexyl) phthalate or DEHP), lubricants, and components in coatings, adhesives, and personal care products.[2][3][4]

The very reaction that creates these valuable esters—esterification—has a critical counterpart: hydrolysis. The hydrolysis of 2-ethylhexyl esters is the process of cleaving the ester bond to regenerate the parent 2-ethylhexanol and the corresponding carboxylic acid. This guide provides a detailed exploration of the principles, catalytic strategies, and analytical methodologies governing this fundamental chemical transformation, aimed at researchers and development professionals who seek to control, optimize, or analyze this reaction.

Part 1: Foundational Principles of Ester Hydrolysis

At its core, the hydrolysis of an ester is a nucleophilic acyl substitution . The reaction involves the attack of a nucleophile (water or a hydroxide ion) on the electrophilic carbonyl carbon of the ester group. This forms a transient tetrahedral intermediate, which subsequently collapses by ejecting the alcohol moiety (the leaving group) as an alkoxide, which is then protonated to yield 2-ethylhexanol.

A key consideration for 2-ethylhexyl esters is the steric hindrance imposed by the branched alkyl chain at the C2 position of the hexanol backbone. This bulkiness can impede the approach of the nucleophile to the carbonyl center, potentially reducing reaction rates compared to esters with linear alcohol chains. Therefore, driving the reaction to completion often requires carefully selected catalysts and optimized conditions. The reaction is fundamentally reversible, and achieving high yields of 2-ethylhexanol necessitates strategies that shift the equilibrium, such as using a large excess of water or neutralizing the carboxylic acid product as it forms.[5]

Part 2: Catalytic Strategies for Ester Cleavage

The choice of catalyst is the most critical decision in designing a hydrolysis protocol. The selection dictates the reaction conditions, speed, reversibility, and overall efficiency of the process. Methodologies are broadly divided into chemical and enzymatic catalysis.

Chemical Hydrolysis: The Classic Approaches

This method relies on a strong acid (e.g., H₂SO₄ or HCl) to catalyze the reaction.

  • Causality & Mechanism: The reaction is initiated by the protonation of the ester's carbonyl oxygen by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. While effective, this pathway is reversible, requiring a large excess of water from the dilute acid to drive the equilibrium toward the products.[5] The need for elevated temperatures and strong acids can promote side reactions and may not be suitable for sensitive substrates.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-Ethylhexyl Palmitate

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 mole equivalent of 2-ethylhexyl palmitate with 10-20 mole equivalents of 1 M aqueous sulfuric acid.

  • Reaction: Heat the biphasic mixture to reflux (approx. 100°C) with vigorous stirring to ensure adequate mixing.

  • Monitoring: Track the disappearance of the starting ester using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically sampling the organic layer.

  • Workup: Once the reaction reaches completion (typically after several hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the organic components with diethyl ether (3x volume of the reaction mixture).

  • Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution to remove residual acid, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting 2-ethylhexanol and palmitic acid can be separated by distillation.

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Saponification, the hydrolysis of esters using a strong base, is a cornerstone of organic chemistry, famously used in soap making.

  • Causality & Mechanism: This pathway involves the direct nucleophilic attack of a hydroxide ion (e.g., from NaOH or KOH) on the carbonyl carbon.[6] Unlike its acid-catalyzed counterpart, saponification is effectively irreversible. The reason is that the carboxylic acid produced in the final step is immediately deprotonated by the strong base to form a carboxylate salt. This salt is resonance-stabilized and, being negatively charged, repels any further nucleophilic attack, thus preventing the reverse reaction.[6][7] This irreversibility makes it a highly efficient and often preferred method for complete ester cleavage.

Experimental Protocol: Saponification of 2-Ethylhexyl Acetate

  • Setup: Dissolve 1 mole equivalent of 2-ethylhexyl acetate in methanol (approx. 5 mL per gram of ester) in a round-bottom flask equipped with a reflux condenser.[7]

  • Reaction: Add 2.5 mole equivalents of 1 M aqueous sodium hydroxide (NaOH). Heat the mixture to reflux (approx. 65-70°C) with stirring for 2 hours.[7]

  • Monitoring: The reaction can be monitored by GC analysis of aliquots to confirm the disappearance of the starting material.

  • Workup & Isolation: Cool the reaction mixture. Transfer to a separatory funnel and extract with MTBE or diethyl ether (3x volume) to isolate the 2-ethylhexanol product. The sodium acetate salt will remain in the aqueous layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation to yield crude 2-ethylhexanol. Further purification can be achieved by vacuum distillation.

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Enzymatic Hydrolysis: The "Green" Chemistry Approach

Biocatalysis using enzymes, particularly lipases, offers a highly specific and environmentally benign alternative to chemical methods.

  • Causality & Mechanism: Lipases are enzymes that catalyze the hydrolysis of ester bonds in lipids.[8][9] Their mechanism, often a Ping-Pong Bi-Bi kinetic model, involves an active site serine residue that attacks the ester's carbonyl carbon.[10][11][12] This forms a covalent acyl-enzyme intermediate and releases the alcohol (2-ethylhexanol). A water molecule then enters the active site and hydrolyzes the intermediate, releasing the carboxylic acid and regenerating the enzyme for the next catalytic cycle. The key advantages are the exceptionally mild reaction conditions (near-neutral pH, moderate temperatures) and high chemo- and regioselectivity, which minimizes side products. The use of immobilized lipases allows for easy catalyst recovery and reuse, enhancing the economic viability of the process.[13]

Experimental Protocol: Lipase-Catalyzed Hydrolysis of 2-Ethylhexyl Oleate

  • Setup: Prepare a buffered emulsion by adding 1 mole equivalent of 2-ethylhexyl oleate to a phosphate buffer solution (e.g., 100 mM, pH 7.0). The use of a surfactant may be necessary to improve emulsification.

  • Reaction: Add an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B), to the emulsion. A typical enzyme loading is 2-10% by weight of the substrate.[13] Incubate the reaction at 40-55°C in a shaking water bath to ensure constant, gentle agitation.[13][14]

  • Monitoring: Monitor the production of oleic acid by withdrawing aliquots, extracting, and analyzing via GC, or by titrating the produced acid with a standard NaOH solution.[10]

  • Workup & Catalyst Recovery: Upon completion, stop the reaction by filtering off the immobilized enzyme beads. The beads can be washed with a solvent (e.g., hexane) followed by buffer, and stored for reuse.

  • Isolation: Acidify the filtrate to pH ~2 with dilute HCl to protonate the oleate, then extract with an organic solvent to recover both the 2-ethylhexanol and oleic acid.

Enzymatic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Recovery A Emulsify Ester in Buffer B Add Immobilized Lipase A->B C Incubate with Agitation (40-55°C) B->C D Monitor via GC/Titration C->D E Filter to Recover Enzyme for Reuse D->E Reaction Complete F Extract Products (2-EH & Acid) E->F

Caption: Workflow for Enzymatic Ester Hydrolysis.

Part 3: Comparative Analysis of Hydrolysis Strategies

The optimal hydrolysis method is dictated by the specific goals of the researcher, including scale, cost, substrate compatibility, and desired product purity.

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)Enzymatic Hydrolysis (Lipase)
Catalyst Strong Acid (H₂SO₄, HCl)Strong Base (NaOH, KOH)Lipase (e.g., Novozym 435)
Conditions High Temperature, Acidic pHReflux Temperature, Basic pHMild Temperature (40-60°C), Neutral pH
Reversibility Reversible[5]Irreversible[6]Reversible (product removal needed)
Advantages Inexpensive catalyst, simple setupHigh conversion, fast, irreversibleHigh specificity, mild conditions, reusable catalyst, "green"
Disadvantages Harsh conditions, side reactions, corrosion, requires excess waterHarsh conditions, not suitable for base-sensitive molecules, consumes base stoichiometricallyHigher initial catalyst cost, slower reaction times, potential for enzyme deactivation
Typical Use Case Bulk chemical processing, robust moleculesComplete cleavage required, soap production, analytical derivatizationHigh-value products, chiral resolutions, sustainable processing

Part 4: Analytical Methods for Reaction Monitoring

Accurate monitoring is essential for optimizing reaction conditions and determining yield.

  • Gas Chromatography (GC): This is the most common and powerful technique for this application. GC coupled with a Flame Ionization Detector (GC-FID) allows for the separation and quantification of the volatile starting ester and the 2-ethylhexanol product.[15] A typical protocol involves extracting an aliquot of the reaction mixture with a solvent like ethyl acetate, and injecting it onto a suitable capillary column (e.g., HP-5MS).[15][16] Quantification is achieved by comparing peak areas to previously generated calibration curves of pure standards.

  • Titration: The progress of the reaction can be followed by measuring the change in concentration of an acid or base. In saponification, the consumption of hydroxide can be tracked. For acid-catalyzed and enzymatic hydrolysis, the production of the carboxylic acid can be quantified by periodically titrating an aliquot of the reaction mixture with a standardized solution of NaOH.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a viable alternative, particularly for non-volatile esters where GC is impractical. Reverse-phase chromatography with a UV detector (if the ester or acid contains a chromophore) or an evaporative light scattering detector (ELSD) can be employed.

Conclusion

The hydrolysis of 2-ethylhexyl esters is a versatile and critical reaction with applications ranging from industrial recycling to environmental biodegradation analysis. While traditional acid- and base-catalyzed methods are robust and well-established, they are often hampered by harsh conditions and waste generation. The emergence of enzymatic catalysis, particularly with immobilized lipases, represents a significant advancement, offering a sustainable, highly specific, and efficient pathway to 2-ethylhexanol under mild, environmentally friendly conditions. The selection of the appropriate method requires a thorough understanding of the underlying chemical principles and a careful consideration of the specific economic and scientific objectives of the project.

References

A Technical Guide to 2-Ethylhexyl Nonanoate: A Multifunctional Long-Chain Fatty Ester for Advanced Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Long-chain fatty esters (LCFEs) represent a critical class of excipients in the pharmaceutical and cosmetic sciences, prized for their unique physicochemical properties that enhance product performance and delivery. Among these, 2-Ethylhexyl Nonanoate, an ester of 2-ethylhexanol and nonanoic acid, has emerged as a highly versatile and functional ingredient.[][2] This technical guide provides an in-depth analysis of this compound, elucidating its role as a model LCFE. We will explore its synthesis, physicochemical characteristics, and mechanistic functions in various applications, with a particular focus on its utility in drug delivery and high-performance cosmetic systems. This document is intended for researchers, formulation scientists, and drug development professionals seeking to leverage the unique attributes of this ester to overcome formulation challenges and innovate within their respective fields.

The Strategic Role of Long-Chain Fatty Esters in Modern Formulations

Defining the Class: Core Physicochemical and Functional Traits

Long-chain fatty esters are characterized by their ester functional group linking a fatty alcohol and a fatty acid, resulting in molecules with significant hydrophobicity, oxidative stability, and excellent lubricity.[] Their molecular structure imparts a desirable sensory profile—often described as smooth, non-greasy, and velvety—making them superior alternatives to traditional mineral oils or silicones in topical applications.[][3] From a formulation standpoint, their compatibility with a wide range of oils, waxes, and active pharmaceutical ingredients (APIs) makes them invaluable as emollients, plasticizers, and solvents.[]

Mechanistic Impact on Drug Delivery and Bioavailability

For drug development professionals, the most compelling attribute of LCFEs is their potential to enhance the oral bioavailability of poorly soluble, lipophilic drugs (BCS Class II/IV). The mechanism is multifaceted; when formulated with LCFEs, hydrophobic drugs can be more readily solubilized. In vivo, the presence of these lipids can stimulate chylomicron formation within the enterocytes of the small intestine.[4] This pathway allows highly lipophilic drugs to be absorbed via the lymphatic system, bypassing the hepatic first-pass metabolism that often limits the efficacy of orally administered compounds.[4][5] This strategy can lead to a significant increase in systemic drug exposure and therapeutic effect.[4]

This compound: A Paradigm of Versatility

This compound (also known as 2-ethylhexyl pelargonate) serves as an exemplary LCFE.[2][6] It is a clear, low-viscosity liquid that combines a lightweight, non-greasy skin feel with potent solubilizing capabilities.[] These properties make it a preferred choice in premium skincare and sun care formulations, where it improves spreadability and can dissolve crystalline UV filters.[] In the pharmaceutical context, its well-defined chemical structure and safety profile position it as a valuable excipient for developing advanced oral and topical drug delivery systems.

Physicochemical Profile of this compound

A thorough understanding of a material's physicochemical properties is foundational to its effective application in formulation science. The key properties of this compound are summarized below.

PropertyValue / DescriptionSignificance in FormulationSource
Chemical Name Nonanoic acid, 2-ethylhexyl esterProvides unambiguous identification.[2]
Synonyms 2-Ethylhexyl pelargonate, Ethylhexyl pelargonateImportant for literature and database searches.[2][6]
CAS Number 59587-44-9Universal identifier for regulatory and safety tracking.[2]
Molecular Formula C17H34O2Defines the elemental composition and molecular weight.[2]
Molecular Weight 270.45 g/mol Influences viscosity, volatility, and skin penetration.[2]
Physical State Clear, colorless to pale yellow liquidEnsures ease of handling and incorporation into liquid/semi-solid phases.[]
Boiling Point 311.8 ± 10.0 °C (Predicted)Low volatility ensures stability and longevity in formulations.[2]
Density 0.864 ± 0.06 g/cm³ (Predicted)Essential for process calculations and multi-phase system design.[2]
LogP (Octanol/Water) 5.49660High value indicates strong lipophilicity, crucial for solubilizing hydrophobic APIs and interacting with lipid bilayers.[2]
Refractive Index ~1.44Contributes to the gloss and sheen of cosmetic products.[][2]

Synthesis and Quality Assurance

Reaction Principle: Catalytic Esterification

This compound is synthesized via the Fischer-Speier esterification of 2-ethylhexanol and nonanoic acid.[2][7] This is a reversible acid-catalyzed condensation reaction. To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by removing water, a byproduct of the reaction, as it forms. Strong acid catalysts, such as cation exchange resins (e.g., Amberlyst-15), are often employed in industrial settings to facilitate the reaction under milder conditions and simplify catalyst removal post-reaction.[8]

G cluster_reactants Reactants cluster_products Products 2-EH 2-Ethylhexanol Process + 2-EH->Process NA Nonanoic Acid NA->Process 2-EHN This compound H2O Water (removed) Catalyst Acid Catalyst (e.g., Amberlyst-15) Equilibrium Catalyst->Equilibrium  drives reaction Process->Equilibrium Equilibrium->2-EHN Equilibrium->H2O

Caption: Fischer-Speier esterification of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for synthesizing high-purity this compound. The validation comes from the continuous removal of water, which directly correlates to reaction progression, and the final analytical checks.

  • Reactor Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, a heating mantle, a Dean-Stark apparatus fitted with a reflux condenser, and a temperature probe.

  • Charging Reactants: Charge the flask with 2-ethylhexanol (1.0 mol equivalent), nonanoic acid (1.1 mol equivalents), and a strong acid catalyst (e.g., Amberlyst-15, 5% w/w of total reactants). Causality: A slight excess of the less volatile reactant or the acid can be used to push the equilibrium. Here, we use a slight excess of the acid.

  • Reaction Execution: Heat the mixture to 120-140°C with vigorous stirring. The reaction progress is monitored by the volume of water collected in the Dean-Stark trap. The reaction is considered complete when water ceases to collect. Self-Validation: The theoretical volume of water is 1.0 mol (approx. 18 mL). Collection of a volume close to this value confirms the reaction has proceeded to near completion.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. If using a solid catalyst, filter it off. If using a liquid acid, neutralize with a 5% sodium bicarbonate solution, followed by washing with brine until the aqueous layer is neutral. c. Separate the organic layer using a separatory funnel. d. Dry the organic layer over anhydrous magnesium sulfate and filter. e. Purify the crude product by vacuum distillation to remove unreacted starting materials and yield the high-purity this compound.

  • Analytical Validation: Confirm the identity and purity of the final product using Fourier Transform Infrared Spectroscopy (FTIR) to identify the characteristic ester carbonyl stretch (~1740 cm⁻¹), and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity (>99%) and molecular weight.

Core Applications and Mechanistic Frameworks

Pharmaceutical Formulations: A Vehicle for Lipophilic APIs

This compound's high LogP and excellent solubilizing power make it an ideal candidate for lipid-based drug delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS).

Workflow for SEDDS Formulation Development:

G A 1. API Characterization (Solubility, LogP) B 2. Excipient Screening Select 2-EHN as lipid phase A->B Identify need for lipid vehicle C 3. Ternary Phase Diagram Construction (2-EHN, Surfactant, Co-surfactant) B->C Determine optimal component ratios D 4. Formulation Optimization (Droplet size, Emulsification time) C->D Fine-tune for performance E 5. Drug Loading & In Vitro Dissolution Assess API release profile D->E Evaluate drug delivery potential F 6. Stability Testing (ICH Guidelines) E->F Ensure long-term viability

Caption: Workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).

In this workflow, this compound serves as the core lipid phase (oil). The objective is to form a stable, fine microemulsion upon gentle agitation in aqueous media (e.g., gastrointestinal fluid), ensuring the API remains solubilized and ready for absorption.

Dermocosmetics and Topical Systems

In cosmetics, this compound is prized as a fast-spreading emollient that provides significant functional benefits.[][6]

  • Sensory Modification: It imparts a lightweight, silky, and non-greasy feel, reducing the heavy or oily texture of other ingredients like sunscreens or heavy oils.[9]

  • Solvent Properties: It is an excellent solvent for lipophilic active ingredients and crystalline UV filters (e.g., Oxybenzone, Avobenzone), enhancing formulation stability and preventing recrystallization.[]

  • Improved Spreadability: Its low viscosity and surface tension allow for smooth and even application of creams and lotions.[9]

  • Skin Conditioning: As an emollient, it forms a thin, semi-occlusive layer on the skin that helps to reduce transepidermal water loss (TEWL), thereby softening and smoothing the skin.[9] It is also recognized as non-comedogenic, making it suitable for sensitive and acne-prone skin formulations.[]

Toxicological and Safety Profile

The safety of any excipient is paramount. This compound is generally considered to have a low order of toxicity.[]

Metabolism and Hydrolysis

Like other esters, this compound is expected to undergo enzymatic hydrolysis in the body (e.g., by esterases in the skin or gut) to its constituent components: 2-ethylhexanol (2-EH) and nonanoic acid.[7] Both are endogenous or readily metabolized compounds.

G EHN This compound Hydrolysis Esterase-Mediated Hydrolysis EHN->Hydrolysis 2EH 2-Ethylhexanol Hydrolysis->2EH NA Nonanoic Acid Hydrolysis->NA Metabolism Further Metabolism 2EH->Metabolism NA->Metabolism

Caption: Metabolic hydrolysis pathway of this compound.

While the hydrolysis product 2-EH has been associated with developmental toxicity at high doses, studies on related 2-ethylhexyl esters have concluded that the rate of metabolic conversion from the parent ester is sufficiently slow.[7][10] This allows for clearance of 2-EH before it can accumulate to levels that would pose a toxicological risk.[11] Repeated dose toxicity studies have not shown significant adverse effects.[10] Furthermore, its high molecular weight and lipophilicity suggest a very low potential for dermal absorption.[7]

Regulatory Status and Handling

This compound is listed in international cosmetic ingredient databases and is widely used in personal care products.[10] No specific restrictions on its use in cosmetics have been identified.[7][10] Standard laboratory handling procedures, including use in a well-ventilated area and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, are recommended.[12]

Conclusion and Future Outlook

This compound stands out as a high-performance, multifunctional long-chain fatty ester. Its well-characterized physicochemical properties, favorable safety profile, and versatile functionality make it an indispensable tool for formulation scientists. In pharmaceuticals, its ability to act as a vehicle for lipophilic drugs in advanced delivery systems like SEDDS offers a promising avenue for improving the bioavailability of challenging APIs. In cosmetics, it continues to be a cornerstone for creating elegant, effective, and consumer-pleasing products. Future research may focus on exploring its application in novel drug delivery platforms, such as nanoemulsions and lipid nanoparticles, further solidifying its role as a key enabler of innovation in the scientific community.

References

  • BOC Sciences. (n.d.). CAS 59587-44-9 this compound.
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  • Vulcanchem. (n.d.). This compound - 59587-44-9.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016, July 1). Selected 2-ethylhexyl esters: Human health tier II assessment.
  • Australian Industrial Chemicals Introduction Scheme. (2019, March 8). Waxy esters of 2-ethylhexanol: Human health tier III assessment.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1).
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  • UPIglobal. (n.d.). 2-ETHYLHEXYL ISONONANOATE Supplier | 59219-71-5.
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  • Cosmetic Ingredient Review. (2013, April 12).
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  • WO2000059482A1 - Oral pharmaceutical compositions containing long-chain triglycerides and lipophilic surfactants. (n.d.).
  • ECHEMI. (n.d.). 2-Ethylhexyl isononanoate SDS, 71566-49-9 Safety Data Sheets.
  • Sokołowski, A., et al. (2016). 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. PubMed.
  • Russo, V., et al. (2020). Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation. Chemical Engineering Journal, 387, 124135.

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Methodological & Application

Application Notes and Protocols for 2-Ethylhexyl Nonanoate in Cosmetic and Personal Care Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, cosmetic chemists, and formulation scientists on the effective application of 2-Ethylhexyl Nonanoate (INCI: Ethylhexyl Pelargonate) in cosmetic and personal care products. It explores the unique physicochemical properties of this branched-chain emollient ester and its role in creating formulations with superior sensory attributes, such as a light, non-greasy feel and excellent spreadability. This guide details its functional benefits, provides comparative data against other common emollients, and outlines detailed protocols for formulation development, sensory evaluation, and stability testing.

Introduction: The Role of Emollients in Modern Cosmetics

Emollients are foundational ingredients in cosmetic science, primarily responsible for the tactile and aesthetic qualities of topical products.[1] They function by forming a thin, lubricating film on the skin, which helps to maintain a soft, smooth, and pliable appearance.[1][2] The selection of an emollient is a critical decision in formulation development, directly influencing product stability, spreadability, and, most importantly, consumer acceptance.[2]

This compound (CAS: 59587-44-9), also known as Ethylhexyl Pelargonate, is a versatile emollient ester formed from the reaction of 2-ethylhexanol and nonanoic acid.[3] Its unique branched-chain structure imparts a distinctive sensory profile characterized by a light, silky, and non-greasy after-feel, positioning it as an excellent alternative to volatile silicones like cyclomethicone.[4][5] This document serves as a practical guide to leveraging the properties of this compound to develop high-performance cosmetic formulations.

Physicochemical Characterization and Functional Profile

Understanding the fundamental properties of this compound is key to predicting its behavior in formulation and on the skin. It is a clear, colorless to pale yellow liquid with low volatility and excellent oxidative stability.[6]

Causality of Performance: Structure-Function Relationship

The performance of this compound is directly linked to its molecular architecture. The presence of the 2-ethylhexyl group introduces branching, which sterically hinders the close packing of molecules. This disruption is the primary reason for its low viscosity and non-greasy skin feel. Unlike linear esters of a similar molecular weight, which can feel heavier, the branching in this compound results in a lower surface tension and enhanced spreadability.

cluster_0 Molecular Structure: this compound cluster_1 Physicochemical & Sensory Properties Structure Branched Alkyl Chain (2-Ethylhexyl group) Properties Low Viscosity Low Surface Tension High Spreadability Light, Non-Greasy Feel Good Solvency Structure->Properties Steric hindrance prevents close molecular packing Ester Ester Linkage (Nonanoate) Ester->Properties Provides polarity and compatibility with other oils

Caption: Relationship between molecular structure and key properties.

Comparative Analysis of Common Emollients

To provide a clear perspective on its performance, the table below compares the key physical properties of this compound with other widely used emollients. The data illustrates its position as a light, fast-spreading ester.

PropertyThis compound Isopropyl MyristateCaprylic/Capric TriglycerideCyclopentasiloxane (D5)
INCI Name Ethylhexyl PelargonateIsopropyl MyristateCaprylic/Capric TriglycerideCyclopentasiloxane
CAS Number 59587-44-9[3]110-27-073398-61-5 / 65381-09-1541-02-6
Molecular Weight ( g/mol ) 270.45[3]270.45~500370.77
Density (g/cm³ at 20°C) ~0.864 (Predicted)[7]~0.85~0.945~0.95
Viscosity (cP at 20°C) Low (est. 5-15)5-6[8]25-35~4
Refractive Index (at 20°C) ~1.440[7]~1.435[8]~1.448~1.397
Sensory Profile Light, silky, fast-absorbingVery light, fast-absorbing, can be dryingMedium feel, good cushionVery light, volatile, dry feel

Formulation Guidelines and Applications

This compound is highly versatile and can be incorporated into a wide range of product chassis. Its primary function is as an emollient and skin-conditioning agent, but it also serves as an effective solvent for many lipophilic active ingredients and UV filters.[6]

Key Applications
  • Skin Care: Ideal for daily wear moisturizers, serums, and lotions where a light, non-greasy aesthetic is desired. Use levels typically range from 2% to 15%.

  • Sun Care: Acts as an excellent solvent for organic UV filters like Avobenzone and Oxybenzone, improving their solubility and enhancing the sensory feel of high-SPF formulations.[9] It helps to reduce the heavy, greasy feel often associated with sunscreens.

  • Color Cosmetics: In foundations and concealers, it improves blendability and provides a smooth application without a heavy feel. In lipsticks, it contributes to a pleasant glide.

  • Hair Care: Used in leave-in conditioners and serums to provide shine and conditioning without weighing down the hair.

Example Formulations

The following are starter formulations designed to highlight the properties of this compound. These are intended as a baseline for further development and optimization.

Formulation 1: Lightweight Daily Moisturizer (O/W Emulsion)

PhaseIngredient (INCI Name)% w/wFunction
A Deionized Waterto 100Vehicle
Glycerin3.00Humectant
Xanthan Gum0.20Stabilizer
B This compound 8.00 Primary Emollient
Caprylic/Capric Triglyceride4.00Emollient
Cetearyl Alcohol (and) Ceteareth-204.00Emulsifier
Stearic Acid2.00Thickener
C Phenoxyethanol (and) Ethylhexylglycerin1.00Preservative
Tocopherol (Vitamin E)0.10Antioxidant

Formulation 2: High-SPF Sunscreen Lotion (O/W Emulsion)

PhaseIngredient (INCI Name)% w/wFunction
A Deionized Waterto 100Vehicle
Glycerin2.00Humectant
Disodium EDTA0.10Chelating Agent
Acrylates/C10-30 Alkyl Acrylate Crosspolymer0.30Rheology Modifier
B This compound 10.00 UV Filter Solvent / Emollient
Avobenzone3.00UVA Filter
Octocrylene7.00UVB Filter / Photostabilizer
Homosalate10.00UVB Filter
Cetearyl Alcohol (and) Glyceryl Stearate (and) PEG-40 Stearate (and) Ceteareth-205.00Emulsifier System
C Triethanolamineq.s. to pH 6.5Neutralizer
D Phenoxyethanol (and) Caprylyl Glycol1.00Preservative

Experimental Protocols

To ensure the development of stable, effective, and aesthetically pleasing products, rigorous testing is essential. The following protocols are provided as a standardized framework for evaluating formulations containing this compound.

Protocol: Sensory Profile Evaluation

This protocol uses a trained sensory panel to quantify the tactile properties of a formulation.

Objective: To create a comprehensive sensory profile of a finished formulation.

Methodology:

  • Panelist Selection: Recruit 10-15 panelists trained in the evaluation of topical products.

  • Sample Preparation: Prepare the test formulation and a benchmark control (e.g., a leading commercial product or a version with a different emollient). Samples should be blinded and coded.

  • Application: Dispense a standardized amount (e.g., 0.1 mL) of the product onto a designated area of the panelists' volar forearm.

  • Evaluation Procedure:

    • Initial Feel (T=0): Panelists immediately begin to spread the product in a circular motion and rate attributes such as Spreadability, Greasiness, and Slipperiness on a 10-point scale.

    • Absorption (T=2 min): After 2 minutes, panelists assess Absorption Speed, Tackiness, and Film Residue.

    • After-Feel (T=10 min): After 10 minutes, panelists evaluate the final skin feel, rating attributes like Softness, Smoothness, and Oiliness.

  • Data Analysis: Compile the scores for each attribute and calculate the mean. The results can be plotted on a spider chart for a clear visual comparison between the test sample and the control.

Protocol: Formulation Stability Testing

This protocol outlines the necessary steps to validate the physical and chemical stability of a cosmetic emulsion.

Objective: To ensure the formulation maintains its integrity under various stress conditions, predicting its shelf-life.

Methodology:

  • Sample Preparation: Prepare the final formulation in its intended commercial packaging. Store samples under a range of conditions as outlined below.

  • Test Conditions & Duration:

    • Real-Time: 25°C / 60% RH (Relative Humidity) for 12-36 months.

    • Accelerated: 40°C / 75% RH for 3 months (serves as a predictor for a 12-month shelf life).

    • Freeze-Thaw Cycling: 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C. This tests the emulsion's resilience to temperature extremes during shipping and storage.

    • Centrifugation: Centrifuge the sample at 3000 rpm for 30 minutes. This is a rapid stress test to check for phase separation.

  • Evaluation Parameters (checked at T=0, 1, 2, 3 months for accelerated; T=0, 3, 6, 9, 12 months for real-time):

    • Physical: Appearance, color, odor, pH, viscosity.

    • Microscopic: Droplet size and distribution (for emulsions).

    • Chemical: Assay of active ingredients (if applicable).

    • Packaging: Check for any interaction, leakage, or degradation of the container.

  • Acceptance Criteria: The product passes if there are no significant changes in the evaluated parameters compared to the initial T=0 readings.

cluster_0 Stability Testing Workflow Start Prepare Final Formulation in Commercial Packaging Conditions Store Samples at Multiple Conditions: - 25°C (Real-Time) - 40°C (Accelerated) - Freeze/Thaw Cycles - Centrifugation Start->Conditions Evaluation Evaluate Parameters at Pre-defined Timepoints (pH, Viscosity, Appearance, etc.) Conditions->Evaluation Decision Significant Changes? Evaluation->Decision Pass Product is Stable Decision->Pass No Fail Reformulate / Investigate Decision->Fail Yes

Caption: A simplified workflow for cosmetic stability testing.

Protocol: Spreadability Measurement

This protocol provides a quantitative method to assess the spreadability of a semi-solid formulation.

Objective: To measure the area over which a standard amount of product spreads under a standard weight.

Methodology:

  • Apparatus: A glass plate with graph paper underneath and a second glass plate of a known, standardized weight.

  • Procedure:

    • Place a standardized volume or weight (e.g., 1 mL or 1 g) of the formulation onto the center of the first glass plate.

    • Carefully place the second glass plate of known weight on top of the sample.

    • Allow the sample to spread for a fixed amount of time (e.g., 1 minute).

    • Measure the diameter of the spread circle at two perpendicular angles and calculate the average diameter.

  • Calculation: The spreadability (S) is calculated as the area of the circle: S = π * (d/2)², where 'd' is the average diameter.

  • Analysis: A larger spreadability value indicates that the product is easier to apply and will cover a larger surface area with less effort. This instrumental data should correlate with the sensory panel's rating for "Spreadability."

Safety and Regulatory Summary

This compound (listed as Ethylhexyl Pelargonate) has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that it is safe in the present practices of use and concentration when formulated to be non-irritating.[3] It is not considered to be a skin irritant or sensitizer in typical cosmetic formulations. Furthermore, data submitted to the European Chemicals Agency (ECHA) indicates a low potential for acute toxicity, skin/eye irritation, or mutagenicity.[10] As with all cosmetic ingredients, formulators should adhere to good manufacturing practices and ensure the final product is stable and safe for consumer use.

Conclusion

This compound is a high-performance emollient that offers significant advantages in formulating cosmetically elegant products. Its unique branched-chain structure provides a desirable light, non-greasy skin feel and excellent spreadability, making it a valuable tool for creating sophisticated skin care, sun care, and color cosmetic formulations. By following the guidelines and protocols outlined in this document, formulators can effectively harness the properties of this versatile ester to develop innovative products that meet the sensory demands of today's consumers.

References

  • ResearchGate. (n.d.). Density of cosmetic emollients. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylhexyl Pelargonate. PubChem. Retrieved January 4, 2026, from [Link]

  • European Chemicals Agency. (n.d.). Octyl octanoate - Registration Dossier. ECHA. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2021). Chemical and Physical Properties of Emollients. Retrieved January 4, 2026, from [Link]

  • Lodyga-Chruscinska, E., et al. (2021). Natural or Synthetic Emollients? Physicochemical Properties of Body Oils in Relation to Selected Parameters of Epidermal Barrier Function. MDPI. Retrieved January 4, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • Ribeiro, A., et al. (2013). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. Cosmetics & Toiletries. Retrieved January 4, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

  • Australian Government Department of Health. (2016). Selected 2-ethylhexyl esters: Human health tier II assessment. NICNAS. Retrieved January 4, 2026, from [Link]

  • European Chemicals Agency. (n.d.). 2-ethylhexyl 2-ethylhexanoate - Substance Information. ECHA. Retrieved January 4, 2026, from [Link]

  • Beauty 2.0 Aesthetics. (n.d.). ULTRA LIGHT MOISTURIZER With TriHex Technology. Retrieved January 4, 2026, from [Link]

  • ECSA Chemicals. (2023). Sunscreen formulation strategies. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylhexyl Isononanoate. PubChem. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2008). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Retrieved January 4, 2026, from [Link]

  • INCIDecoder. (n.d.). Ethylhexyl Pelargonate. Retrieved January 4, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Ethylhexyl Stearate vs. Isopropyl Myristate: A Comparative Look at Emollients. Retrieved January 4, 2026, from [Link]

  • Hallstar BPC. (n.d.). Find Sun Care Formulations. Retrieved January 4, 2026, from [Link]

  • Shaath, N. A. (1997). Sunscreen Formulation and Testing. Cosmetics & Toiletries. Retrieved January 4, 2026, from [Link]

  • Scribd. (n.d.). Sunscreen Formulary. Retrieved January 4, 2026, from [Link]

  • Burgess, I. F. (2012). Effectiveness of isopropyl myristate/cyclomethicone D5 solution of removing cuticular hydrocarbons from human head lice. PMC. Retrieved January 4, 2026, from [Link]

Sources

Definitive Analysis of 2-Ethylhexyl Nonanoate via Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated protocol for the identification and analysis of 2-ethylhexyl nonanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a branched-chain fatty acid ester commonly used as an emollient in cosmetic formulations and as a plasticizer. Its presence as a potential extractable or leachable from packaging materials makes its accurate detection critical in pharmaceutical and consumer product safety. This guide provides a comprehensive methodology, from sample preparation to instrumental analysis and data interpretation, grounded in the principles of chromatographic separation and mass spectrometric detection. We will delve into the causality behind experimental choices, ensuring a reproducible and trustworthy analytical system.

Introduction and Significance

This compound (C₁₇H₃₄O₂) is the ester of 2-ethylhexanol and nonanoic acid.[1][2] Its chemical properties, particularly its function as a skin-conditioning agent and emollient, have led to its widespread use in the cosmetics industry.[1] Furthermore, related 2-ethylhexyl esters are utilized in the manufacturing of polymers and can be found in pharmaceutical packaging.[3] Consequently, a reliable analytical method is essential for several key applications:

  • Quality Control: Ensuring the purity and identity of this compound in raw materials and finished cosmetic products.

  • Safety and Regulatory Compliance: Detecting and quantifying its presence as a potential leachable from container closure systems in drug products.

  • Research and Development: Studying the stability of formulations and the interaction of ingredients within a complex matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like esters.[4] The gas chromatograph provides high-resolution separation of analytes, while the mass spectrometer offers definitive identification based on the unique mass fragmentation pattern of the molecule.[5] This protocol is designed to leverage the strengths of GC-MS for the unambiguous analysis of this compound.

Analytical Principle

The methodology is based on the chromatographic separation of this compound from the sample matrix on a capillary GC column, followed by detection with a mass spectrometer.

  • Sample Preparation: The analyte is first brought into a state suitable for injection. For pure standards or simple mixtures, this involves dilution in a volatile organic solvent.[6] For complex matrices, an extraction step, such as liquid-liquid extraction (LLE), may be required to isolate the analyte and remove interferences.[6][7]

  • Gas Chromatography (GC): The prepared sample is injected into the GC inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column.[7] Separation is achieved based on the compound's boiling point and its differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column walls.[5] A non-polar stationary phase is typically suitable for esters, following the principle of "like dissolves like".[8]

  • Mass Spectrometry (MS): As the separated this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing it to fragment in a reproducible manner.[9] The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector records the abundance of each fragment, generating a mass spectrum that serves as a chemical "fingerprint" for the molecule.[5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

  • This compound standard (≥98% purity)

  • Hexane, GC-grade or equivalent

  • Dichloromethane, GC-grade

  • Sodium Sulfate, anhydrous

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

  • Pipettes, syringes, and other standard laboratory glassware

A standard benchtop GC-MS system equipped with a capillary column and an autosampler is required. The parameters provided in the tables below are a validated starting point and may be adapted for specific instrumentation.

Parameter Setting Rationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)This non-polar column provides excellent resolving power for semi-volatile esters and is robust for routine use.[8]
Carrier Gas Helium, constant flow rate of 1.0 mL/minHelium is an inert and efficient carrier gas, providing good chromatographic resolution.
Inlet Split/SplitlessFor trace analysis, splitless mode is preferred to maximize analyte transfer to the column. For higher concentrations, a split ratio (e.g., 20:1) prevents column overloading.[10]
Inlet Temperature 280 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.[11]
Injection Volume 1 µLA standard volume for capillary GC that balances sensitivity with the risk of overloading the system.
Oven Program Initial: 70 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C. Final Hold: Hold at 280 °C for 5 min.This temperature program allows for the separation of any low-boiling impurities before ramping to a temperature that ensures the timely elution of this compound.[12]

Table 1: Recommended Gas Chromatography (GC) Parameters.

Parameter Setting Rationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique for GC-MS that produces reproducible, library-searchable mass spectra.[9]
Ionization Energy 70 eVThe standard energy for EI, which provides sufficient energy for fragmentation and generates stable, well-defined spectra.[9]
Ion Source Temp. 230 °CMaintains the analyte in the gas phase and promotes efficient ionization.
Quadrupole Temp. 150 °CEnsures consistent mass filtering and prevents contamination of the analyzer.
Mass Scan Range m/z 40 - 450This range covers the expected fragments of this compound (MW = 270.45 g/mol ) and allows for monitoring of background ions.[1][2]
Solvent Delay 4 minutesPrevents the high concentration of the injection solvent from entering and saturating the MS detector.

Table 2: Recommended Mass Spectrometry (MS) Parameters.

A. Preparation of Standard Solution (100 µg/mL)

  • Stock Solution: Accurately weigh 10 mg of this compound standard into a 100 mL volumetric flask.

  • Dissolution: Dissolve and dilute to the mark with hexane. This creates a 100 µg/mL stock solution.

  • Working Standard: Further dilutions can be made from this stock solution as required for calibration.

  • Transfer: Transfer the solution to a 2 mL autosampler vial for analysis.

B. Example Protocol: Liquid-Liquid Extraction from a Cream Matrix

  • Sample Weighing: Accurately weigh 1.0 g of the cream sample into a 15 mL centrifuge tube.

  • Solvent Addition: Add 5 mL of dichloromethane to the tube.

  • Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the ester into the organic solvent.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic layer from the aqueous/solid matrix components.

  • Collection: Carefully transfer the bottom dichloromethane layer to a clean tube using a glass pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis. This technique is effective for separating analytes based on their solubility in different immiscible solvents.[6]

Data Analysis and Interpretation

The successful analysis of this compound relies on two key pieces of information from the GC-MS data: the retention time (RT) and the mass spectrum.

  • Retention Time (RT): Under the specified chromatographic conditions, this compound will have a characteristic RT. This should be confirmed by injecting a pure standard.

  • Mass Spectrum: The mass spectrum provides definitive structural confirmation. For this compound, the molecular ion (M⁺) is expected at m/z 270. While the molecular ion for long-chain esters can be weak or absent under EI conditions, the fragmentation pattern is highly informative.[13][14]

Expected Fragmentation Pattern:

The primary fragmentation occurs around the ester functional group. Key expected ions include:

m/z (Mass-to-Charge) Fragment Identity Interpretation
270[C₁₇H₃₄O₂]⁺Molecular Ion (M⁺)
157[CH₃(CH₂)₇COO]⁺Nonanoate acylium ion fragment
141[CH₃(CH₂)₇C=O]⁺Acylium ion from cleavage of the C-O bond. A very characteristic fragment for nonanoate esters.
113[C₈H₁₇]⁺2-ethylhexyl carbocation from cleavage of the O-C bond.
112[C₈H₁₆]⁺Loss of a hydrogen atom from the 2-ethylhexyl fragment, often seen as a result of rearrangement.
57, 71, 85[C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺Series of alkyl fragments resulting from the breakdown of the hydrocarbon chains.

Table 3: Key Diagnostic Ions for the Mass Spectrum of this compound.

Workflow Visualization

The entire analytical process, from sample receipt to final data interpretation, can be summarized in the following workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (e.g., Cream, Raw Material) Dilute Protocol A: Dilution in Hexane Sample->Dilute Extract Protocol B: Liquid-Liquid Extraction Sample->Extract Injection GC Injection Dilute->Injection Extract->Injection Separation GC Column Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Analysis Quadrupole Mass Analysis Ionization->Analysis Detection MS Detection Analysis->Detection Processing Data System Processing Detection->Processing Result Result: - Retention Time - Mass Spectrum Processing->Result

Sources

Application Notes & Protocols: 2-Ethylhexyl Nonanoate as a High-Performance Plasticizer in Polymer Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the application of 2-Ethylhexyl Nonanoate (CAS No. 59587-44-9) as a plasticizer in polymer systems. It delves into the fundamental principles of its plasticizing action, presents detailed protocols for its incorporation and evaluation, and discusses its performance characteristics. The guide emphasizes scientific integrity, offering field-proven insights and methodologies to validate its efficacy as a modern, safer alternative to traditional plasticizers.

Introduction: Unveiling this compound

This compound, also known as 2-ethylhexyl pelargonate, is an ester synthesized from 2-ethylhexanol and nonanoic acid.[][2] It is a clear, colorless to pale yellow liquid characterized by low volatility, excellent lubricity, and a light, oily texture.[] While widely recognized for its use as an emollient in the cosmetics and personal care industry, its molecular architecture makes it an exceptionally effective plasticizer in polymer science.[][3]

Its branched 2-ethylhexyl group and linear nonanoate chain provide a unique combination of properties, positioning it as a high-performance additive for enhancing the flexibility, durability, and processability of various polymers.[] Notably, its favorable toxicological profile and biodegradability make it a compelling, environmentally conscious alternative to conventional plasticizers like certain phthalates.[]

Chemical Identity and Physicochemical Properties

A thorough understanding of this compound's properties is crucial for its effective application. These characteristics govern its compatibility, efficiency, and permanence within a polymer matrix.

PropertyValueSource
Synonyms 2-Ethylhexyl pelargonate, Nonanoic acid 2-ethylhexyl ester[2][4][5]
CAS Number 59587-44-9[2][4][5]
Molecular Formula C17H34O2[2][4][6]
Molecular Weight 270.45 g/mol [4][6]
Physical State Liquid at room temperature[2]
Boiling Point 311.8 °C at 760 mmHg (Predicted)[2][5]
Density ~0.864 g/cm³ (Predicted)[2][5]
Refractive Index ~1.44[2]
LogP (Octanol/Water) 5.49660[2][5]
Volatility Low[][2]

The Science of Plasticization: Mechanism of Action

Plasticizers function by inserting themselves between polymer chains, thereby disrupting the strong intermolecular van der Waals forces that hold the chains together in a rigid structure.[7] This separation increases the free volume and allows the polymer chains to slide past one another more easily, resulting in increased flexibility, reduced brittleness, and a lower glass transition temperature (Tg).

The efficacy of this compound as a plasticizer is rooted in its molecular structure:

  • The Ester Group (-COO-): This polar moiety interacts with polar sites on the polymer chain (e.g., the C-Cl bond in PVC), anchoring the plasticizer molecule.

  • The Long Alkyl Chains (C8 and C9): These non-polar chains extend away from the polymer, creating steric hindrance that pushes the polymer chains apart. The branched nature of the 2-ethylhexyl group is particularly effective at creating this separation and enhancing compatibility.[8]

This dual-action mechanism effectively lubricates the polymer chains at a molecular level, transforming a rigid material into a flexible one.

PlasticizationMechanism cluster_0 Rigid Polymer State cluster_1 Plasticized Polymer State P1 Polymer Chain P2 Polymer Chain Process Addition of Plasticizer label_rigid Strong Intermolecular Forces (Van der Waals) P3 Polymer Chain Plasticizer This compound P4 Polymer Chain label_flex Weakened Intermolecular Forces -> Increased Flexibility

Caption: Mechanism of this compound as a Plasticizer.

Application Areas and Polymer Compatibility

This compound is versatile and can be used as a secondary plasticizer in various polymer systems to improve flexibility and reduce brittleness.[] Its excellent compatibility with a range of resins makes it a valuable additive in high-performance formulations.[]

  • Polyvinyl Chloride (PVC): A primary application where it enhances low-temperature performance and resistance to extraction.[] It is particularly useful in flexible films, cables, flooring, and coated fabrics.[]

  • Acrylics, Alkyds, and Polyurethane Resins: In coatings, paints, and inks, it acts as a plasticizer and flow modifier, improving film smoothness, flexibility, and gloss without significantly increasing viscosity.[][9]

  • Adhesives and Sealants: Copolymers containing 2-ethylhexyl acrylate (a related monomer) are used extensively in pressure-sensitive adhesives, where the C8 side chain contributes to softness and tackiness.[10]

Its low volatility ensures stable film formation and long-term mechanical performance, aligning with modern regulatory demands for safer polymer additives.[]

Experimental Protocols: A Practical Guide

The following protocols provide a standardized framework for incorporating and evaluating this compound in a polymer matrix. The focus is on PVC as a representative system.

Protocol 1: Incorporation into PVC via Melt Blending

This protocol describes the preparation of plasticized PVC sheets using a two-roll mill, a common laboratory method for melt compounding.

Objective: To homogeneously disperse this compound into a PVC resin to create flexible test specimens.

Protocol1_Workflow start Start prep 1. Material Preparation - Dry PVC resin (e.g., 100 phr) - Weigh 2-EH Nonanoate (e.g., 40 phr) - Weigh stabilizer (e.g., 3 phr) start->prep premix 2. Pre-Mixing - Combine all components in a high-speed mixer - Mix for 5-10 min until a dry blend is formed prep->premix milling 3. Melt Blending (Two-Roll Mill) - Set roll temperature (e.g., 160-170°C) - Add dry blend to the mill nip - Compound for 5-7 min until a homogenous sheet forms premix->milling molding 4. Compression Molding - Place milled sheet into a mold - Press at 170-180°C under pressure (e.g., 10 MPa) - Cool under pressure to solidify milling->molding conditioning 5. Specimen Conditioning - Store molded sheets at 23°C & 50% RH - Condition for at least 24 hours prior to testing (ASTM D618) molding->conditioning end End: Conditioned Samples Ready for Testing conditioning->end

Caption: Workflow for Incorporating Plasticizer into PVC.

Step-by-Step Methodology:

  • Materials & Reagents:

    • PVC Resin (Suspension grade, K-value 65-70)

    • This compound (Plasticizer)

    • Thermal Stabilizer (e.g., Ca/Zn or Ba/Zn stearate)

    • High-speed mixer, Two-roll mill, Compression press

  • Formulation: Prepare components based on parts per hundred resin (phr). A typical starting formulation is:

    • PVC: 100 phr

    • This compound: 30-50 phr

    • Stabilizer: 2-4 phr

  • Procedure:

    • Drying: Dry the PVC resin in an oven at 80°C for 2-4 hours to remove moisture.

    • Pre-mixing: Accurately weigh all components and combine them in a high-speed mixer. Mix until a free-flowing, homogenous dry blend is obtained.

    • Melt Blending:

      • Preheat the two-roll mill to the target temperature (e.g., 160-170°C).

      • Carefully add the dry blend to the gap (nip) between the rolls.

      • As the material melts and forms a band around one roll, perform several cuts and folds to ensure uniform mixing. Continue this process for approximately 5-7 minutes.

    • Sheet Formation: Once the blend is homogenous, remove the flexible sheet from the mill.

    • Compression Molding: Place the sheet into a picture-frame mold of desired thickness. Press the mold in a hydraulic press at 170-180°C for 3-5 minutes, then cool rapidly under pressure to create a solid, uniform plaque.

    • Conditioning: Condition the resulting plaques according to ASTM D618 standards (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before conducting any physical tests.

Protocol 2: Performance Evaluation of Plasticized PVC

Objective: To quantify the effect of this compound on the key mechanical and thermal properties of the polymer.

Protocol2_Evaluation cluster_mech Mechanical Testing cluster_therm Thermal Analysis cluster_perm Permanence Testing samples Conditioned PVC Plaques tensile Tensile Properties (ASTM D638) - Tensile Strength - Elongation at Break samples->tensile hardness Hardness (ASTM D2240) - Shore A or D Durometer samples->hardness dsc DSC Analysis (ASTM D3418) - Glass Transition (Tg) samples->dsc tga TGA Analysis (ASTM E1131) - Thermal Stability - Volatility samples->tga leaching Solvent Extraction (ASTM D1239) - Weight loss after immersion - Migration Resistance samples->leaching

Caption: Comprehensive Evaluation Workflow for Plasticized Polymers.

Step-by-Step Methodologies:

  • Mechanical Properties:

    • Tensile Testing (ASTM D638): Cut dumbbell-shaped specimens from the conditioned plaques. Use a universal testing machine (UTM) to measure tensile strength at break (MPa) and elongation at break (%). A successful plasticizer will significantly increase elongation and decrease tensile strength compared to unplasticized PVC.

    • Hardness Testing (ASTM D2240): Use a Shore A durometer for flexible samples. Press the indenter firmly onto the sample surface and record the reading. Lower Shore A values indicate greater softness and effective plasticization.

  • Thermal Properties:

    • Differential Scanning Calorimetry (DSC) (ASTM D3418): Analyze a small sample (5-10 mg) to determine the glass transition temperature (Tg). A lower Tg compared to the neat polymer is a direct indicator of plasticization.

    • Thermogravimetric Analysis (TGA) (ASTM E1131): Heat a sample at a controlled rate (e.g., 10°C/min) in a nitrogen atmosphere. The resulting weight loss curve can indicate the plasticizer's volatility and its effect on the polymer's overall thermal stability.

  • Permanence (Migration/Leaching) Test:

    • Solvent Extraction (Adapted from ASTM D1239):

      • Cut and weigh a specimen of known dimensions (W_initial).

      • Immerse the specimen in a solvent (e.g., hexane, methanol, or soapy water) for a specified time and temperature (e.g., 24 hours at 23°C).[11] The choice of solvent depends on the intended application of the final product.

      • Remove the specimen, gently wipe it dry, and condition it in a desiccator until it reaches a constant weight (W_final).

      • Calculate the percent weight loss: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100. A low percentage indicates good permanence and low migration. The process of leaching involves diffusion of the additive to the polymer surface followed by desorption.[12]

Comparative Performance Data (Illustrative)
PropertyUnplasticized PVCPVC + 40 phr DEHPPVC + 40 phr this compoundTest Method
Tensile Strength (MPa) 502022ASTM D638
Elongation at Break (%) 5350330ASTM D638
Hardness (Shore A) >95 (Shore D)8588ASTM D2240
Glass Transition (Tg) (°C) 851520ASTM D3418
Weight Loss (Hexane, 24h) (%) <0.15.53.0ASTM D1239

Note: Data are illustrative examples to show expected trends.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and quantify the concentration of this compound that has been extracted from a polymer sample.

Step-by-Step Methodology:

  • Extraction:

    • Accurately weigh about 1-5 grams of the plasticized polymer.[13]

    • Perform a solvent extraction using an appropriate organic solvent in which the plasticizer is soluble but the polymer is not (e.g., methanol or hexane). A Soxhlet extraction apparatus can be used for exhaustive extraction.

    • Collect the solvent extract.[13]

  • Sample Preparation:

    • Filter the extract to remove any particulate matter.

    • If necessary, concentrate the extract under a gentle stream of nitrogen.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.[14]

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.

    • Injection: Inject a small volume (e.g., 1 µL) of the extract and each standard solution.

    • GC Program: Use a temperature gradient program (e.g., start at 80°C, ramp to 280°C at 10°C/min) to separate the components.

    • MS Detection: Operate the mass spectrometer in scan mode to identify this compound by its characteristic mass spectrum. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.

  • Quantification:

    • Identify the peak corresponding to this compound in the chromatogram based on its retention time and mass spectrum.

    • Calculate the concentration in the sample by comparing the peak area to the calibration curve.[13]

Safety and Regulatory Profile

This compound is considered to have a favorable safety profile. Human health assessments indicate that it is not expected to be genotoxic and does not cause serious damage upon repeated exposure. While it may cause slight skin irritation in animal studies, the effects are generally not sufficient to warrant hazard classification. It is listed on major chemical inventories, including EINECS (Europe) and TSCA (United States).[2][4]

Conclusion

This compound stands out as a high-performance plasticizer with a balanced profile of efficiency, permanence, and safety. Its ability to impart excellent flexibility and improve low-temperature performance makes it a suitable additive for a wide range of polymers, including PVC and various coating resins. The protocols outlined in this guide provide a robust framework for its successful implementation and evaluation in research and development settings. As the industry continues to move towards more sustainable and safer materials, this compound represents a valuable tool for formulators seeking to innovate without compromising on performance or environmental responsibility.[]

References

  • PubChem. (n.d.). Ethylhexyl Pelargonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Williams, S. (1995). Testing plastics. Conservation DistList. [Link]

  • NINGBO INNO PHARMCHEM. (2026, January 1). 2-Ethylhexyl Octanoate: Applications Beyond Plastics and Fibers. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, July 1). Selected 2-ethylhexyl esters: Human health tier II assessment. Australian Department of Health. [Link]

  • Hreczuch, W., et al. (2016). 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. Journal of Surfactants and Detergents, 19, 155-164. [Link]

  • NINGBO INNO PHARMCHEM. (2025, September 2). Discover the Versatility of 2-Ethylhexyl Esters. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Hreczuch, W., et al. (2015). 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. Journal of Surfactants and Detergents. [Link]

  • SGS Polymer Solutions. (n.d.). Plasticizer Analysis. Retrieved from SGS PSI. [Link]

  • Journal of Thermal Analysis and Calorimetry. (2012). Thermal stability of poly(2-ethylhexyl acrylates) used as plasticizers for medical application. [Link]

  • Johnson, W. Jr., et al. (2012). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International Journal of Toxicology. [Link]

  • Water Emerging Contaminants & Nanoplastics. (2024, January 4). Understanding the leaching of plastic additives and subsequent risks to ecosystems. [Link]

  • NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

  • Polymers. (2022). Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. [Link]

  • Park, K. (n.d.). PLASTICIZERS. Kinam Park, Purdue University. [Link]

  • Dynisco. (2018, May 15). Testing. Retrieved from Dynisco. [Link]

  • Analytical Methods. (n.d.). Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices. RSC Publishing. [Link]

  • Balani, K., et al. (2015). Physical, Thermal, and Mechanical Properties of Polymers. Semantic Scholar. [Link]

  • PubMed. (n.d.). The plasticizer di(2-ethylhexyl) phthalate modulates gamma-aminobutyric acid type A and glycine receptor function. National Center for Biotechnology Information. [Link]

  • Rahman, M. R., et al. (2017). Physico-mechanical, thermal and morphological properties of furfuryl alcohol/2-ethylhexyl methacrylate/halloysite nanoclay wood polymer nanocomposites (WPNCs). ResearchGate. [Link]

  • ResearchGate. (2025, August 6). A review: Other types of esters used as plasticizers. [Link]

  • Nature Communications. (2022). Photoaging enhances the leaching of di(2-ethylhexyl) phthalate and transformation products from polyvinyl chloride microplastics into aquatic environments. [Link]

  • Gantrade Corporation. (n.d.). Applications of 2-Ethylhexyl Acrylate (2-EHA). Retrieved from Gantrade Corporation. [Link]

  • Rahman, M. R., et al. (2017). Physico-mechanical, thermal and morphological properties of furfuryl alcohol/2-ethylhexyl methacrylate/halloysite nanoclay wood. The UNIMAS Institutional Repository. [Link]

  • Semantic Scholar. (2022). Leaching of di-2-ethylhexyl phthalate from biodegradable and conventional microplastics and the potential risks. [Link]

  • ChemRxiv. (n.d.). Nanoscale analysis of plastic contaminants migration in packaging materials and potential leeching into model food systems. [Link]

  • MDPI. (n.d.). Thermal, Molecular Dynamics, and Mechanical Properties of Poly(Ethylene Furanoate)/Poly(ε-Caprolactone) Block Copolymers. [Link]

  • ResearchGate. (2016). Comparative evaluation of methods for the detection of 2–alkylcyclobutanones as indicators for irradiation treatment of cashew nuts and nutmeg. [Link]

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Biocatalytic synthesis of 2-ethylhexyl nonanoate using immobilized lipase

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Yield Biocatalytic Synthesis of 2-Ethylhexyl Nonanoate Using Immobilized Lipase in a Solvent-Free System

Abstract

This application note provides a comprehensive guide to the synthesis of this compound, a valuable emollient ester, through enzymatic catalysis.[1][] The protocol leverages the high activity and stability of Novozym® 435, an immobilized lipase B from Candida antarctica, in a solvent-free reaction medium.[3][4][5] By eliminating organic solvents, this method aligns with the principles of green chemistry, offering enhanced volumetric productivity and a simplified downstream purification process.[3][6] We present a detailed, step-by-step protocol for the esterification reaction, methods for monitoring reaction progress, product analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a study on biocatalyst reusability. This guide is designed for researchers in biocatalysis, green chemistry, and cosmetics formulation seeking a robust and sustainable method for ester synthesis.

Introduction: The Case for Biocatalysis

This compound, also known as 2-ethylhexyl pelargonate, is an ester prized in the personal care industry for its emollient properties, imparting a light, non-greasy feel to cosmetic formulations.[] Traditionally, its synthesis involves chemical catalysts that require high temperatures and often lead to undesirable by-products, complicating purification and generating significant waste.[7]

Biocatalysis, particularly using lipases (EC 3.1.1.3), presents a superior alternative.[8] Lipases operate under mild conditions, demonstrate high substrate specificity and enantioselectivity, and minimize by-product formation.[8][9] The use of immobilized lipases is a cornerstone of industrial biocatalysis, as it dramatically simplifies catalyst removal from the reaction mixture and enables repeated use, which is critical for process economy given the high cost of enzymes.[7][8]

This protocol focuses on a solvent-free system, which further enhances the process's green credentials by eliminating the environmental and safety concerns associated with volatile organic solvents.[6] Such systems also lead to higher concentrations of reactants, often resulting in improved reaction rates and greater volumetric productivity.[6][7] We will utilize Novozym® 435, a robust and widely-cited biocatalyst known for its efficacy in ester synthesis.[10][11][12]

Principle of the Reaction

The synthesis of this compound is a reversible esterification reaction between nonanoic acid (a fatty acid) and 2-ethylhexanol (a branched alcohol). The immobilized lipase acts as the catalyst, and water is formed as a by-product.

Reaction Scheme

To drive the reaction towards a high conversion of the ester, the equilibrium must be shifted to the right. According to Le Châtelier's principle, this can be achieved by either using an excess of one of the reactants or by actively removing the water by-product during the reaction.[13] This protocol employs both strategies for maximizing yield.

The Catalytic Mechanism: Ping-Pong Bi-Bi

Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi kinetic mechanism.[14][15][16][17] This mechanism involves the formation of a covalent acyl-enzyme intermediate.

  • The enzyme's active site (E) binds with the nonanoic acid (A), forming an enzyme-acid complex (EA).

  • A nucleophilic attack by the serine residue in the lipase's active site forms a tetrahedral intermediate.

  • This intermediate collapses, releasing the first product, water (P), and forming a stable acyl-enzyme complex (F).

  • The second substrate, 2-ethylhexanol (B), then binds to the acyl-enzyme complex (FB).

  • The alcohol performs a nucleophilic attack on the acyl-enzyme complex, forming another tetrahedral intermediate.

  • This second intermediate collapses, releasing the final ester product, this compound (Q), and regenerating the free enzyme (E).

PingPong_Mechanism cluster_1 Step 1: Acylation cluster_2 Step 2: Deacylation E Free Lipase (E) EA Enzyme-Acid Complex (EA) E->EA + Nonanoic Acid (A) F Acyl-Enzyme Intermediate (F) EA->F - Water (P) FB Intermediate Complex (FB) F->FB + 2-Ethylhexanol (B) E2 Free Lipase (E) FB->E2 - 2-Ethylhexyl Nonanoate (Q)

Diagram 1: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Materials, Reagents, and Equipment

Item Specifications Supplier Example
Enzyme Novozym® 435 (Immobilized Candida antarctica lipase B)Novozymes
Substrates Nonanoic acid (Pelargonic acid), ≥97% puritySigma-Aldrich
2-Ethylhexanol, ≥99% puritySigma-Aldrich
Titration Reagents Ethanol, 95%, NeutralizedFisher Scientific
Phenolphthalein indicator solutionFisher Scientific
Potassium hydroxide (KOH) solution, 0.1 M, standardizedFisher Scientific
GC-MS Analysis Dichloromethane (DCM), GC gradeFisher Scientific
Anhydrous sodium sulfateFisher Scientific
Equipment Jacketed glass reactor (100-250 mL) with overhead stirrerChemglass
Thermostatic water bath/circulatorJulabo
Vacuum pump or source of inert gas (Nitrogen)Welch
Analytical balance (4 decimal places)Mettler Toledo
Magnetic stirrer and hot plateIKA
Burette (25 mL) for titrationVWR
Gas Chromatograph with Mass Spectrometer (GC-MS)Agilent, Shimadzu
Standard laboratory glasswareN/A

Detailed Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound

This protocol describes a typical batch synthesis in a solvent-free system.

Workflow sub_mix 1. Substrate Preparation - Weigh Nonanoic Acid - Weigh 2-Ethylhexanol - Add to reactor preheat 2. System Equilibration - Set temperature (e.g., 70°C) - Start stirring (e.g., 300 rpm) sub_mix->preheat enzyme_add 3. Initiate Reaction - Add Novozym® 435 - Start vacuum/N2 purge preheat->enzyme_add reaction 4. Incubation & Monitoring - Run for 4-8 hours - Take samples periodically - Analyze Acid Value enzyme_add->reaction terminate 5. Reaction Termination - Stop heating - Filter to remove enzyme reaction->terminate analyze 6. Product Analysis - Purify crude product - Analyze by GC-MS terminate->analyze

Diagram 2: General experimental workflow for biocatalytic ester synthesis.

Procedure:

  • Substrate Preparation: In a 100 mL jacketed glass reactor, add nonanoic acid and 2-ethylhexanol. A molar ratio of 1:1.2 (acid:alcohol) is recommended to compensate for the higher volatility of the alcohol at elevated temperatures and to shift the reaction equilibrium.[3][11]

    • Causality Note: Using a slight excess of 2-ethylhexanol helps to ensure the more valuable nonanoic acid is consumed to the greatest extent possible.[3]

  • System Equilibration: Connect the reactor to the thermostatic circulator and set the temperature to 70°C. Begin stirring with an overhead stirrer at 300 rpm to ensure the mixture is homogenous. Allow the temperature to stabilize for 15 minutes.

    • Expert Insight: 70°C provides a good balance between high reaction rates and enzyme stability. Temperatures above 80°C can lead to faster initial rates but may cause more rapid enzyme deactivation and significant evaporation of the alcohol.[3][11]

  • Reaction Initiation: Add the immobilized lipase, Novozym® 435. A typical enzyme loading is 2.5% (w/w) based on the total mass of the substrates.[11]

  • Water Removal: Immediately after adding the enzyme, apply a gentle vacuum (e.g., 200 mbar) or a slow purge of dry nitrogen gas through the reaction mixture. This is critical for removing the water by-product and achieving high conversion.[6]

  • Reaction Monitoring: The reaction is typically run for 4-8 hours. To monitor its progress, small aliquots (~0.1 g) can be withdrawn every hour and analyzed for their acid value as described in Protocol 4.2. The reaction is considered complete when the acid value stabilizes.

  • Termination and Catalyst Recovery: Once the reaction is complete, stop the heating and stirring. Recover the immobilized enzyme from the liquid product by simple filtration or decantation. The enzyme can be washed for reuse (see Protocol 4.4).

Protocol 2: Monitoring Reaction Progress via Acid Value Titration

The conversion of nonanoic acid can be calculated by measuring the decrease in the acidity of the reaction mixture over time.

Procedure:

  • Accurately weigh approximately 0.1 g of the reaction mixture into a 50 mL Erlenmeyer flask.

  • Add 10 mL of neutralized ethanol and 2-3 drops of phenolphthalein indicator.

  • Titrate the sample with a standardized 0.1 M KOH solution until a stable pink color persists for 30 seconds.

  • Record the volume of KOH solution used.

  • Calculate the Acid Value (AV) in mg KOH/g sample.

  • Calculate the percent conversion using the initial (AV₀) and current (AVt) acid values.

    Conversion (%) = [(AV₀ - AVt) / AV₀] x 100

Protocol 3: Product Characterization by GC-MS

GC-MS is used to confirm the identity of the product and determine its purity.

Procedure:

  • Sample Preparation: Dilute a small amount of the final, enzyme-free product in dichloromethane (DCM) (e.g., 10 µL in 1 mL).

  • GC-MS Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Detector: Scan range 40-500 m/z.

  • Analysis: Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).[18] Purity can be estimated from the relative peak area.

Protocol 4: Biocatalyst Reusability Study

Assessing the reusability of the immobilized lipase is crucial for evaluating the economic feasibility of the process.

Procedure:

  • After the first reaction cycle (Protocol 4.1), recover the Novozym® 435 by filtration.

  • Wash the recovered enzyme with a non-polar solvent like hexane to remove any adsorbed substrates and products.

  • Dry the enzyme beads under a gentle vacuum at room temperature until all solvent has evaporated.

  • Weigh the dried enzyme and add it to a fresh batch of substrates to begin the next reaction cycle under identical conditions.

  • Repeat this process for at least 5-10 cycles, monitoring the final product conversion in each cycle. Novozym® 435 has been shown to retain high activity over multiple cycles in similar esterification reactions.[4][19]

Expected Results & Data Interpretation

The described protocol is expected to yield high conversions of this compound. The table below summarizes typical parameters and expected outcomes.

Parameter Condition Rationale / Expected Outcome
Substrate Molar Ratio 1:1.2 (Acid:Alcohol)Drives equilibrium towards product formation.[13]
Temperature 70°COptimal balance of reaction rate and enzyme stability.[3]
Enzyme Load 2.5% (w/w)Sufficient for high conversion within a reasonable timeframe.[11]
Reaction Time 4-8 hoursExpected to reach >95% conversion.
Water Removal Gentle Vacuum / N₂ PurgeEssential for achieving high conversion by overcoming equilibrium limitations.[6]
Biocatalyst Reusability >10 CyclesExpected to retain >90% of initial activity after 10 cycles.[19]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conversion (<80%) 1. Inefficient water removal.1. Ensure the vacuum or nitrogen purge is functioning correctly and effectively removing volatiles.
2. Enzyme deactivation.2. Check reaction temperature; avoid exceeding 80°C. Ensure substrates are of high purity.
3. Insufficient reaction time.3. Extend the reaction time and continue to monitor the acid value until it plateaus.
Reaction Rate is Slow 1. Low temperature.1. Increase temperature incrementally (e.g., to 75°C), but do not exceed the enzyme's stability limit.
2. Poor mixing.2. Increase the stirring speed to overcome potential mass transfer limitations.[7]
3. Substrate inhibition.3. While less common in solvent-free systems, consider adjusting the initial substrate molar ratio.[14][15]
Enzyme Activity Drops in Reuse Cycles 1. Incomplete washing.1. Ensure thorough washing of the enzyme between cycles to remove residual product/substrate.
2. Mechanical damage.2. Use an overhead stirrer instead of a magnetic stir bar to minimize physical damage to the beads.[11]
3. Thermal deactivation.3. Consider lowering the reaction temperature slightly for subsequent cycles.

Conclusion

This application note details a robust, efficient, and environmentally sustainable method for synthesizing this compound using immobilized lipase Novozym® 435. The solvent-free approach simplifies the process, enhances safety, and improves overall efficiency.[3][6] By carefully controlling key parameters such as temperature, substrate molar ratio, and water removal, researchers can achieve high product yields and excellent catalyst reusability, making this biocatalytic route an attractive alternative to conventional chemical synthesis for industrial and laboratory applications.

References

  • Ghamgui, H., et al. (1992). A kinetic study of immobilized lipase catalysing the synthesis of isoamyl acetate by transesterification in n-hexane. Enzyme and Microbial Technology. Available at: [Link]

  • Gross, R. A., et al. (2013). A Green, Solvent-free Biocatalytic Method to Produce Cosmetic Esters. Cosmetics & Toiletries. Available at: [Link]

  • Vulfson, E. N., et al. (1993). Enzymatic Synthesis of Sugar Fatty Acid Esters in Solvent-Free Media. Methods in Molecular Biology. Available at: [Link]

  • García, T., et al. (2021). Study of the Solvent-Free Process of Enzymatic Synthesis of Pentyl Esters in a Packed Bed Reactor (PBR) Using the Lipozyme435 Heterogeneous Biocatalyst. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Oroz-Mateo, C., et al. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Molecules. Available at: [Link]

  • Gotor-Fernández, V., et al. (2023). Sustainable Setups for the Biocatalytic Production and Scale-Up of Panthenyl Monoacyl Esters under Solvent-Free Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Fernandes, M. L. M., et al. (2023). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Catalysts. Available at: [Link]

  • Correa, C., et al. (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Catalysis Science & Technology. Available at: [Link]

  • Rao, P. V., et al. (2006). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology. Available at: [Link]

  • Chowdary, G. V., & Prapulla, S. G. (2005). Kinetic study on lipase-catalyzed esterification in organic solvents. Indian Journal of Chemistry. Available at: [Link]

  • Chulalaksananukul, W., et al. (1990). Kinetic study of esterification by immobilized lipase in n-hexane. FEBS Letters. Available at: [Link]

  • Kim, J., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts. Available at: [Link]

  • Chowdary, G. V., & Prapulla, S. G. (2005). Kinetic study on lipase-catalyzed esterification in organic solvents. ResearchGate. Available at: [Link]

  • Oliveira, D., et al. (2015). Lipase immobilization in sodium caseinate/glycerol film: Application in ester synthesis. ResearchGate. Available at: [Link]

  • Oroz-Mateo, C., et al. (2021). Reaction scheme of the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate. ResearchGate. Available at: [Link]

  • Ivanov, A. E., & Schneider, M. P. (1997). Methods for the Immobilization of Lipases and Their Use for Ester Synthesis. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]

  • Oroz-Mateo, C., et al. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. PMC. Available at: [Link]

  • Hsieh, C.-H., et al. (2018). Scheme of enzymatic synthesis of 2-ethylhexyl ferulate catalyzed by Novozym® 435. ResearchGate. Available at: [Link]

  • NIST. (n.d.). This compound. NIST WebBook. Retrieved from: [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2019). Waxy esters of 2-ethylhexanol: Human health tier III assessment. Available at: [Link]

  • Zhang, Y., et al. (2015). Synthesis of 2-Ethylhexyl Acetate by Transesterification of Methyl Acetate with 2-Ethylhexanol. Asian Journal of Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2015). Synthesis of 2-Ethylhexyl Acetate by Transesterification of Methyl Acetate with 2-Ethylhexanol. ResearchGate. Available at: [Link]

  • Choo, Y. M., et al. (2014). Transesterification reaction for synthesis of palm-based ethylhexyl ester and formulation as base oil for synthetic drilling fluid. Industrial Crops and Products. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChemLite. Retrieved from: [Link]

  • Lomba, L., et al. (2023). Tailoring Synthetic Pelargonic Acid Esters for Bio-Based Lubricant Applications. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Liu, K., et al. (2022). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. Catalysts. Available at: [Link]

  • Freitas, L. S., et al. (2019). SYNTHESIS OF 2-ETHYLHEXYL OLEATE CATALYZED BY LIPASE IMMOBILIZED ON A MAGNETIC SUPPORT IN PACKED-BED BIOREACTOR. Galoá Proceedings. Available at: [Link]

  • Venturi, Q., et al. (2024). Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes. International Journal of Molecular Sciences. Available at: [Link]

  • Choo, Y. M., et al. (2014). Transesterification Reaction for Synthesis of Palm-based Ethylhexyl Ester and Formulation as Base Oil for Synthetic Drilling Fluid. ResearchGate. Available at: [Link]

  • Richetti, A., et al. (2011). Successive cycles of utilization of novozym 435 in three different reaction systems. Brazilian Journal of Chemical Engineering. Available at: [Link]

  • Freitas, L., et al. (2019). Synthesis of 2-ethylhexyl oleate catalyzed by Candida antarctica lipase immobilized on a magnetic polymer support in continuous flow. Bioprocess and Biosystems Engineering. Available at: [Link]

  • Garcia-Galan, C., et al. (2011). Novozym 435 lipase-catalyzed esterification (a) and transesterification (b). ResearchGate. Available at: [Link]

  • Taddeo, F., et al. (2022). Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation. ResearchGate. Available at: [Link]

  • Dettmer, K., & Hammock, B. D. (2004). Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Taddeo, F., et al. (2022). Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation. Chemical Engineering Journal. Available at: [Link]

  • Salimon, J., et al. (2012). GC chromatogram for ethyl hexyl esters. ResearchGate. Available at: [Link]

  • Oroz-Mateo, C., et al. (2023). Process enzymatic esterification scheme involving 2-methylhexanoic acid... ResearchGate. Available at: [Link]

  • Shimadzu Corporation. (2020). Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS. Available at: [Link]

  • Leśniak, M., et al. (2022). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules. Available at: [Link]

  • Canellas, E., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A. Available at: [Link]

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Application Notes & Protocols: Formulation of Stable Emulsions with 2-Ethylhexyl Nonanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and formulation professionals on the successful development of stable oil-in-water (O/W) and water-in-oil (W/O) emulsions using 2-ethylhexyl nonanoate. This compound is a widely utilized emollient ester valued for its non-greasy feel, excellent spreadability, and high oxidative stability.[][2] However, its relatively low viscosity and specific polarity require a systematic approach to formulation to ensure long-term stability. This guide elucidates the core principles of emulsion science, provides detailed, step-by-step protocols for formulation and characterization, and offers expert insights into overcoming common stability challenges.

Introduction: Understanding this compound

This compound (also known as 2-ethylhexyl pelargonate) is an ester formed from 2-ethylhexanol and nonanoic acid.[][3] Its primary function in cosmetic and pharmaceutical formulations is as an emollient and skin-conditioning agent.[][2] Its key attributes, summarized in Table 1, make it a desirable oil phase component, but also present unique challenges for emulsion stability. Its low viscosity necessitates the use of co-emulsifiers and rheology modifiers to build sufficient structure in the continuous phase to prevent creaming or sedimentation.

Table 1: Physicochemical Properties of this compound

Property Value / Description Source(s)
INCI Name ETHYLHEXYL PELARGONATE [2]
CAS Number 59587-44-9 [3][4]
Appearance Clear, colorless to pale yellow liquid []
Solubility Insoluble in water (est. 0.01354 mg/L @ 25°C) []
Boiling Point ~311.8°C at 760 mmHg [][4]
Density ~0.864 g/cm³ [][4]

| Key Features | Lightweight, non-greasy feel, good spreadability, high oxidative stability, excellent solvent for UV filters. |[] |

The Science of Stability: Core Principles

Emulsions are thermodynamically unstable systems; given time, the dispersed droplets will coalesce and the phases will separate.[5] The goal of formulation is to create kinetic stability for a desired shelf life. This is achieved by controlling several interdependent factors, as illustrated in Figure 1.

The Hydrophile-Lipophile Balance (HLB) System

The HLB system is an essential framework for selecting emulsifiers.[6] It assigns a numerical value (typically 0-20) to surfactants, indicating the balance between their water-loving (hydrophilic) and oil-loving (lipophilic) properties.[7] To create a stable emulsion, the HLB value of the emulsifier system must match the "required HLB" of the oil phase.[6][8]

  • Oil-in-Water (O/W) Emulsions: Require hydrophilic emulsifiers with high HLB values, typically in the 8-18 range .[9]

  • Water-in-Oil (W/O) Emulsions: Require lipophilic emulsifiers with low HLB values, typically in the 3-6 range .[8][9]

The precise required HLB for this compound is not widely published and should be determined experimentally. A starting point can be estimated based on similar esters, typically around HLB 10-11 for O/W emulsions . The protocol in Section 4.1 details the method for experimental determination.

Role of Interfacial Film and Droplet Size

The emulsifier forms a protective film at the oil-water interface, creating a barrier that prevents droplets from coalescing.[10] The effectiveness of this film is enhanced by using a combination of a primary emulsifier and a co-emulsifier (e.g., a fatty alcohol like Cetyl Alcohol or a polymeric emulsifier). This creates a more densely packed and stable interfacial layer.

The stability of an emulsion is inversely related to the size of the dispersed phase droplets.[11][12] Smaller droplets result in greater stability due to:

  • Reduced Gravitational Force: Smaller particles are less affected by gravity, slowing down creaming (for O/W) or sedimentation (for W/O).[12]

  • Increased Viscosity: A higher number of small droplets increases internal phase packing, which can increase the overall viscosity of the emulsion and hinder droplet movement.[13]

High-energy mixing processes, such as high-shear homogenization, are essential to reduce droplet size to the sub-micron range (e.g., 0.5-5 µm) for long-term stability.[10][14]

Electrostatic and Steric Stabilization

Zeta Potential is a measure of the magnitude of the electrostatic charge on the surface of the dispersed droplets.[5][15] A high absolute zeta potential (e.g., > |30| mV) indicates strong repulsion between droplets, which prevents aggregation and enhances stability.[15][16] This is a key stability mechanism in O/W emulsions.

Steric Stabilization is provided by large, bulky molecules (often polymeric emulsifiers) that adsorb to the droplet surface. These molecules form a physical barrier that prevents droplets from getting close enough to coalesce.[13] This is a primary stabilization mechanism in W/O emulsions.

Rheology of the Continuous Phase

The viscosity and structure of the continuous phase are critical for stability.[17] A properly structured external phase immobilizes the dispersed droplets, preventing them from moving and coalescing.[17] This is particularly vital when formulating with low-viscosity oils like this compound. Rheology modifiers (thickeners or gelling agents) are almost always necessary.

  • For O/W Emulsions: Use water-phase thickeners like xanthan gum, carbomers, or cellulose derivatives.

  • For W/O Emulsions: Use oil-phase thickeners like waxes, clays (e.g., hectorite), or oil-gelling agents.[18]

Core Experimental Workflows

The general process for creating and validating a stable emulsion involves systematic preparation, emulsification, and characterization.

G Figure 1: General Emulsion Formulation & Validation Workflow cluster_prep Phase Preparation cluster_process Processing cluster_analysis Characterization & Stability Testing A 1a. Prepare Aqueous Phase (Water, Humectants, Thickeners) C 2. Heat Both Phases (Typically 70-75°C) A->C B 1b. Prepare Oil Phase (2-EH Nonanoate, Emulsifiers, Waxes) B->C D 3. Combine & Homogenize (High-Shear Mixing) C->D Add Dispersed Phase to Continuous Phase E 4. Cool Down Phase (Add Heat-Sensitive Ingredients <40°C) D->E Controlled Cooling with Gentle Mixing F 5. Macroscopic Analysis (Visual, pH, Viscosity) E->F G 6. Microscopic Analysis (Droplet Size, Zeta Potential) F->G H 7. Accelerated Stability (Centrifugation, Freeze/Thaw Cycles) G->H H->G Re-measure after stress

General Emulsion Formulation & Validation Workflow.

Protocols for Emulsion Formulation

Protocol 1: Preparation of a Stable O/W Emulsion

This protocol outlines the creation of a stable oil-in-water lotion. The key to success is matching the emulsifier HLB to the oil phase and using a hydrocolloid gum to structure the water phase.

Materials & Equipment:

  • This compound

  • Deionized Water

  • Emulsifiers: e.g., Sorbitan Stearate (Low HLB), Polysorbate 60 (High HLB)

  • Co-emulsifier: Cetyl Alcohol

  • Humectant: Glycerin

  • Rheology Modifier: Xanthan Gum

  • Preservative: Broad-spectrum (e.g., Phenoxyethanol and Ethylhexylglycerin)

  • Beakers, magnetic stir plate, overhead propeller mixer, high-shear homogenizer (rotor-stator type)

  • Water bath or heating mantle

Procedure:

  • Aqueous Phase Preparation: In a suitable beaker, combine deionized water and glycerin. Sprinkle xanthan gum into the vortex while mixing with a magnetic stirrer to prevent clumping. Allow it to fully hydrate for 20-30 minutes.

  • Oil Phase Preparation: In a separate beaker, combine this compound, Sorbitan Stearate, Polysorbate 60, and Cetyl Alcohol.

  • Heating: Heat both the aqueous and oil phases separately to 75°C.[19] Ensure all solids in the oil phase are completely melted.

  • Emulsification: Remove both phases from heat. Slowly add the oil phase to the aqueous phase while mixing with an overhead propeller mixer at moderate speed.

  • Homogenization: Immediately transfer the coarse emulsion to a high-shear homogenizer. Homogenize for 3-5 minutes at high speed (e.g., 5,000-10,000 RPM). The emulsion will thicken and turn white.

  • Cooling: Begin cooling the emulsion in a water bath while continuing to stir gently with the overhead mixer. This prevents air incorporation and ensures a uniform texture.

  • Final Additions: Once the emulsion has cooled to below 40°C, add the preservative and any other heat-sensitive ingredients. Mix until uniform.

  • Final QC: Measure the final pH and adjust if necessary. Transfer to a storage container.

Table 2: Example O/W Emulsion Formulation

Phase Ingredient Function % (w/w)
A Deionized Water Solvent / Continuous Phase to 100
A Glycerin Humectant 3.00
A Xanthan Gum Rheology Modifier 0.30
B This compound Emollient / Oil Phase 15.00
B Polysorbate 60 High HLB Emulsifier 3.50
B Sorbitan Stearate Low HLB Emulsifier 1.50
B Cetyl Alcohol Co-emulsifier / Thickener 2.00
C Preservative System Preservative 1.00

| Total | | | 100.00 |

Note on HLB Calculation: The emulsifier blend in Table 2 (70% Polysorbate 60, 30% Sorbitan Stearate) provides a calculated HLB of approximately 11.4, a good starting point for an ester oil phase.

Protocol 2: Preparation of a Stable W/O Emulsion

Formulating W/O emulsions is often more challenging.[18][20] Success hinges on using low HLB emulsifiers, adding an electrolyte to the water phase, and ensuring the water is added slowly to the oil.[13][21]

Materials & Equipment:

  • Same as O/W, with the following substitutions:

  • Emulsifiers: e.g., Polyglyceryl-3 Diisostearate, PEG-30 Dipolyhydroxystearate

  • Oil Phase Thickener: Beeswax or Synthetic Wax

  • Electrolyte: Magnesium Sulfate

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve the magnesium sulfate in deionized water. Add glycerin and mix until uniform.

  • Oil Phase Preparation: In a larger beaker, combine this compound, the W/O emulsifier(s), and beeswax.

  • Heating: Heat both phases separately to 75°C. Stir the oil phase until all waxes are fully melted.

  • Emulsification: This is the critical step. Place the oil phase under a high-shear homogenizer. Begin mixing at a moderate speed and add the hot aqueous phase very slowly, in a thin stream or dropwise , into the oil phase.[20][21]

  • Homogenization: Once all the water phase is added, increase the homogenization speed for 3-5 minutes. The emulsion will become viscous and opaque.

  • Cooling: Switch to a propeller mixer and cool the emulsion in a water bath with gentle agitation.

  • Final Additions: Once below 40°C, add the preservative.

  • Final QC: The pH of a W/O emulsion is measured on the internal water phase before emulsification.[18] Do not attempt to measure the pH of the final emulsion with a standard electrode.

Table 3: Example W/O Emulsion Formulation

Phase Ingredient Function % (w/w)
A Deionized Water Solvent / Dispersed Phase to 100
A Magnesium Sulfate Electrolyte / Stabilizer 0.70
A Glycerin Humectant 5.00
B This compound Emollient / Continuous Phase 20.00
B PEG-30 Dipolyhydroxystearate W/O Emulsifier 3.00
B Beeswax Oil Phase Thickener / Stabilizer 2.50
C Preservative System Preservative 1.00

| Total | | | 100.00 |

Stability Assessment and Characterization

A multi-faceted approach is required to confirm emulsion stability. Initial visual assessment should be followed by quantitative instrumental analysis.

Macroscopic Evaluation
  • Visual Inspection: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C) and observe for any signs of instability like creaming, sedimentation, coalescence (oil slick), or phase separation over several weeks.

  • Centrifugation: Centrifuging a sample at high speed (e.g., 3000 RPM for 30 minutes) accelerates gravitational separation. A stable emulsion will show no signs of phase separation.

  • Rheology: Measuring viscosity over time can indicate changes in the emulsion's internal structure.[22] A significant drop in viscosity often precedes visible phase separation.

Microscopic Evaluation
  • Particle Size Analysis: Use techniques like Dynamic Light Scattering (DLS) or Laser Diffraction to measure the mean droplet size and Polydispersity Index (PDI).[5][11][15] For a stable emulsion, the droplet size should be small (typically < 2 µm) and should not increase significantly over time.

  • Zeta Potential Measurement: This is primarily for O/W emulsions. As discussed, a high absolute zeta potential is desirable for stability.[5][16][23]

Table 4: Example Stability Data for a Successful O/W Emulsion

Test T=0 T=4 Weeks @ 40°C Acceptance Criteria
Appearance Homogeneous white lotion No change No phase separation, creaming, or discoloration
Viscosity (cps) 12,500 12,100 ± 15% of initial value
pH 5.6 5.5 5.0 - 6.0
Mean Droplet Size (d50) 1.2 µm 1.4 µm < 3 µm, < 25% change from initial

| Zeta Potential (mV) | -45 mV | -42 mV | Remains > |30| mV |

G Figure 2: Interplay of Factors for Emulsion Stability A Stable Emulsion B Correct HLB (Low Interfacial Tension) B->A G Strong Interfacial Film (Steric Hindrance) B->G C High Energy Input (Homogenization) E Small Droplet Size C->E D Optimized Rheology (Structured Continuous Phase) D->A E->A Reduces Creaming F High Zeta Potential (Electrostatic Repulsion) F->A Prevents Flocculation G->A Prevents Coalescence

Interplay of Factors for Emulsion Stability.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Immediate Phase Separation Incorrect emulsifier type (O/W vs. W/O).Verify you are using a low HLB emulsifier for W/O or high HLB for O/W.[9]
Incorrect phase addition order.For O/W, add oil to water. For W/O, add water to oil.[19][21]
Creaming (O/W) or Sedimentation (W/O) Over Time Droplet size is too large.Increase homogenization time or speed.[12]
Insufficient viscosity in the continuous phase.Increase the concentration of the rheology modifier (e.g., xanthan gum for O/W, wax for W/O).[17][18]
Coalescence (Oily Sheen on Surface) Insufficient emulsifier concentration.Increase the total emulsifier concentration. A typical starting point is around 5%.[13]
Weak interfacial film.Add a co-emulsifier (e.g., Cetyl Alcohol for O/W) to create a more robust film.
Viscosity Loss Over Time Over-homogenization (can break polymer networks).Reduce homogenization time or speed. For W/O emulsions, homogenize when the emulsion is cooler (<50°C).[13]
Microbiological contamination.Ensure an effective broad-spectrum preservative is used at the correct concentration.

References

  • Zeta Potential and Particle Size to Predict Emulsion Stability | Cosmetics & Toiletries. (2014). [Link]

  • The HLB System - Choosing Which Surfactant to Use in Your Formulation | Saffire Blue Inc. (2015). [Link]

  • Basics of the HLB System - J R Hess Company, Inc. (2023). [Link]

  • Predicting the Stability of Emulsions Using Particle Size Analysis and Zeta Potential | AZoM. (2005). [Link]

  • The Rheological and Skin Sensory Properties of Cosmetic Emulsions: Influence of Thickening Agents - PubMed. (n.d.). [Link]

  • The HLB SYSTEM - Scientific Spectator. (n.d.). [Link]

  • The HLB System - Pharmaxchange.info. (2020). [Link]

  • Rheological and Textural Properties of Cosmetic Emulsions - SFW. (n.d.). [Link]

  • Rheological and textural properties of cosmetic emulsions - Semantic Scholar. (n.d.). [Link]

  • Rheology Essentials of Cosmetic and Food Emulsions | Chemtec Publishing. (n.d.). [Link]

  • Rheology modifiers in cosmetic formulations: function, texture and stability - Derypol. (2023). [Link]

  • How to Formulate Water-in-Oil Emulsions | Let's Make Beauty. (2024). [Link]

  • How to Formulate Natural Water-in-Oil (W/O) Emulsions - School of Natural Skincare. (n.d.). [Link]

  • Preparation of water-in-oil emulsion for testing of oil spill response equipment - NORDTEST. (2002). [Link]

  • Stability study of O/W emulsions using zeta potential - JOCPR. (n.d.). [Link]

  • Formulation and Preparation of Water-In-Oil-In-Water Emulsions - PubMed Central. (n.d.). [Link]

  • Oil-in-water emulsion and preparation method thereof - Google P
  • This compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). [Link]

  • Critical Review of Techniques for Food Emulsion Characterization - MDPI. (n.d.). [Link]

  • How to Make Water in Oil Emulsions for Beginners - YouTube. (2024). [Link]

  • What are the steps to take in creating oil in water emulsions. - ResearchGate. (2015). [Link]

  • Waxy esters of 2-ethylhexanol: Human health tier III assessment - AICS. (2019). [Link]

  • Ask the Expert: My water-in-oil emulsion is unstable. What can I do? - UL Prospector. (2014). [Link]

  • Emulsions: making oil and water mix – AOCS. (2023). [Link]

  • Emulsifying combination for obtaining low viscosity water-in-oil emulsions - Google P
  • What's the best procedure to use with emulsion stability testing, oil/water? - ResearchGate. (2014). [Link]

  • 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties - PMC - NIH. (n.d.). [Link]

  • 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties - ResearchGate. (2015). [Link]

  • View of Emulsion types, stability mechanisms and rheology: A review - EJPAM. (n.d.). [Link]

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Application Notes and Protocols for 2-Ethylhexyl Nonanoate as a Base Fluid in Industrial Lubricants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Synthetic Esters in Modern Lubrication

The landscape of industrial lubrication is continuously evolving, driven by the dual demands of higher equipment performance and greater environmental responsibility. Synthetic esters have emerged as a cornerstone of high-performance lubricant formulation, offering a versatile platform to meet these challenges. Among these, 2-ethylhexyl nonanoate, a branched-chain saturated monoester, presents a compelling profile for use as a primary base fluid or a co-base fluid in a variety of industrial applications.

This document serves as a comprehensive technical guide for researchers, formulators, and lubrication engineers on the application of this compound in industrial lubricants. We will delve into its fundamental physicochemical properties, explore its performance characteristics, and provide detailed protocols for its evaluation. The causality behind its performance benefits, rooted in its molecular architecture, will be a central theme.

Physicochemical and Performance Characteristics of this compound

This compound is synthesized through the esterification of nonanoic acid with 2-ethylhexanol.[] This specific combination of a linear C9 fatty acid and a branched C8 alcohol imparts a unique set of properties that are highly desirable in lubricant applications.

Molecular Structure and its Influence on Performance

The performance of a lubricant base fluid is intrinsically linked to its molecular structure. The branched nature of the 2-ethylhexyl group is a key determinant of its advantageous properties.

  • Low-Temperature Fluidity: The branching on the alkyl chain disrupts the orderly packing of molecules at low temperatures, which would otherwise lead to crystallization.[2] This structural feature is directly responsible for the ester's low pour point, ensuring fluidity and reliable lubrication during cold starts and in low-temperature environments.[2]

  • Thermal and Oxidative Stability: As a saturated ester, this compound lacks the double bonds that are susceptible to oxidative attack. This inherent stability is further enhanced by the ester linkage, which is more resistant to thermal degradation compared to the hydrocarbon chains in mineral oils.[3] The absence of β-hydrogens in the 2-ethylhexyl group also eliminates a key pathway for thermal decomposition.[3]

  • Hydrolytic Stability: While esters can be susceptible to hydrolysis (breakdown in the presence of water), branched-chain esters like this compound exhibit improved resistance. The steric hindrance provided by the branched alkyl group helps to protect the ester linkage from attack by water molecules.

Below is a diagram illustrating the relationship between the molecular structure of this compound and its key performance attributes.

cluster_structure Molecular Structure of this compound cluster_performance Performance Attributes Structure Branched Saturated Monoester Branched 2-Ethylhexyl Group (Branched) Structure->Branched Saturated Saturated Alkyl Chains Structure->Saturated Ester Ester Linkage Structure->Ester LowTemp Excellent Low-Temperature Fluidity (Low Pour Point) Branched->LowTemp Disrupts crystal packing Hydrolytic Good Hydrolytic Stability Branched->Hydrolytic Steric hindrance protects ester bond ThermalOxidative High Thermal & Oxidative Stability Saturated->ThermalOxidative No double bonds for oxidation Ester->ThermalOxidative More stable than hydrocarbon chains Lubricity Inherent Lubricity & Film-Forming Properties Ester->Lubricity Polar nature enhances surface adhesion Start Define Application Requirements (e.g., Viscosity, Temperature Range) SelectBase Select this compound as Base Fluid or Co-Base Fluid Start->SelectBase SelectAdditives Select Additive Package (e.g., Anti-wear, Antioxidant, Corrosion Inhibitor) SelectBase->SelectAdditives Blending Blending of Components (Base Fluid + Additives) SelectAdditives->Blending Homogenization Homogenization and Quality Control Testing Blending->Homogenization PerformanceTesting Performance Evaluation (Bench Tests, Field Trials) Homogenization->PerformanceTesting FinalProduct Final Lubricant Formulation PerformanceTesting->FinalProduct

Caption: General workflow for industrial lubricant formulation.

Experimental Protocols for Performance Evaluation

To validate the performance of this compound as a lubricant base fluid, a series of standardized tests must be conducted. The following protocols are based on widely accepted ASTM International standards.

Protocol for Determining Kinematic Viscosity and Viscosity Index

Rationale: Viscosity is a lubricant's most important physical property, as it determines the thickness of the lubricating film. The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature changes on the kinematic viscosity of the oil. A higher VI signifies a smaller decrease in kinematic viscosity with increasing temperature.

Standard Methods:

  • ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

  • ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C.

Step-by-Step Methodology (ASTM D445):

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, thermometer, and a timer.

  • Temperature Control: Ensure the constant temperature bath is maintained at 40°C ± 0.02°C for the first measurement and 100°C ± 0.02°C for the second.

  • Sample Preparation: Filter the this compound sample through a fine-mesh screen to remove any particulate matter.

  • Viscometer Charging: Charge the viscometer with the sample in a manner that avoids the introduction of air bubbles.

  • Thermal Equilibration: Place the charged viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.

  • Flow Measurement: Using suction or pressure, draw the liquid up into the viscometer's timing bulb. Measure the time it takes for the liquid meniscus to pass between two marked points on the viscometer.

  • Repeatability: Perform at least two measurements and ensure they are within the acceptable repeatability limits of the method.

  • Calculation of Kinematic Viscosity: Calculate the kinematic viscosity (ν) in centistokes (cSt) using the formula: ν = C × t, where C is the calibration constant of the viscometer and t is the average flow time in seconds.

  • Calculation of Viscosity Index (ASTM D2270): Using the kinematic viscosity values obtained at 40°C and 100°C, calculate the Viscosity Index using the formulas and tables provided in the ASTM D2270 standard. [4]

Protocol for Determining Pour Point

Rationale: The pour point is an indicator of the lowest temperature at which a lubricant will continue to flow. This is particularly important for equipment that operates in cold climates or is subject to cold starts.

Standard Method: ASTM D97: Standard Test Method for Pour Point of Petroleum Products.

Step-by-Step Methodology:

  • Apparatus: Test jar, thermometer, cooling bath, and a jacket to hold the test jar.

  • Sample Preparation: Heat the sample to at least 45°C to dissolve any wax crystals.

  • Cooling: Place the test jar containing the sample into the cooling bath. The cooling rate is specified in the standard.

  • Observation: At every 3°C interval as the sample cools, remove the test jar from the jacket and tilt it to see if the oil moves. This observation should be done quickly (within 3 seconds).

  • Determination of Pour Point: The pour point is the lowest temperature at which movement of the specimen is observed, plus 3°C.

Protocol for Determining Flash Point

Rationale: The flash point is the lowest temperature at which the vapors of a lubricant will ignite when exposed to a flame. It is a critical safety parameter, indicating the fluid's volatility and fire resistance.

Standard Method: ASTM D92: Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester.

Step-by-Step Methodology:

  • Apparatus: Cleveland open cup apparatus, heater, and a test flame applicator.

  • Sample Preparation: Fill the test cup to the specified level with the this compound sample.

  • Heating: Heat the sample at a specified, controlled rate.

  • Flame Application: As the sample heats up, pass a small test flame across the surface of the liquid at regular temperature intervals.

  • Determination of Flash Point: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the sample to ignite in a brief flash.

Protocol for Determining Oxidative Stability (RPVOT)

Rationale: The Rotating Pressure Vessel Oxidation Test (RPVOT) is an accelerated aging test that measures a lubricant's resistance to oxidation. Longer test times indicate better oxidative stability and a longer potential service life for the lubricant.

Standard Method: ASTM D2272: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel.

Step-by-Step Methodology:

  • Apparatus: Rotating pressure vessel, oxygen supply, pressure gauge, and a constant temperature bath.

  • Sample Preparation: Place a 50g sample of this compound, 5g of distilled water, and a polished copper catalyst coil into the pressure vessel.

  • Pressurization: Seal the vessel and charge it with oxygen to a pressure of 90 psi (620 kPa).

  • Testing: Place the vessel in a constant temperature bath maintained at 150°C and rotate it at 100 rpm.

  • Data Collection: Continuously monitor the pressure inside the vessel.

  • Determination of RPVOT Value: The RPVOT value is the time, in minutes, from the start of the test until the pressure drops by 25 psi (175 kPa) from the maximum pressure observed.

Conclusion

This compound stands out as a high-performance synthetic base fluid with a compelling combination of properties for industrial lubricant formulation. Its branched molecular structure provides an excellent balance of low-temperature fluidity, high thermal and oxidative stability, and inherent lubricity. These characteristics make it a versatile component for developing advanced lubricants for hydraulic systems, compressors, gears, and metalworking applications. By following standardized testing protocols, formulators can rigorously evaluate and validate the performance of lubricants based on this promising ester, paving the way for more efficient, durable, and environmentally considerate industrial lubrication solutions.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Ethylhexyl Stearate in Industrial Lubricants and Metalworking Fluids. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024, September 2). Discover the Versatility of 2-Ethylhexyl Esters. Retrieved from [Link]

  • Heni Chemicals. (n.d.). 2-Ethylhexyl Stearate (2-EHS) | Global Manufacturer & Supplier. Retrieved from [Link]

  • Salimon, J., Abdullah, G. H. C., & Salih, N. (2012). The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. APCBEE Procedia, 3, 118-123.
  • Ataman Kimya. (n.d.). DEHYLUB 4012 2-ETHYLHEXYL OLEATE. Retrieved from [Link]

  • Ahmed, A. A. M., Salimon, J., & Salih, N. (2012). SYNTHESIS AND LUBRICITY PROPERTIES ANALYSIS OF BRANCHED DICARBOXYLATE ESTERS BASED LUBRICANT. Sains Malaysiana, 41(1), 105-111.
  • Pacific Speciality Oils. (n.d.). 2-ETHYLHEXYL ESTERS. Retrieved from [Link]

  • Kamalakar, K., Sai, M. V. R., & Prasad, R. B. N. (2013). High stability esters for synthetic lubricant applications. Industrial Crops and Products, 47, 12-17.
  • Sharma, S. K., & Adhvaryu, A. (2002). High performance ester lubricants from natural oils.
  • Naval Research Laboratory. (1950). SYNTHETIC LUBRICANTS FROM BRANCHED CHAIN DIESTERS. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of.... Retrieved from [Link]

  • NICNAS. (2016, July 1). Selected 2-ethylhexyl esters: Human health tier II assessment. Retrieved from [Link]

  • ECHA. (n.d.). 2-ethylhexyl 2-ethylhexanoate - Substance Information. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethylhexyl Pelargonate. Retrieved from [Link]

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Application Notes and Protocols for the Quantification of 2-Ethylhexyl Nonanoate in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethylhexyl nonanoate is a versatile emollient ester widely utilized in the cosmetic and personal care industry for its desirable sensory properties and excellent spreadability in formulations such as creams, lotions, and sunscreens.[1] Beyond cosmetics, it finds application as a plasticizer and lubricant in various industrial settings.[1] Given its diverse applications, the accurate quantification of this compound in complex matrices is crucial for quality control, regulatory compliance, and environmental monitoring.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the quantification of this compound. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for sample preparation and chromatographic analysis, and discuss method validation in line with industry best practices.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is paramount in developing a robust analytical method.

PropertyValueReference
Chemical Formula C₁₇H₃₄O₂[2]
Molecular Weight 270.45 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 311.8 °C at 760 mmHg[1]
Solubility Insoluble in water; soluble in organic solvents[1]
LogP 5.49660[2]

The high lipophilicity (indicated by the LogP value) and boiling point of this compound are key considerations for selecting appropriate extraction solvents and chromatographic techniques.

Analytical Strategy: A Fork in the Road

The choice of analytical methodology hinges on the sample matrix and the required sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for volatile and semi-volatile compounds and is well-suited for this compound. For matrices where the analyte is present at trace levels or when dealing with non-volatile interfering compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.

G cluster_0 Sample Matrix cluster_1 Analytical Goal cluster_2 Recommended Technique Cosmetic Cream Cosmetic Cream Routine QC Routine QC Cosmetic Cream->Routine QC High Concentration Environmental Water Environmental Water Trace Analysis Trace Analysis Environmental Water->Trace Analysis Low Concentration GC-MS GC-MS Routine QC->GC-MS LC-MS/MS LC-MS/MS Trace Analysis->LC-MS/MS

Figure 1: Decision workflow for selecting the appropriate analytical technique.

Part 1: Quantification of this compound in Cosmetic Creams by GC-MS

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a robust and widely available technique for the analysis of semi-volatile compounds like this compound in cosmetic formulations. The high temperatures used in GC ensure efficient volatilization of the analyte, while the mass spectrometer provides excellent selectivity and sensitivity for detection.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The primary challenge in analyzing cosmetic creams is the complex oil-in-water or water-in-oil emulsion matrix. A liquid-liquid extraction (LLE) is a straightforward and effective technique to isolate the lipophilic this compound from the aqueous and polar components of the cream.

G Start Start Weigh Sample Weigh Sample Start->Weigh Sample Disperse in Solvent Disperse in Solvent Weigh Sample->Disperse in Solvent ~1 g of cream Vortex & Sonicate Vortex & Sonicate Disperse in Solvent->Vortex & Sonicate e.g., Acetonitrile Centrifuge Centrifuge Vortex & Sonicate->Centrifuge Break emulsion Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Organic phase Analyze by GC-MS Analyze by GC-MS Collect Supernatant->Analyze by GC-MS End End Analyze by GC-MS->End

Figure 2: Workflow for LLE sample preparation of cosmetic creams.

Protocol 1: Liquid-Liquid Extraction of this compound from a Cosmetic Cream

  • Sample Weighing: Accurately weigh approximately 1.0 g of the cosmetic cream into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Addition: Spike the sample with a known concentration of a suitable internal standard (e.g., methyl nonadecanoate or a deuterated analog of this compound).

  • Dispersion: Add 10 mL of acetonitrile to the centrifuge tube.

  • Extraction: Vortex the tube vigorously for 2 minutes to disperse the cream. Following this, place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.[3]

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to break the emulsion and separate the layers.[3] In cases of persistent emulsions, the addition of a salt (e.g., NaCl) or cooling the sample can aid in phase separation.

  • Collection: Carefully transfer the upper acetonitrile layer to a clean vial.

  • Concentration (Optional): If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis, such as hexane or ethyl acetate.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter into a GC vial.

GC-MS Instrumentation and Method

Rationale for Parameter Selection:

  • Column: A non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is ideal for separating the non-polar this compound from other matrix components.[4][5]

  • Injection Mode: A split injection is suitable for the expected concentration of this compound in cosmetic products, preventing column overload.

  • Oven Program: A temperature ramp is necessary to ensure good chromatographic separation and peak shape. The initial temperature should be low enough to trap the analytes at the head of the column, followed by a ramp to a final temperature that ensures the elution of this compound in a reasonable time.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) mode is recommended for quantitative analysis as it provides higher sensitivity and selectivity compared to full scan mode.[6]

Table 1: GC-MS Method Parameters

ParameterSetting
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Injection Volume 1 µL
Inlet Temperature 280 °C
Split Ratio 20:1
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MSD Transfer Line 290 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 129
Qualifier Ions (m/z) 112, 157
Method Validation

Method validation is critical to ensure the reliability of the analytical data. The validation should be performed in accordance with established guidelines such as those from the International Council for Harmonisation (ICH) or ISO 22176 for cosmetic products.[7]

Table 2: Typical Validation Parameters for GC-MS Analysis of this compound

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.995> 0.998
Range 1 - 200 µg/mL0.5 - 500 µg/mL
LOD S/N ≥ 3~0.1 µg/mL
LOQ S/N ≥ 10~0.5 µg/mL
Accuracy (Recovery) 80 - 120%90 - 110%
Precision (RSD) ≤ 15%< 10%

Part 2: Quantification of this compound in Environmental Water Samples by LC-MS/MS

For the determination of this compound at trace levels in environmental matrices such as river or wastewater, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and selectivity.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is an effective technique for the pre-concentration and clean-up of analytes from aqueous samples.[8] For a non-polar analyte like this compound, a reversed-phase sorbent is the logical choice.

G Start Start Condition Cartridge Condition Cartridge Start->Condition Cartridge Load Sample Load Sample Condition Cartridge->Load Sample e.g., C18 Wash Cartridge Wash Cartridge Load Sample->Wash Cartridge ~100 mL water Elute Analyte Elute Analyte Wash Cartridge->Elute Analyte Remove interferences Evaporate & Reconstitute Evaporate & Reconstitute Elute Analyte->Evaporate & Reconstitute e.g., Ethyl Acetate Analyze by LC-MS/MS Analyze by LC-MS/MS Evaporate & Reconstitute->Analyze by LC-MS/MS End End Analyze by LC-MS/MS->End

Figure 3: Workflow for SPE sample preparation of water samples.

Protocol 2: Solid-Phase Extraction of this compound from Water

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, acidify to pH < 2 with sulfuric acid and store at 4 °C.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any retained polar impurities.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained this compound with 5 mL of ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Method

Rationale for Parameter Selection:

  • Column: A C18 reversed-phase column is the standard choice for retaining and separating non-polar analytes from aqueous/organic mobile phases.

  • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is used to elute the analyte from the column. The addition of a small amount of formic acid or ammonium formate can improve ionization efficiency.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. ESI is generally more common for a wide range of compounds.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a precursor ion (typically the protonated molecule [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This provides exceptional selectivity and sensitivity.

Table 3: LC-MS/MS Method Parameters

ParameterSetting
LC System Waters ACQUITY UPLC with Xevo TQ-S MS (or equivalent)
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transition Q1: 271.3 m/z → Q3: 113.1 m/z (Collision Energy: 15 eV)
Method Validation

Similar to the GC-MS method, the LC-MS/MS method must be rigorously validated.

Table 4: Typical Validation Parameters for LC-MS/MS Analysis of this compound

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Range 0.1 - 100 ng/mL0.05 - 200 ng/mL
LOD S/N ≥ 3~0.02 ng/mL
LOQ S/N ≥ 10~0.05 ng/mL
Accuracy (Recovery) 70 - 130%85 - 115%
Precision (RSD) ≤ 20%< 15%

Conclusion

The analytical methods presented in this application note provide robust and reliable frameworks for the quantification of this compound in complex matrices. The choice between GC-MS and LC-MS/MS should be guided by the specific requirements of the analysis, including the nature of the sample matrix and the desired level of sensitivity. Adherence to the detailed protocols and thorough method validation will ensure the generation of high-quality, defensible data for quality control, research, and regulatory purposes.

References

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Application Notes & Protocols: 2-Ethylhexyl Nonanoate as a Non-Comedogenic Emollient in Dermatological Studies

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Role of Emollients in Dermatological Formulations and the Significance of Non-Comedogenicity

Emollients are fundamental components of dermatological and cosmetic formulations, designed to soften, soothe, and hydrate the skin by forming a protective barrier that reduces water loss.[1] This occlusive film fills in the cracks between skin cells, enhancing the skin's barrier function and improving its overall appearance and feel.[1] However, the very properties that make emollients effective can also lead to an undesirable side effect: comedogenesis, the tendency to clog pores and promote the formation of comedones (blackheads and whiteheads).[2][3] For individuals with acne-prone or oily skin, the use of comedogenic ingredients can exacerbate their condition.[4][5]

The selection of a non-comedogenic emollient is therefore a critical consideration in the development of dermatological products intended for a broad range of skin types.[4][5] A non-comedogenic ingredient is one that allows the skin to "breathe" by not blocking pores, thereby preventing the buildup of sebum and dead skin cells that can lead to acne.[3][6] 2-Ethylhexyl nonanoate (also known as ethylhexyl pelargonate) is an emollient ester that has gained attention for its favorable sensory profile and purported non-comedogenic properties.[][8][9] It is formed from the reaction of 2-ethylhexanol and nonanoic acid.[] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application and evaluation of this compound as a non-comedogenic emollient in dermatological studies.

Physicochemical Properties and Mechanism of Action

This compound is a clear, colorless to pale yellow liquid with a light, non-greasy feel.[] Its chemical structure contributes to its desirable properties as an emollient, including good spreadability and a smooth texture on the skin.[][10] The proposed mechanism for its non-comedogenic action is multifactorial. Lighter, lower molecular weight ingredients tend to be less occlusive and are absorbed more readily into the skin without leaving a heavy film that can trap debris in the pores.[6] Furthermore, its ester structure provides excellent oxidative stability, which is crucial as the oxidation of sebum and cosmetic lipids can contribute to comedone formation.[]

Regulatory Landscape and Safety Assessment

The safety of cosmetic ingredients is paramount and is governed by various regulations globally.[11][12][13] In the European Union, the Cosmetic Products Regulation (EC) No. 1223/2009 mandates a thorough safety assessment for all cosmetic products before they are placed on the market.[13] This includes an evaluation of the toxicological profile of each ingredient.[12][14] In the United States, the Food and Drug Administration (FDA) regulates cosmetics under the Federal Food, Drug, and Cosmetic Act (FD&C Act) and the Fair Packaging and Labeling Act (FPLA).[12]

A comprehensive safety assessment of this compound and related alkyl esters has been conducted. These assessments generally indicate a low potential for acute oral and dermal toxicity. While some related compounds have shown potential for mild skin and eye irritation in animal studies, these effects are often not significant enough to warrant hazard classification.[15][16] It is important to note that the hydrolysis products of this compound are 2-ethylhexanol and nonanoic acid. 2-ethylhexanoic acid is classified as a reproductive toxin in some jurisdictions.[15][17] However, studies on precursors that metabolize to 2-ethylhexanoic acid suggest that the rate of its formation and clearance in the body may mitigate the risk of developmental toxicity.[18][19]

Experimental Protocols for Evaluating Non-Comedogenicity and Irritation Potential

The evaluation of an ingredient's comedogenic and irritation potential is a critical step in dermatological product development. The following protocols outline established methodologies for these assessments.

Protocol 1: In-Vivo Comedogenicity Assessment - The Rabbit Ear Assay (Modified)

The rabbit ear assay has historically been a common method for evaluating comedogenicity.[2][20] Rabbit ear skin is more sensitive than human skin, which can lead to faster results but also potential false positives.[20][21] Therefore, results should be interpreted with caution and ideally confirmed with human studies.

Objective: To assess the comedogenic potential of this compound.

Materials:

  • New Zealand White rabbits

  • This compound (test substance)

  • Positive control (e.g., Acetylated Lanolin Alcohol, a known comedogenic ingredient)

  • Negative control (e.g., the vehicle used for the test substance, if any)

  • Clippers

  • Micropipettes

  • Stereomicroscope

  • Histological processing equipment

Procedure:

  • Animal Acclimatization: House rabbits individually and allow for an acclimatization period of at least 5 days.

  • Site Preparation: Carefully clip the hair from the inner surface of both ears of each rabbit.

  • Application:

    • Apply a standardized amount (e.g., 0.1 mL) of the test substance, positive control, and negative control to separate, marked areas on the inner ear of each rabbit.

    • Applications are typically performed daily for a period of 2 to 4 weeks.

  • Observation:

    • Visually inspect the application sites daily for signs of irritation (erythema, edema).

    • At the end of the study period, euthanize the animals and collect the treated ear skin for histological analysis.

  • Histological Analysis:

    • Process the skin samples for paraffin embedding and sectioning.

    • Stain sections with Hematoxylin and Eosin (H&E).

    • Examine the sections under a microscope for the presence and size of microcomedones (follicular hyperkeratosis).

  • Scoring and Interpretation:

    • Grade the degree of follicular hyperkeratosis on a scale (e.g., 0-4, where 0 is no effect and 4 is severe).

    • Compare the scores of the test substance to the positive and negative controls. A statistically significant increase in comedone formation compared to the negative control indicates comedogenic potential.

Diagram of the Rabbit Ear Assay Workflow:

G cluster_prep Preparation cluster_application Application cluster_analysis Analysis Acclimatization Animal Acclimatization SitePrep Site Preparation Acclimatization->SitePrep ApplyTest Apply Test Substance SitePrep->ApplyTest ApplyPositive Apply Positive Control SitePrep->ApplyPositive ApplyNegative Apply Negative Control SitePrep->ApplyNegative Observation Daily Observation ApplyTest->Observation ApplyPositive->Observation ApplyNegative->Observation Histology Histological Analysis Observation->Histology Scoring Scoring & Interpretation Histology->Scoring G cluster_induction Induction Phase (3 Weeks) cluster_rest Rest Period (2 Weeks) cluster_challenge Challenge Phase (1 Week) InductionApp Repeated Patch Application (9x) InductionEval Evaluation of Skin Reaction InductionApp->InductionEval InductionEval->InductionApp Repeat 8x Rest No Application InductionEval->Rest ChallengeApp Challenge Patch Application (Virgin Site) Rest->ChallengeApp ChallengeEval Evaluation at 24, 48, 72h ChallengeApp->ChallengeEval

Caption: Workflow for the Human Repeat Insult Patch Test.

In-Vitro Alternatives

While in-vivo testing remains prevalent, there is a growing emphasis on in-vitro methods for assessing skin irritation and the underlying mechanisms of comedogenicity. These methods can include:

  • Reconstructed Human Epidermis (RhE) Models: These 3D tissue models can be used to assess skin irritation potential by measuring cell viability and cytokine release after exposure to a test substance.

  • Sebocyte Culture Models: These models can be used to study the effects of a substance on sebum production and lipid profiles, which are relevant to comedogenesis. [22]* Gene Expression Analysis: Evaluating the expression of genes related to inflammation and keratinization in skin cells exposed to the test substance can provide mechanistic insights.

Conclusion and Future Directions

This compound presents a promising option as a non-comedogenic emollient in dermatological formulations. Its favorable sensory profile and safety data make it a suitable candidate for products targeting a wide range of consumers, including those with acne-prone skin. The protocols outlined in this document provide a robust framework for substantiating claims of non-comedogenicity and low irritation potential. As the field of dermatological science advances, the integration of in-vitro and in-silico models will likely play an increasingly important role in the early stages of ingredient screening, reducing the reliance on animal and human testing while still ensuring product safety and efficacy.

References

  • EcoMundo. (2024, November 9). Assessing Cosmetic Ingredient Safety: Key Regulations Guide.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016, July 1). Selected 2-ethylhexyl esters: Human health tier II assessment.
  • BOC Sciences. CAS 59587-44-9 this compound.
  • International Cooperation on Cosmetics Regulation. Principles of Cosmetic Product Safety Assessment.
  • Chemistry For Everyone. (2025, September 24). How Do Non-comedogenic Ingredients Prevent Clogged Pores?
  • Lab Muffin Beauty Science. (2019, February 21). How to Use Comedogenicity Ratings.
  • Eurofins Dermatest Pty Ltd. Human Repeat Insult Patch Test.
  • Artixio. Cosmetic Safety Assessment & Global Regulatory Standards.
  • Freyr Solutions. (2023, August 9). Cosmetic Safety Assessment in the EU: Compliance Overview.
  • Clinikally. (2023, March 24). A-Z Guide on Non-Comedogenic Skin Care Products.
  • Health Sciences Authority. GUIDELINES FOR THE SAFETY ASSESSMENT OF A COSMETIC PRODUCT.
  • National Industrial Chemicals Notification and Assessment Scheme. (2013, September 12). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment.
  • Unidentified. (2019, March 14). Clinical Protocol.
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  • National Industrial Chemicals Notification and Assessment Scheme. (2019, June 28). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment.
  • Basketter, D. A. (n.d.). The human repeated insult patch test in the 21st century: A commentary.
  • SpecialChem. (2024, November 18). Non-comedogenicity: Ingredient Selection and Formulation Tips.
  • MasterClass. (2022, April 6). Emollients in Skincare: How Emollients Work.
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  • Eco Oil Argentina. CLINICAL AND INSTRUMENTAL ASSESSMENT COMEDOGENESIS.
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  • NINGBO INNO PHARMCHEM. (2026, January 1). 2-Ethylhexyl Octanoate: Applications Beyond Plastics and Fibers.
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  • SpecialChem. (2024, September 26). This compound - BOC Sciences.
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  • National Center for Biotechnology Information. Ethylhexyl Pelargonate.
  • CD Formulation. In Vitro Anti-Acne Test.
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  • Platinum Skin Care. Comedogenic Ratings - Acne Causing Ingredient List.
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  • Australian Industrial Chemicals Introduction Scheme. (2019, March 8). Waxy esters of 2-ethylhexanol: Human health tier III assessment.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Ethylhexyl Nonanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-ethylhexyl nonanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this esterification reaction. Our focus is on delivering practical, field-proven insights to help you optimize your reaction conditions and achieve high-purity this compound.

Introduction to this compound Synthesis

This compound is a branched-chain ester with applications as a solvent and lubricant.[1][2] It is typically synthesized via the Fischer-Speier esterification of nonanoic acid with 2-ethylhexanol.[2] While the reaction appears straightforward, achieving high yields and purity requires careful control of various parameters. This guide will address common challenges and provide evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Reaction Optimization

Q1: What are the primary challenges I might face during the synthesis of this compound?

A1: The synthesis of this compound, while a standard esterification, presents several potential hurdles that can impact yield and purity. The most common challenges include:

  • Achieving High Conversion: The esterification reaction is reversible, meaning that driving the reaction to completion to maximize the yield of the desired ester can be difficult. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.

  • Reaction Rate: The reaction can be slow, requiring prolonged reaction times or elevated temperatures, which can lead to the formation of unwanted byproducts.

  • Catalyst Selection and Efficiency: Choosing the right catalyst is crucial. Both homogeneous and heterogeneous catalysts have their advantages and disadvantages regarding activity, selectivity, and ease of separation. With heterogeneous catalysts, mass transfer limitations can arise due to the steric hindrance of the bulky reactants.[3]

  • Product Purification: Separating the final product from unreacted starting materials, the catalyst, and any byproducts can be challenging.

Q2: I'm experiencing low yields of this compound. What are the likely causes and how can I improve my conversion rate?

A2: Low yields are a common issue in esterification reactions and can often be traced back to the reaction equilibrium. Here’s a systematic approach to troubleshooting and improving your yield:

  • Water Removal: The most critical factor in driving the equilibrium towards the product is the efficient removal of water as it is formed. Consider using a Dean-Stark apparatus or adding a desiccant like molecular sieves to the reaction mixture.

  • Molar Ratio of Reactants: Employing an excess of one of the reactants, typically the less expensive or more easily removable one (in this case, 2-ethylhexanol), can shift the equilibrium to favor product formation. A molar ratio of alcohol to acid of 5:1 has been shown to achieve high conversion.[1][3]

  • Catalyst Activity: Ensure your catalyst is active. If using a solid acid catalyst like Amberlyst-15, it may need to be dried or regenerated. For homogeneous catalysts like sulfuric acid, ensure the correct concentration is used.

  • Reaction Temperature and Time: The esterification of nonanoic acid with 2-ethylhexanol is a slightly endothermic reaction, meaning that increasing the temperature can favor product formation.[2][4] However, excessively high temperatures can lead to side reactions. A systematic study to find the optimal balance between reaction rate and selectivity is recommended. Studies have shown good conversion at temperatures around 363 K (90 °C).[1][3]

Catalyst Selection and Handling

Q3: What are the pros and cons of using a homogeneous versus a heterogeneous catalyst for this synthesis?

A3: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your process, including scale, desired purity, and equipment.

Catalyst TypeAdvantagesDisadvantages
Homogeneous (e.g., H₂SO₄) - High activity and reaction rates.[2] - Lower cost.- Difficult to separate from the reaction mixture, requiring neutralization and washing steps which can generate waste. - Can lead to corrosion of equipment. - May cause side reactions at higher temperatures.
Heterogeneous (e.g., Amberlyst-15) - Easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling.[1] - Generally less corrosive.- Can have lower activity due to mass transfer limitations, especially with sterically hindered molecules like 2-ethylhexanol.[3] - Higher initial cost.

Q4: I'm using a solid acid catalyst (Amberlyst-15) and my reaction is very slow. What could be the issue?

A4: Slow reaction rates with solid acid catalysts in this specific esterification are often due to mass transfer limitations.[3] The bulky nature of 2-ethylhexanol and the resulting ester can hinder their diffusion into the pores of the catalyst where the active sites are located. Here are some troubleshooting steps:

  • Increase Agitation: Ensure vigorous stirring to minimize the external mass transfer resistance between the bulk liquid and the catalyst surface.

  • Catalyst Particle Size: Smaller catalyst particles provide a larger external surface area, which can improve the reaction rate if external mass transfer is the limiting step.

  • Temperature: Increasing the temperature can enhance diffusion rates, but be mindful of the catalyst's thermal stability and the potential for side reactions.

  • Solvent: While often performed neat, using a non-polar solvent can sometimes improve swelling of the resin and facilitate diffusion.

Side Reactions and Purification

Q5: What are the potential side reactions I should be aware of, and how can I minimize them?

A5: The primary side reaction of concern is the hydrolysis of the ester back to the carboxylic acid and alcohol. This is minimized by effectively removing water from the reaction mixture. At higher temperatures, especially with strong acid catalysts, dehydration of 2-ethylhexanol to form ethers or alkenes can occur. To minimize these side reactions:

  • Control Temperature: Operate at the lowest temperature that provides a reasonable reaction rate.

  • Catalyst Choice: Consider using a milder catalyst or a heterogeneous catalyst which can sometimes offer better selectivity.

  • Reaction Time: Avoid unnecessarily long reaction times once equilibrium has been reached.

Q6: What is the recommended procedure for purifying the crude this compound?

A6: The purification strategy will depend on the type of catalyst used.

  • For Homogeneous Catalysts:

    • Neutralization: After the reaction, the mixture should be cooled and washed with a base solution (e.g., sodium bicarbonate or sodium carbonate solution) to neutralize the acid catalyst.

    • Washing: Further washing with water or brine is necessary to remove any remaining salts and water-soluble impurities.

    • Drying: The organic layer should be dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

    • Distillation: The final product can be purified by fractional distillation under reduced pressure to separate it from unreacted starting materials and any high-boiling impurities.

  • For Heterogeneous Catalysts:

    • Catalyst Removal: The catalyst is simply removed by filtration.

    • Removal of Excess Reactants: Excess 2-ethylhexanol and any unreacted nonanoic acid can be removed by vacuum distillation.

Experimental Protocols & Visualizations

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound using a solid acid catalyst and a Dean-Stark apparatus for water removal.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reactants Charge Reactor: - Nonanoic Acid - 2-Ethylhexanol - Solid Acid Catalyst Heat Heat to Reflux (e.g., 90-120 °C) Reactants->Heat WaterRemoval Collect Water in Dean-Stark Trap Heat->WaterRemoval Monitoring Monitor Reaction (e.g., by GC or TLC) WaterRemoval->Monitoring Cool Cool Reaction Mixture Monitoring->Cool Reaction Complete Filter Filter to Remove Catalyst Cool->Filter Wash Wash with Base & Brine (if needed) Filter->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Distill Purify by Vacuum Distillation Dry->Distill Product Product Distill->Product Pure 2-Ethylhexyl Nonanoate Troubleshooting_Flow Start Start Synthesis LowYield Low Yield? Start->LowYield Impurities Impurities Detected? LowYield->Impurities No UnreactedAcid Unreacted Acid? LowYield->UnreactedAcid Yes EtherHexene Ether/Hexene Present? Impurities->EtherHexene Yes Success Successful Synthesis Impurities->Success No IncreaseRatio Increase Alcohol:Acid Ratio RemoveWater Improve Water Removal CheckCatalyst Check Catalyst Activity IncreaseTimeTemp Increase Reaction Time/Temp EtherHexene->Success No LowerTemp Lower Reaction Temperature MilderCatalyst Use Milder Catalyst

Caption: A logical workflow for troubleshooting common issues.

Typical Reaction Conditions

The following table summarizes typical reaction conditions for the synthesis of this compound based on literature data.

ParameterHomogeneous Catalyst (H₂SO₄)Heterogeneous Catalyst (Amberlyst-15)
Catalyst Loading 1-5 mol%5-15 wt% of reactants
Reactant Molar Ratio (Alcohol:Acid) 1:1 to 3:13:1 to 5:1 [1][3]
Temperature 80-120 °C90-130 °C [1][3]
Reaction Time 4-12 hours8-24 hours
Typical Conversion >90%~85% [1][3]
References
  • Taddeo, F., Russo, V., Cogliano, T., Vitiello, R., Tesser, R., & Di Serio, M. (2022). Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation. Chemical Engineering Journal, 446, 137257.
  • Russo, V., Taddeo, F., Cogliano, T., Vitiello, R., Esposito, R., Tesser, R., Salmi, T., & Di Serio, M. (2021). Investigation of the intrinsic reaction kinetics and the mass transfer phenomena of nonanoic acid esterification with 2-ethylhexanol promoted by Sulfuric acid or Amberlite IR120. Chemical Engineering Journal, 408, 127236.
  • Di Serio, M., Tesser, R., Russo, V., & Santacesaria, E. (2008). Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation. Industrial & Engineering Chemistry Research, 47(19), 7274-7279.
  • Hreczuch, W., Dąbrowska, K., Chruściel, A., Sznajdrowska, A., & Materna, K. (2016). 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. Journal of Surfactants and Detergents, 19(1), 155-164.
  • Ghamgui, H., Miled, N., Rebai, A., & Gargouri, Y. (2004). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Journal of the American Oil Chemists' Society, 81(7), 681-685.
  • Russo, V., Taddeo, F., Cogliano, T., Vitiello, R., Esposito, R., Tesser, R., & Di Serio, M. (2020). Investigation of the intrinsic reaction kinetics and the mass transfer phenomena of nonanoic acid esterification with 2-ethylhexanol promoted by Sulfuric acid or Amberlite IR120. Chemical Engineering Journal, 408, 127236.

Sources

Technical Support Center: Improving the Purity of 2-Ethylhexyl Nonanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-ethylhexyl nonanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the experimental process. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to optimize your synthesis for the highest possible purity.

Troubleshooting Guide

This section addresses specific problems you might encounter during your synthesis and purification workflow. Each issue is presented in a question-and-answer format, providing a diagnosis and a step-by-step solution.

Q1: My final product has a low yield. What are the likely causes and how can I improve it?

A1: Low yield in the synthesis of this compound, typically performed via Fischer-Speier esterification, is a common issue that often points to an incomplete reaction due to its reversible nature.[1][2]

Causality & Solution:

The esterification of nonanoic acid with 2-ethylhexanol produces one molecule of water for every molecule of ester formed. According to Le Châtelier's principle, this water byproduct can hydrolyze the ester, shifting the chemical equilibrium back towards the reactants and limiting the yield.[1]

Optimization Strategies:

  • Water Removal: The most effective way to drive the reaction to completion is by continuously removing water as it forms.[3] This is typically achieved using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.

  • Excess Reagent: Using an excess of one of the reactants (usually the less expensive one, 2-ethylhexanol) can also shift the equilibrium towards the product side. A molar ratio of 1.5:1 to 5:1 (alcohol to acid) is often effective.[4][5]

  • Catalyst Concentration: Ensure the acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) is present in a sufficient amount (typically 0.5–1.2 wt% of total reactants).[3] An insufficient amount will result in a slow or incomplete reaction.

  • Reaction Time and Temperature: The reaction may simply need more time or a higher temperature to reach equilibrium. Monitor the reaction progress using a technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until no further consumption of the limiting reactant is observed.

Troubleshooting StepRationaleExpected Outcome
Add Dean-Stark Trap Removes water, shifting equilibriumDrives reaction to >95% completion
Increase Alcohol Molar Ratio Shifts equilibrium via mass actionIncreased conversion of the limiting carboxylic acid
Optimize Catalyst Load Ensures sufficient reaction rateReaches equilibrium faster, preventing thermal degradation
Extend Reaction Time Allows the reaction to reach equilibriumMaximizes conversion of starting materials
Q2: After purification, my GC analysis still shows the presence of starting materials. How can I remove them?

A2: The presence of unreacted nonanoic acid and 2-ethylhexanol is the most common impurity issue.[6] Their removal requires a combination of chemical and physical separation techniques.

Causality & Solution:

  • Nonanoic Acid: This acidic impurity can be effectively removed by a liquid-liquid extraction with a mild aqueous base.[7]

  • 2-Ethylhexanol: This alcohol has a boiling point that is different from the desired ester product, making fractional distillation the ideal method for separation.[6][8]

Detailed Purification Protocol:

  • Acid Wash (Neutralization):

    • Transfer the cooled crude reaction mixture to a separatory funnel.

    • Add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced.

    • Rationale: The base reacts with the acidic nonanoic acid and the acid catalyst, converting them into their corresponding sodium salts, which are highly soluble in the aqueous layer.[7]

    • Continue washing until no more gas evolves. Separate and discard the lower aqueous layer.

  • Brine Wash:

    • Wash the organic layer with a saturated sodium chloride (brine) solution.

    • Rationale: This step helps to remove residual water and any remaining water-soluble impurities from the organic phase.

    • Separate and discard the aqueous layer.

  • Drying:

    • Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]

    • Rationale: Removing all traces of water is critical to prevent hydrolysis during the final distillation step.

    • Let it stand for 15-20 minutes, then filter to remove the drying agent.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus. For high-boiling esters like this compound, distillation under reduced pressure (vacuum distillation) is recommended to prevent thermal decomposition.[6]

    • Rationale: Fractional distillation separates compounds based on differences in their boiling points.[9] The more volatile 2-ethylhexanol will distill first, followed by the pure ester product, leaving behind any non-volatile impurities.

Below is a workflow diagram illustrating the purification process.

G cluster_synthesis Synthesis cluster_purification Purification Reactants Nonanoic Acid + 2-Ethylhexanol + Acid Catalyst Reaction Reflux with Dean-Stark Trap Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Wash 1. Aqueous Wash (NaHCO₃ Solution) Crude->Wash Dry 2. Dry Organic Layer (Anhydrous MgSO₄) Wash->Dry Distill 3. Fractional Distillation (Under Vacuum) Dry->Distill Pure Pure 2-Ethylhexyl Nonanoate Distill->Pure

Caption: General workflow for synthesis and purification.

Q3: My purified ester has a persistent yellow or brown color. What causes this and how can I decolorize it?

A3: Coloration in synthesized esters often arises from impurities in the starting materials or from side reactions occurring at elevated temperatures.[10]

Causality & Solution:

  • Impure Reactants: The starting 2-ethylhexanol may contain aldehydic or ketonic impurities that can polymerize or degrade under acidic conditions to form colored compounds.[10]

  • Thermal Degradation: Prolonged heating at high temperatures can cause decomposition of the reactants or the product, leading to colored byproducts.

  • Catalyst-Induced Side Reactions: Over-dosing with a strong acid catalyst can promote side reactions like dehydration of the alcohol, which can lead to colored impurities.[3]

Decolorization Methods:

  • Activated Carbon Treatment: This is the most common and effective method.[11][12]

    • Dissolve the colored ester in a minimal amount of a non-polar solvent (e.g., hexane).

    • Add a small amount of activated carbon (typically 1-2% by weight).

    • Stir the mixture at room temperature for 30-60 minutes.

    • Filter the mixture through a pad of Celite® or a fine porosity filter paper to remove the carbon.

    • Remove the solvent under reduced pressure.

  • Adsorbent Column Chromatography: For stubborn coloration, passing the ester through a short plug of a neutral adsorbent like alumina or silica gel can be effective.[12]

Frequently Asked Questions (FAQs)

Q4: What type of catalyst is best for synthesizing this compound?

A4: The choice of catalyst depends on the desired reaction conditions and purification scheme.

  • Homogeneous Catalysts: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA) are highly effective and widely used for Fischer esterification.[2] They are inexpensive but require neutralization and removal during the workup, which can sometimes be cumbersome.[1]

  • Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), offer a significant advantage in that they can be easily removed from the reaction mixture by simple filtration.[4][13] This simplifies the purification process, as a neutralization wash may not be necessary. However, they can sometimes exhibit lower activity due to mass transfer limitations.[4]

Q5: What analytical methods are recommended for determining the purity of my final product?

A5: A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive purity assessment.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is the primary method for determining the purity of volatile compounds like this compound.[14][15] It can quantify the percentage of the main product and detect volatile impurities such as residual starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the synthesized ester and identifying any structural isomers or byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a quick and easy way to confirm the functional groups present. You should look for the characteristic strong ester carbonyl (C=O) stretch around 1735-1750 cm⁻¹ and the absence of the broad O-H stretch from the starting carboxylic acid.

Q6: What safety precautions should I take during the synthesis?

A6: Standard laboratory safety practices are essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Ventilation: Conduct the reaction and all solvent handling in a well-ventilated chemical fume hood.

  • Handling Reagents: Nonanoic acid and acid catalysts are corrosive.[18] 2-ethylhexanol can cause skin and eye irritation.[19] Avoid inhalation and direct contact.

  • Heating: Use a heating mantle and a stirrer bar for uniform heating. Do not use a Bunsen burner, as the organic compounds are flammable.[1]

The following decision tree can help guide your troubleshooting process.

G Start Analyze Crude Product (GC or TLC) Yield_Check Yield < 85%? Start->Yield_Check Impurity_Check Impurities Detected? Color_Check Product is Colored? Impurity_Check->Color_Check No SM_Present Unreacted Starting Materials Present? Impurity_Check->SM_Present Yes Yield_Check->Impurity_Check No Incomplete_Rxn Incomplete Reaction. See Q1 for optimization: - Remove Water (Dean-Stark) - Increase Excess Alcohol - Check Catalyst Load Yield_Check->Incomplete_Rxn Yes Decolorize Decolorize Product (Q3): - Activated Carbon - Alumina/Silica Plug Color_Check->Decolorize Yes End_Good High Purity Product Color_Check->End_Good No Acid_Impurity Perform Aqueous Base Wash (Q2) SM_Present->Acid_Impurity Acid Detected Alcohol_Impurity Perform Fractional Distillation (Q2) SM_Present->Alcohol_Impurity Alcohol Detected Acid_Impurity->Alcohol_Impurity Alcohol_Impurity->Color_Check End_Bad Re-evaluate Synthesis Strategy Incomplete_Rxn->End_Bad Purification_Loss Significant Product Loss During Purification? Refine_Purification Refine Purification: - Minimize Transfers - Ensure Phase Separation is Clean Decolorize->End_Good

Caption: A troubleshooting decision tree for purity issues.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a standard lab-scale synthesis using a Dean-Stark apparatus to maximize yield.

Materials:

  • Nonanoic acid

  • 2-Ethylhexanol (2.0 molar equivalents)

  • p-Toluenesulfonic acid monohydrate (pTSA, ~1 mol%)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add nonanoic acid, 2-ethylhexanol (2.0 eq.), and toluene (enough to fill the Dean-Stark trap).

  • Add pTSA (~1 mol%) to the flask.

  • Heat the mixture to reflux using a heating mantle. Toluene and the water byproduct will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 3-5 hours). Monitor the reaction by TLC if desired.

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Proceed with the purification protocol as described in A2 of the Troubleshooting Guide.

References

  • Chempedia. (n.d.). General procedures for the purification of Esters. LookChem. Retrieved from [Link]

  • Eureka. (n.d.). Decolorization process in synthetic ester production procedures. Patsnap. Retrieved from [Link]

  • Hreczuch, W., Dąbrowska, K., Chruściel, A., Sznajdrowska, A., & Materna, K. (2016). 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. Journal of Surfactants and Detergents, 19(1), 155–164. Available at: [Link]

  • Wang, H., Dong, H., & Wang, J. (2010). Study on decolorization method of the synthetic ester. 2010 International Conference on Optoelectronics and Image Processing. Available at: [Link]

  • Taddeo, F., Russo, V., et al. (2022). Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation. Chemical Engineering Journal, 444, 136572. Available at: [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Distillers Company. (1953). Color removal from esters. Google Patents.
  • Scribd. (n.d.). 03-Fractional Distillation Esters. Retrieved from [Link]

  • Goodyear Tire and Rubber Co. (1956). Purification and decolorization of esters. Google Patents.
  • Russo, V., et al. (2018). Nonanoic Acid Esterification with 2-Ethylhexanol: From Batch To Continuous Operation. ResearchGate. Retrieved from [Link]

  • Hreczuch, W., et al. (2016). 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. PubMed. Retrieved from [Link]

  • Loba Chemie. (2016). 2-ETHYLHEXANOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Di Serio, M., et al. (2022). Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation. LutPub. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • E Plus Chemical. (2025). 2-Ethylhexyl Acrylate Purity Control: 5 Proven Synthesis Strategies. Retrieved from [Link]

Sources

Technical Support Center: Industrial Scale-Up of 2-Ethylhexyl Nonanoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-ethylhexyl nonanoate. As researchers and production chemists, you understand that transitioning a laboratory-proven esterification to an industrial scale introduces significant challenges in kinetics, process control, and safety. This guide is structured to provide direct, actionable answers to the common issues encountered during this critical phase. We will explore the causality behind these challenges and offer field-proven solutions to ensure a robust, efficient, and safe manufacturing process.

Section 1: Catalyst Selection and Management

The choice of catalyst is a foundational decision that impacts reaction efficiency, product purity, and downstream processing costs. The esterification of nonanoic acid with 2-ethylhexanol is typically acid-catalyzed, and the selection between homogeneous and heterogeneous systems is a primary consideration.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages and disadvantages of using a homogeneous catalyst (e.g., sulfuric acid) versus a heterogeneous catalyst (e.g., Amberlyst-15 resin) for this compound production?

A1: This is a critical decision that involves a trade-off between reaction kinetics and process complexity.

  • Homogeneous Catalysts (e.g., H₂SO₄):

    • Expertise & Experience: These catalysts are highly active and operate in the same phase as the reactants, eliminating mass transfer limitations. This often leads to faster reaction rates at lower temperatures.[1] The activation energy for H₂SO₄ in this reaction is approximately 60 kJ/mol.[1]

    • Challenges: The primary drawback is the difficult and costly separation from the final product. This requires neutralization steps, which create waste streams (e.g., sulfate salts), and extensive washing, increasing water usage and processing time.[2] Corrosion of steel reactors is also a significant concern with strong mineral acids.[2]

  • Heterogeneous Catalysts (e.g., Amberlyst-15, Amberlite IR120):

    • Expertise & Experience: Solid acid resins are easily separated from the reaction mixture by simple filtration, which dramatically simplifies downstream processing and allows for potential catalyst recycling.[3] This makes them highly suitable for continuous processes, such as in packed bed reactors.[4]

    • Challenges: Their efficiency can be limited by mass transfer, where the diffusion of the bulky reactant molecules (nonanoic acid and 2-ethylhexanol) into the catalyst's pores can be the rate-determining step.[5] This can lead to slower overall reaction rates compared to homogeneous catalysts. They are also susceptible to thermal degradation and deactivation.

Troubleshooting Guide

Problem: My heterogeneous catalyst (ion-exchange resin) shows a significant drop in activity after a few cycles.

Causality: Catalyst deactivation in solid resins is often due to two main factors:

  • Fouling: The porous structure of the resin can become blocked by high molecular weight byproducts or impurities in the feedstock.

  • Thermal Stress: Exposing the resin to temperatures above its recommended operating limit (e.g., >120-150°C for many sulfonic acid resins) can cause irreversible damage to the polymer backbone and loss of sulfonic acid groups.

Solution: A systematic approach involving regeneration and preventive measures is required.

  • Catalyst Unloading: Once the reaction is complete, carefully unload the resin from the reactor.

  • Solvent Washing: Wash the resin with a non-reactive solvent like methanol or isopropanol at a moderate temperature (40-50°C) to remove adsorbed reactants and products. This helps clear the pores.

  • Water Wash: Follow with a thorough wash with deionized water to remove any polar impurities.

  • Drying: Dry the catalyst under vacuum at a temperature well below its thermal limit (e.g., 60-80°C) until a constant weight is achieved.

  • Activity Validation (Self-Validation Step): Before reusing the regenerated catalyst in a large-scale run, perform a small-scale laboratory test. Run the esterification under standard conditions and compare the conversion rate against a fresh batch of catalyst. A conversion rate within 5-10% of the fresh catalyst indicates successful regeneration.

  • Preventive Measures: Ensure feedstock purity by implementing pre-treatment steps if necessary. Strictly monitor and control the reactor temperature to prevent thermal degradation.

Section 2: Reaction Kinetics and Equilibrium

The esterification of nonanoic acid and 2-ethylhexanol is a reversible reaction.[2] According to Le Chatelier's principle, the removal of a product (water) or the use of an excess of a reactant will shift the equilibrium to favor the formation of the ester.[6]

Frequently Asked Questions (FAQs)

Q2: Beyond catalyst choice, what are the most effective strategies to drive the reaction to >95% completion on an industrial scale?

A2: Achieving high conversion is a matter of effectively managing the reaction equilibrium. The two most powerful levers are:

  • Water Removal: As water is a byproduct, its continuous removal is essential.[6] On a laboratory scale, a Dean-Stark trap is common.[6] Industrially, this is achieved by applying a vacuum to the reactor to boil off the water at the reaction temperature or by sparging the mixture with an inert gas like nitrogen.

  • Adjusting Molar Ratio: Using an excess of one reactant, typically the less expensive one (2-ethylhexanol), can significantly increase the conversion of the limiting reactant (nonanoic acid).[6] Studies have shown that an alcohol-to-acid molar ratio of 5:1 can achieve high conversion.[4][7] The excess alcohol can be recovered via distillation and recycled.

Troubleshooting Guide

Problem: My reaction stalls at 80-85% conversion, even with extended reaction times.

Causality: This is a classic sign that the reaction has reached equilibrium. The rate of the forward reaction (esterification) has become equal to the rate of the reverse reaction (hydrolysis). This is often exacerbated by inefficient water removal or a non-optimal reactant ratio.

Solution: Review and optimize your reaction conditions based on the principles of equilibrium.

Caption: Troubleshooting workflow for low reaction conversion.

Data Presentation: Optimized Reaction Parameters

The following table summarizes optimized conditions derived from kinetic studies for achieving high conversion of nonanoic acid using a heterogeneous catalyst.

ParameterOptimized ValueSource
CatalystAmberlyst-15[4][7]
Temperature363 K (90°C)[4][7]
Molar Ratio (Alcohol:Acid)5:1[4][7]
Achieved Conversion85% (in a specific continuous flow setup)[4][7]

Section 3: Product Purification and Quality Control

Achieving the desired purity for this compound requires a multi-step purification process to remove unreacted starting materials, catalyst residues, and any color or odor-causing impurities.

Frequently Asked Questions (FAQs)

Q3: What are the typical impurities in crude this compound, and what is the standard purification process?

A3: The crude product typically contains unreacted nonanoic acid, excess 2-ethylhexanol, water, and traces of catalyst. If reaction temperatures were too high, you might also have thermal degradation byproducts. The standard industrial purification sequence is designed to remove these systematically.

Caption: Standard purification workflow for this compound.

Troubleshooting Guide

Problem: The final product has a yellow tint and a burnt odor.

Causality: This is almost always a sign of thermal degradation. This can happen either during the reaction phase if hot spots occur or, more commonly, during the final vacuum distillation step if the temperature is too high or the residence time is too long.

Solution: Optimize the distillation process and consider a final polishing step.

  • Optimize Distillation: Ensure your vacuum system is operating at maximum efficiency to lower the boiling point of the ester. The goal is to keep the reboiler temperature as low as possible.

  • Activated Carbon Treatment: If discoloration persists, a polishing step can be effective.

    • Add a small amount of powdered activated carbon (typically 0.1-0.5% by weight) to the distilled ester.

    • Agitate the mixture at a moderate temperature (e.g., 60-70°C) for 1-2 hours.

    • Filter the mixture through a fine filter (e.g., celite pad) to remove the carbon.

  • Quality Validation (Self-Validation Step): Analyze the final product using Gas Chromatography (GC) to confirm purity. Use a colorimetric standard (e.g., APHA color) to quantify the color improvement and ensure it meets specifications. An organoleptic panel can be used to confirm the removal of off-odors.

Section 4: Industrial Scale-Up and Safety

Scaling a process from a 10 L laboratory reactor to a 10,000 L industrial vessel is not a linear process. The physics of heat and mass transfer change dramatically, introducing significant safety and control challenges.[8]

Frequently Asked Questions (FAQs)

Q4: What are the most critical safety hazards to manage when scaling up this esterification?

A4: While this specific reaction is only slightly endothermic or moderately exothermic, the primary risks in large-scale ester production are related to thermal control and material handling.[1][9]

  • Thermal Runaway: The most significant risk is a loss of thermal control. The surface-area-to-volume ratio decreases drastically with scale, making heat removal much less efficient.[8] If any exothermic side reactions are initiated, they can lead to a runaway reaction, causing a rapid increase in temperature and pressure.[9]

  • Flammability: 2-ethylhexanol and the final ester product are combustible liquids. Handling large quantities at elevated temperatures requires strict controls to prevent ignition, including proper grounding of equipment and use of inert atmospheres.

  • Material Handling: Handling corrosive materials like sulfuric acid (if used) on a large scale requires specialized equipment and personal protective equipment (PPE).

Troubleshooting Guide

Problem: We are observing localized hot spots near the reactor walls and inconsistent batch-to-batch reaction profiles in our large-scale reactor.

Causality: This points to inadequate mixing and inefficient heat transfer, both consequences of the reduced surface-area-to-volume ratio at scale.[8][10] Poor agitation fails to distribute the catalyst evenly and doesn't effectively move the heated/cooled fluid from the reactor jacket into the bulk mixture.

Solution: This requires a re-evaluation of the reactor's engineering design and operating parameters.

  • Agitator Design: A simple lab-scale magnetic stirrer or overhead paddle is insufficient for an industrial reactor. A properly designed agitator (e.g., a pitched-blade turbine or anchor stirrer) is crucial for ensuring homogeneity. Computational Fluid Dynamics (CFD) modeling can be used to optimize agitator design and placement.

  • Baffling: Industrial reactors should be baffled. Baffles are plates that impede rotational flow and create the top-to-bottom mixing needed for uniform temperature and reactant distribution.

  • Process Analytical Technology (PAT): Implement PAT with multiple temperature probes at different locations within the reactor to get a true picture of the temperature profile, rather than relying on a single probe.[10] This allows for early detection of hot spots.

References

  • Taddeo, F., Vitiello, R., Tesser, R., Melchiorre, M., Eränen, K., Salmi, T., Russo, V., & Di Serio, M. (2022). Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation. Chemical Engineering Journal, 444, 136572. [Link]

  • ResearchGate. (n.d.). Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation | Request PDF. Retrieved January 4, 2026, from [Link]

  • Melchiorre, M., Cucciolito, M. E., Di Serio, M., & Esposito, R. (2021). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. Catalysts, 11(5), 633. Available from [Link]

  • Nicl.it. (n.d.). Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation. Retrieved January 4, 2026, from [Link]

  • Esterification Lab Answers. (n.d.). Retrieved January 4, 2026, from [Link]

  • Russo, V., Taddeo, F., Cogliano, T., Vitiello, R., Esposito, R., Tesser, R., Salmi, T., & Di Serio, M. (2021). Investigation of the intrinsic reaction kinetics and the mass transfer phenomena of nonanoic acid esterification with 2-ethylhexanol promoted by Sulfuric acid or Amberlite IR120. Chemical Engineering Journal, 408, 127236. [Link]

  • Hreczuch, W., Dąbrowska, K., Chruściel, A., Sznajdrowska, A., & Materna, K. (2016). 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. Journal of Surfactants and Detergents, 19(1), 155–164. [Link]

  • Hreczuch, W., Dąbrowska, K., Chruściel, A., Sznajdrowska, A., & Materna, K. (2016). 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. Journal of Surfactants and Detergents, 19(1), 155–164. [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved January 4, 2026, from [Link]

  • Centre for Process Innovation. (n.d.). 6 key challenges when scaling up sustainable chemical processes. Retrieved January 4, 2026, from [Link]

  • Florit, F., & Copelli, S. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 91, 145-150. [Link]

  • Khan, Z., Javed, F., Shamair, Z., & Rehman, F. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry. Available from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Selected 2-ethylhexyl esters: Human health tier II assessment. Retrieved January 4, 2026, from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). KR100804821B1 - Method for Purifying 2-ethylhexanol and 2-ethylhexyl2-ethylhexanoate in 2-ethylhexanol by-product.
  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. [Link]

  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved January 4, 2026, from [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

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Methods to reduce the viscosity of 2-ethylhexyl nonanoate based formulations

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Methods to Reduce Formulation Viscosity

Introduction: The Viscosity Challenge in Ester-Based Formulations

Welcome to the technical support guide for 2-ethylhexyl nonanoate based formulations. As a Senior Application Scientist, I understand that achieving the target viscosity is a critical, and often challenging, step in product development. This compound, a branched-chain emollient ester, is prized in cosmetic and pharmaceutical applications for the smooth, non-greasy texture it imparts.[1][] However, its interaction with other formulation components can sometimes lead to an unexpectedly high viscosity, hindering processability, affecting sensory attributes, and complicating final product delivery.

This guide is designed with full editorial control to provide you with not just protocols, but the underlying scientific rationale to troubleshoot and resolve high viscosity issues. We will explore the causal factors behind viscosity increases and detail systematic approaches to bring your formulation within specification, ensuring a robust and reproducible final product.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common initial questions about the properties of this compound and the factors governing formulation viscosity.

Q1: What exactly is this compound and what is its primary function?

A: this compound (also known as ethylhexyl pelargonate) is an ester formed from the reaction of 2-ethylhexanol and nonanoic acid.[][3][4] Its primary role in formulations is as an emollient.[1] Its branched chemical structure contributes to a light, silky feel on the skin, enhances spreadability, and helps form a protective, non-greasy barrier to reduce moisture loss.[5]

Q2: What intrinsic factors influence the viscosity of an ester like this compound?

A: The viscosity of a pure ester is determined by its molecular structure. Key factors include:

  • Molecular Weight: Generally, as the size of the molecule increases, so does the viscosity due to greater intermolecular forces (van der Waals forces).[6]

  • Branching: The "2-ethylhexyl" portion of the molecule is a branched alkyl chain. Branching disrupts the ability of molecules to pack closely together, which can influence viscosity compared to a linear isomer.[5][7]

  • Intermolecular Interactions: The ester functional group itself introduces polarity, but in a large molecule like this compound, the long hydrocarbon chains dominate its behavior, making it largely non-polar. The strength of interactions between these long chains is a primary driver of its bulk viscosity.[6]

Q3: My this compound based formulation is significantly more viscous than I predicted. What are the most common culprits?

A: When a formulation's viscosity is higher than expected, the cause is almost always related to interactions between components, not the ester in isolation. Common culprits include:

  • Incompatible Polymers or Thickeners: The addition of certain polymers or gelling agents, especially if they are not fully solubilized or are incompatible with the non-aqueous phase, can lead to significant viscosity spikes or even the formation of gel clumps.[8][9]

  • High Concentration of Actives: High concentrations of active pharmaceutical ingredients (APIs) or other excipients can increase molecular crowding and friction, leading to an exponential increase in viscosity.[10]

  • Incorrect Order of Addition: The sequence in which ingredients are added can be critical. For instance, a polymer may need to be fully dispersed in the ester before adding other components that might compete for solvation.

  • Temperature Effects: Processing at too low a temperature can result in a more viscous mixture that is difficult to handle and may not achieve homogeneity.[11] Conversely, some ingredients may only reveal their thickening effects after a heating and cooling cycle.[9]

  • Presence of Contaminants: The unintentional introduction of water or other impurities can sometimes trigger undesirable interactions or cause certain ingredients to swell, thereby increasing viscosity.

Section 2: Troubleshooting Guide - Systematic Methods for Viscosity Reduction

This section provides detailed, question-and-answer-based troubleshooting protocols to directly address and solve high viscosity problems in your experiments.

Method 1: Thermal Adjustment

Q: My formulation is too thick to process effectively. Can I simply heat the batch to reduce its viscosity? What are the potential risks?

A: Yes, increasing the temperature is often the most straightforward method to temporarily reduce the viscosity of a formulation.[11] As temperature rises, the kinetic energy of the molecules increases, causing them to move past each other more easily, which translates to lower viscosity.

However, this approach is not without risks. The key is to understand the thermal stability of all your components. Potential risks include:

  • Degradation: Heat can degrade sensitive active ingredients, fragrances, or even the ester itself over time.

  • Volatility: Increased temperature can cause the loss of more volatile components, altering the final composition and performance of your product.[7]

  • Safety: Exceeding the flash point of any ingredient can create a fire hazard.[7] this compound has a flash point of approximately 144.1°C.[12]

  • Irreversible Changes: For some formulations, heating can induce irreversible structural changes, meaning the viscosity may not return to the expected value upon cooling.[9]

This protocol helps you identify the optimal temperature to reduce viscosity without compromising formulation integrity.

Objective: To create a temperature-viscosity profile for your this compound formulation.

Materials:

  • Your high-viscosity formulation.

  • A calibrated viscometer (e.g., Brookfield or a cone-and-plate rheometer).

  • A temperature-controlled water bath or heating mantle with a stirrer.

  • Thermometer or thermocouple.

  • Sealed sample containers.

Procedure:

  • Baseline Measurement: Measure the viscosity of your formulation at room temperature (e.g., 25°C). Record this as your baseline.

  • Incremental Heating: Place a sealed sample of your formulation in the temperature-controlled unit. Increase the temperature in 5°C increments.

  • Equilibration: Allow the sample to equilibrate at each new temperature for at least 15-20 minutes to ensure the entire sample is at a uniform temperature.

  • Viscosity Measurement: After equilibration, measure the viscosity. Record the temperature and viscosity values.

  • Repeat: Continue this process up to a maximum temperature that is well below the flash point of your most volatile ingredient and below any known degradation temperatures of your active components (e.g., 60-70°C is often a safe starting point for many cosmetic/pharmaceutical formulations).

  • Cooling Cycle: After reaching the maximum temperature, allow the sample to cool back down to room temperature and re-measure the viscosity. This is a critical self-validating step. If the final viscosity is significantly different from the initial baseline, it indicates a potentially irreversible change occurred.

  • Data Analysis: Plot viscosity as a function of temperature.

Data Presentation: Example Temperature-Viscosity Profile

Temperature (°C)Viscosity (cP)Observations
2515,000Very thick, difficult to pour
3011,500Noticeably thinner
358,200Pourable, improved flow
405,500Easily processable
453,800Very fluid
25 (Post-Cooling)15,150Viscosity returned to baseline; no irreversible change noted.
Method 2: Co-Solvent Addition

Q: Heating is not a viable option due to a heat-sensitive active in my formulation. Which co-solvents can I add to effectively lower viscosity?

A: Introducing a low-viscosity co-solvent is a highly effective technique. The principle is simple: the smaller, more mobile molecules of the co-solvent intersperse themselves between the larger molecules of your formulation, reducing intermolecular friction and thus lowering the bulk viscosity.[11]

For a this compound based system, the ideal co-solvent should be:

  • Miscible: It must be fully soluble in the formulation to avoid phase separation.

  • Low Viscosity: The co-solvent itself should have a very low intrinsic viscosity.

  • Compatible: It should not negatively interact with other ingredients or compromise the stability and function of the final product.

Suitable candidates for non-aqueous ester systems often include:

  • Low Molecular Weight Esters: Isopropyl myristate, ethylhexyl laurate, or isobutyl stearate are excellent choices as they are chemically similar and typically have low viscosities.[13]

  • Light Hydrocarbons: Isododecane or isohexadecane can be effective, particularly in cosmetic applications where they also contribute to a light, fast-drying feel.

  • Low Molecular Weight Glycols: Propylene glycol or PEG 400 can be used, but their miscibility must be carefully verified as they introduce more polarity.[14]

The following diagram outlines a logical workflow for selecting and validating a co-solvent.

CoSolvent_Screening_Workflow Co-Solvent Screening Workflow start High Viscosity Formulation Identified select Select Potential Co-Solvents (e.g., Low MW Esters, Hydrocarbons) start->select miscibility Perform Miscibility Test (Small Scale, 24h Observation) select->miscibility viscosity_trial Conduct Viscosity Reduction Trial (Add co-solvent at 2%, 5%, 10% w/w) miscibility->viscosity_trial Pass fail_m FAIL: Phase Separation miscibility->fail_m Fail measure Measure Viscosity at each concentration viscosity_trial->measure analyze Analyze Data: % Viscosity Reduction vs. % Co-solvent measure->analyze stability Perform Accelerated Stability Test on lead candidate formulations (e.g., 40°C for 4 weeks) analyze->stability fail_s FAIL: Instability Observed stability->fail_s Fail pass PASS: Select Optimal Co-solvent and Concentration stability->pass Pass

Caption: A systematic workflow for selecting and validating an effective co-solvent.

Objective: To identify the most effective co-solvent and its optimal concentration to achieve the target viscosity.

Procedure:

  • Selection: Based on compatibility, choose 2-3 candidate co-solvents (e.g., Isopropyl Myristate, Isododecane).

  • Miscibility Check: In a small glass vial, prepare a 1:1 mixture of your formulation base (without actives if possible) and the candidate co-solvent. Mix well and let it stand for 24 hours. Observe for any signs of cloudiness or phase separation. Proceed only with fully miscible candidates.

  • Stock Preparations: Weigh out several equal-sized batches of your high-viscosity formulation (e.g., 100g each).

  • Co-Solvent Addition: To each batch, add one of the candidate co-solvents at varying concentrations (e.g., 2%, 5%, and 10% by weight). Ensure you have an untreated control batch.

  • Homogenization: Mix each batch thoroughly until uniform. Use consistent mixing speed and time for all samples.

  • Measurement: Allow samples to equilibrate to room temperature, then measure the viscosity of each sample, including the control.

  • Analysis: Calculate the percentage of viscosity reduction for each co-solvent at each concentration compared to the control. The most effective co-solvent will show the greatest reduction at the lowest concentration.

  • Validation: The lead candidate(s) should then be subjected to accelerated stability testing to ensure they do not cause long-term issues like separation or degradation.

Method 3: Viscosity-Reducing Excipients

Q: My formulation is for a pharmaceutical application, and I cannot significantly alter the solvent system. Are there specific excipients that can reduce viscosity at low concentrations?

A: Yes, in pharmaceutical sciences, certain excipients are used specifically to reduce the viscosity of high-concentration formulations.[15][16] While many of these are developed for aqueous protein solutions, the underlying principle of disrupting intermolecular interactions can be applied to non-aqueous systems.[10]

The mechanism often involves the excipient interfering with the non-covalent forces (like van der Waals forces or hydrogen bonding) that cause the formulation's components to "stick" together and resist flow. For non-aqueous, ester-based systems, suitable viscosity-reducing agents could include:

  • Certain Amino Acids or their Derivatives: Arginine and its salts have been shown to reduce viscosity in some high-concentration biologic formulations.[15] Their applicability in a non-aqueous system would require experimental validation.

  • Specialty Polymeric Modifiers: While many polymers act as thickeners, some are designed to modify rheology in other ways.[17][18] For example, certain low molecular weight polymethacrylates (PMAs) or polyisobutylenes (PIBs) could potentially disrupt the interactions of larger molecules in the formulation.[17] Compatibility is key and must be tested.

  • Hydrophobically Modified Minerals: Certain types of treated clays or silicas can modify the rheology of non-aqueous systems, sometimes leading to a reduction in viscosity under specific shear conditions.[19]

This diagram illustrates how these agents work on a molecular level.

Caption: Viscosity-Reducing Agents (VRAs) interfere with intermolecular forces.

Section 3: Advanced Considerations

Q: I've successfully lowered the viscosity, but now my formulation feels different. What rheological properties should I be measuring besides just viscosity?

A: This is an excellent and critical question. Viscosity is just one aspect of a formulation's rheology , which is the science of flow and deformation.[19] Cosmetic and pharmaceutical formulations are rarely simple (Newtonian) fluids; they are typically complex, non-Newtonian fluids.[19] When you alter a formulation, you should characterize its rheological profile to ensure its performance and sensory characteristics are maintained.

Key measurements include:

  • Shear-Thinning Behavior: Most lotions and creams are shear-thinning (or pseudoplastic). They are thick in the container but become thinner and spread easily when force (shear) is applied, like rubbing it on the skin.[11] Adding a co-solvent might reduce the initial viscosity but also change the degree of shear-thinning. This should be measured using a rheometer that can apply a range of shear rates.

  • Viscoelasticity: This property describes a material's behavior as both a viscous liquid and an elastic solid.[20] It is crucial for properties like how a cream holds its shape or how a topical gel adheres to the skin. Oscillatory rheology experiments can measure the elastic (storage) modulus (G') and viscous (loss) modulus (G'').[20]

  • Yield Stress: This is the minimum amount of stress required to make the material flow. A high yield stress is desirable for a product that needs to stay in place (like a thick ointment) but undesirable for a product that needs to be easily pumped or squeezed from a tube.

By performing a full rheological analysis, you can ensure that in solving the viscosity problem, you haven't inadvertently created a new problem related to product feel, stability, or performance.

References
  • Synthetic Esters: Engineered to Perform. (n.d.). Machinery Lubrication. Retrieved from [Link]

  • Viscosity Modifier Excipients. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

  • Viscosity Reducing Excipients. (n.d.). Pfanstiehl. Retrieved from [Link]

  • Banik, N., Braun, S., Brandenburg, J. G., Fricker, G., Kalonia, D. S., & Rosenkranz, T. (2022). Technology development to evaluate the effectiveness of viscosity reducing excipients. International Journal of Pharmaceutics, 626, 122204. Retrieved from [Link]

  • Cook, S. L., & Khutoryanskiy, V. V. (2008). Mucoadhesion, hydration and rheological properties of non-aqueous delivery systems (NADS) for the oral cavity. Journal of Dentistry, 36(5), 343-349. Retrieved from [Link]

  • Knothe, G., & Steidley, K. R. (2020). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. Molecules, 25(22), 5309. Retrieved from [Link]

  • Viscosity Modifiers. (n.d.). Functional Products Inc. Retrieved from [Link]

  • Dall'Acqua, W., & Checkley, D. (2016). Reducing viscosity of pharmaceutical formulations. Google Patents.
  • Ng, S. F., Rouse, J. J., & Eccleston, G. M. (2010). Formulation of hydrophilic non-aqueous gel: drug stability in different solvents and rheological behavior of gel matrices. Pharmaceutical development and technology, 15(3), 324-332. Retrieved from [Link]

  • Challener, C. (2022). Excipients for High-Concentration Biologics. BioPharm International. Retrieved from [Link]

  • Wang, S., Vargo, D. M., & DeVore, D. A. (2012). Study on Viscosity Modifiers for Biodegradable Ester-based Lubricants. Functional Products Inc. Retrieved from [Link]

  • Bence, C. R., & Loper, J. T. (2015). Low viscosity ester lubricant and method for using. Google Patents.
  • Yao, Y., Thelen, M. P., & Horn, P. J. (2017). Melting Points and Viscosities of Fatty Acid Esters that are Potential Targets for Engineered Oilseed. Journal of the American Oil Chemists' Society, 94(1), 113-123. Retrieved from [Link]

  • Vargo, D. M., & DeVore, D. A. (2012). Study on viscosity modifiers for biodegradable ester-based lubricants? NLGI Spokesman, 76(2), 38-48. Retrieved from [Link]

  • Ng, S. F., Rouse, J. J., & Eccleston, G. M. (2010). Formulation of Hydrophilic Non-Aqueous Gel: Drug Stability in Different Solvents and Rheological Behavior of Gel Matrices. Pharmaceutical Development and Technology, 15(3), 324-332. Retrieved from [Link]

  • Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures. (2025). MB Cosmetics Academy. Retrieved from [Link]

  • This compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Relationship between viscosity and acidity of natural ester under... (n.d.). ResearchGate. Retrieved from [Link]

  • EP7: Understanding Viscosity in Formulas. (2024). Ingrevo. Retrieved from [Link]

  • Viscosity, Rheology and Rheology Modifiers. (n.d.). Society of Cosmetic Chemists. Retrieved from [Link]

  • Lucazeau, S. (2024). Synthetic Esters. [Video]. YouTube. Retrieved from [Link]

  • About the Viscosity in Cosmetics – How It Works? (n.d.). Martests Instrument. Retrieved from [Link]

  • Common Mistakes to Avoid When Using Viscosity Improvers in Formulations. (n.d.). Toppolymers. Retrieved from [Link]

  • Cosmetic Lab Viscosity Solutions. (n.d.). Scribd. Retrieved from [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved from [Link]

  • The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of... (n.d.). ResearchGate. Retrieved from [Link]

  • Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation. (n.d.). ResearchGate. Retrieved from [Link]

  • Selected 2-ethylhexyl esters: Human health tier II assessment. (2016). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

  • van der Kant, R., Karow-Zwick, A. R., & van den Bremer, E. T. J. (2019). Discovery of compounds with viscosity-reducing effects on biopharmaceutical formulations with monoclonal antibodies. PLOS ONE, 14(10), e0223012. Retrieved from [Link]

  • Waxy esters of 2-ethylhexanol: Human health tier III assessment. (2019). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

  • Ethylhexyl Pelargonate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Physicochemical Properties of Low Viscosity 2‐Ethylhexyl Alkyl Ethers Made from Palm‐Based Esters as Potential Biolubricant. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of Enzymatic Synthesis of Cetyl 2-Ethylhexanoate by Novozym® 435. (n.d.). ResearchGate. Retrieved from [Link]

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Technical Support Center: Strategies for Overcoming Solubility Challenges of Active Ingredients in 2-Ethylhexyl Nonanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility issues of active pharmaceutical ingredients (APIs) in 2-ethylhexyl nonanoate. This document is designed to provide not just procedural steps, but also the underlying scientific rationale to empower you in your formulation development.

Introduction to this compound in Pharmaceutical Formulations

This compound is a widely utilized emollient and solvent in cosmetic and pharmaceutical applications.[][2] It is an ester formed from 2-ethylhexanol and nonanoic acid, resulting in a clear, colorless to pale yellow liquid.[][3] Its desirable properties include a non-greasy feel, excellent spreadability, and good compatibility with many oils and waxes.[][4] However, its non-polar, lipophilic nature can present significant challenges when formulating with active ingredients that possess poor oil solubility. This guide will explore systematic approaches to overcome these solubility hurdles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

Q1: What are the key chemical properties of this compound that influence its solvent capabilities?

This compound is a long-chain fatty ester characterized by its hydrophobicity and oxidative stability.[] Its molecular structure, featuring a C17 carbon chain, results in a non-polar character, making it an excellent solvent for other lipophilic compounds.[5] However, this same property makes it a poor solvent for polar or hydrophilic active ingredients. Its low volatility and good lubricity are advantageous in topical formulations.[]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C17H34O2[3][5]
Molecular Weight 270.45 g/mol [5]
Appearance Clear, colorless to pale yellow liquid[][6]
Boiling Point 311.8°C at 760 mmHg[7]
Density 0.864 g/cm³[7]
Water Solubility 0.01354 mg/L @ 25°C (estimated)[][6]
LogP 5.49660[3][7]

Q2: Why is my active ingredient not dissolving in this compound?

The principle of "like dissolves like" is fundamental here. The solubility of an active pharmaceutical ingredient (API) is governed by its physicochemical properties, primarily its polarity and ability to form intermolecular bonds with the solvent.[8] If your API is polar, with functional groups capable of hydrogen bonding (e.g., hydroxyl, carboxyl, amino groups), it will have low affinity for the non-polar, hydrocarbon-rich structure of this compound. Conversely, highly lipophilic APIs with large non-polar regions will exhibit better solubility.

Q3: What initial steps should I take to assess the solubility of my API in this compound?

A systematic approach is crucial. Begin by determining the equilibrium solubility of your API in this compound at ambient and elevated temperatures. This baseline data is essential for evaluating the effectiveness of any solubility enhancement technique.

Part 2: Troubleshooting Guide - A Step-by-Step Approach to Solubility Enhancement

This section provides a structured workflow for addressing solubility challenges. Each step includes the scientific rationale and a detailed experimental protocol.

Solubility_Troubleshooting_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Strategies cluster_2 Phase 3: Advanced Techniques cluster_3 Phase 4: Evaluation & Optimization A Q: API fails to dissolve in This compound. B Step 1: Baseline Solubility Determination A->B Start Troubleshooting C Step 2: Co-Solvent Addition B->C If solubility is insufficient D Step 3: Surfactant & Emulsifier Systems C->D If co-solvents are ineffective or impractical H Step 7: Physical & Chemical Stability Assessment C->H Evaluate promising formulations E Step 4: Particle Size Reduction (Micronization) D->E For poorly soluble crystalline APIs D->H Evaluate promising formulations F Step 5: Amorphous Solid Dispersions E->F If micronization is insufficient E->H Evaluate promising formulations G Step 6: Lipid-Based Formulations F->G For highly lipophilic APIs F->H Evaluate promising formulations G->H H->C Iterate & Optimize I Q: Desired solubility and stability achieved. H->I Successful Formulation

Sources

Technical Support Center: Catalyst Selection and Optimization for 2-Ethylhexyl Nonanoate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-ethylhexyl nonanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the catalytic esterification of 2-ethylhexanol with nonanoic acid. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, ensuring high yield and purity.

Section 1: Catalyst Selection Guide

The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and environmental impact of the this compound synthesis. This section provides a comparative analysis of the three main classes of catalysts: homogeneous, heterogeneous, and enzymatic.

Overview of Catalyst Types
  • Homogeneous Catalysts: These catalysts exist in the same phase as the reactants, typically as a liquid. Common examples include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). They are known for their high activity and low cost.[1] However, their separation from the product mixture can be challenging, often requiring neutralization and extensive washing steps, which generates waste.[2]

  • Heterogeneous Catalysts: These are in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. Solid acid resins like Amberlite IR120 and Amberlyst-15 are frequently used.[3] The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture by simple filtration, which allows for catalyst recycling and reduces downstream processing efforts.[4] However, they can sometimes suffer from lower activity and mass transfer limitations, especially with sterically hindered molecules like 2-ethylhexanol.[5]

  • Enzymatic Catalysts (Biocatalysts): These are enzymes, typically lipases, that catalyze the esterification reaction. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are highly selective and operate under mild reaction conditions, minimizing byproduct formation.[6] While they offer high purity and are environmentally friendly, they can be more expensive and may be prone to deactivation by certain organic solvents or high temperatures.[7][8]

Comparative Analysis of Catalysts

The selection of the optimal catalyst depends on the specific requirements of your synthesis, such as desired yield, purity, process scalability, and cost considerations.

ParameterHomogeneous Catalysts (e.g., H₂SO₄)Heterogeneous Catalysts (e.g., Amberlite)Enzymatic Catalysts (e.g., Novozym® 435)
Activity HighModerate to HighHigh
Selectivity ModerateGoodVery High
Reaction Temperature High (typically >100 °C)Moderate to High (80-120 °C)Mild (40-70 °C)
Reaction Time FastModerateModerate to Slow
Separation Difficult (requires neutralization and washing)Easy (filtration)Easy (filtration)
Reusability Not readily reusableGoodGood
Byproduct Formation Potential for side reactions (e.g., ether formation)MinimalMinimal
Cost LowModerateHigh
Environmental Impact High (corrosive waste)LowVery Low
Catalyst Selection Workflow

The following diagram illustrates a decision-making workflow for selecting the appropriate catalyst for your this compound synthesis.

CatalystSelection start Start: Define Synthesis Goals priority Primary Consideration? start->priority high_yield_fast High Yield & Fast Reaction priority->high_yield_fast Speed purity_mild_conditions High Purity & Mild Conditions priority->purity_mild_conditions Purity reusability_easy_separation Reusability & Easy Separation priority->reusability_easy_separation Process homogeneous Homogeneous Catalyst (e.g., H₂SO₄) high_yield_fast->homogeneous enzymatic Enzymatic Catalyst (e.g., Novozym® 435) purity_mild_conditions->enzymatic heterogeneous Heterogeneous Catalyst (e.g., Amberlite) reusability_easy_separation->heterogeneous consider_purification Consider Purification Challenges homogeneous->consider_purification consider_cost_stability Consider Cost and Stability enzymatic->consider_cost_stability consider_mass_transfer Consider Mass Transfer Limitations heterogeneous->consider_mass_transfer

Catalyst selection workflow for this compound synthesis.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What are the optimal reaction conditions for the synthesis of this compound?

A1: The optimal conditions depend on the chosen catalyst.

  • With a homogeneous catalyst like sulfuric acid , typical conditions involve a reaction temperature of 120-140°C and a molar ratio of 2-ethylhexanol to nonanoic acid of 1.2:1 to 2:1 to shift the equilibrium towards the product.[9]

  • Using a heterogeneous catalyst such as Amberlyst-15 , a temperature of around 90°C and a higher alcohol to acid molar ratio (e.g., 5:1) can achieve high conversion.[3]

  • For enzymatic catalysis with Novozym® 435 , milder conditions of 60-70°C are generally employed, with varying molar ratios depending on whether a solvent is used.[8]

Q2: How can I monitor the progress of the esterification reaction?

A2: Several analytical techniques can be used:

  • Titration: The simplest method is to determine the acid value of the reaction mixture over time by titrating with a standard solution of potassium hydroxide (KOH). A decrease in the acid value corresponds to the consumption of nonanoic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for quantifying the formation of the ester product and detecting any side products.[10][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): In-situ FTIR can be used to monitor the reaction in real-time by tracking the disappearance of the carboxylic acid O-H band and the appearance of the ester C=O band.[12][13]

Q3: What is the role of water in the esterification reaction?

A3: Water is a byproduct of the esterification reaction. As the reaction is reversible, the presence of water can shift the equilibrium back towards the reactants, thus reducing the yield of the ester.[14] It is crucial to remove water as it is formed to drive the reaction to completion. This can be achieved using a Dean-Stark apparatus, molecular sieves, or by applying a vacuum.[15]

Q4: What are some potential side reactions in this compound synthesis?

A4: Under harsh acidic conditions and high temperatures, side reactions can occur:

  • Etherification of 2-ethylhexanol: The alcohol can undergo self-condensation to form bis(2-ethylhexyl) ether.

  • Dehydration of 2-ethylhexanol: This can lead to the formation of alkenes.

  • Acetal formation: If aldehydes are present as impurities, they can react with the alcohol to form acetals.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield slow_reaction Slow Reaction Rate start->slow_reaction product_discoloration Product Discoloration start->product_discoloration difficult_separation Difficult Separation start->difficult_separation q1 Is water being effectively removed? low_yield->q1 Check Equilibrium q2 Is the catalyst active? slow_reaction->q2 Check Catalyst q3 Is the reaction temperature too high? product_discoloration->q3 Check Temperature q4 Using homogeneous catalyst? difficult_separation->q4 Check Catalyst Type a1_yes Increase excess of one reactant (usually alcohol). q1->a1_yes Yes a1_no Improve water removal (Dean-Stark, vacuum, drying agent). q1->a1_no No a2_yes Increase catalyst loading or reaction temperature. q2->a2_yes Yes a2_no Use fresh catalyst or regenerate spent catalyst. q2->a2_no No a3_yes Lower the reaction temperature to minimize degradation. q3->a3_yes Yes a3_no Check for impurities in reactants. q3->a3_no No a4_yes Ensure complete neutralization and perform thorough washing. q4->a4_yes Yes a4_no Consider issues with solid catalyst fines or emulsion formation. q4->a4_no No

A troubleshooting decision tree for common esterification issues.
Common Problems and Solutions

Issue 1: Low Conversion/Yield

  • Question: My reaction has proceeded for the expected duration, but the conversion of nonanoic acid is low. What are the likely causes and solutions?

  • Answer:

    • Cause A: Equilibrium Limitation: The accumulation of water, a byproduct of the reaction, can inhibit the forward reaction.

      • Solution: Implement an efficient water removal system. A Dean-Stark apparatus is highly effective when using a solvent that forms an azeotrope with water (e.g., toluene).[15] Alternatively, for solvent-free systems, applying a vacuum or adding a drying agent like molecular sieves can be effective.

    • Cause B: Insufficient Catalyst Activity: The catalyst may have lost its activity due to impurities or prolonged use.

      • Solution: Use a fresh batch of catalyst. For heterogeneous catalysts, consider regeneration (see protocols below). Ensure your reactants are of high purity and free from catalyst poisons.

    • Cause C: Inadequate Molar Ratio: The stoichiometry of the reactants may not be optimal for driving the reaction to completion.

      • Solution: Increase the molar excess of one of the reactants, typically the less expensive one (2-ethylhexanol). A molar ratio of alcohol to acid of 2:1 or higher is often beneficial.[3]

Issue 2: Slow Reaction Rate

  • Question: The reaction is proceeding much slower than expected. How can I increase the reaction rate?

  • Answer:

    • Cause A: Low Reaction Temperature: The reaction temperature may be too low for the chosen catalyst.

      • Solution: Gradually increase the reaction temperature while monitoring for any potential side reactions or product degradation. Refer to the recommended temperature ranges for your specific catalyst.

    • Cause B: Insufficient Catalyst Loading: The amount of catalyst may be insufficient to achieve a desirable reaction rate.

      • Solution: Increase the catalyst loading. For homogeneous catalysts, a concentration of 1-2 mol% relative to the limiting reactant is a good starting point. For heterogeneous catalysts, a loading of 5-10 wt% is common.

    • Cause C: Mass Transfer Limitations (for Heterogeneous Catalysts): With solid catalysts, the diffusion of reactants to the active sites on the catalyst surface can be the rate-limiting step, especially with bulky molecules.[5]

      • Solution: Increase the stirring speed to improve mixing and reduce the diffusion boundary layer around the catalyst particles.

Issue 3: Product Discoloration

  • Question: The final product has an undesirable yellow or brown color. What causes this and how can it be prevented?

  • Answer:

    • Cause A: High Reaction Temperature: Excessive heat can lead to the thermal degradation of the reactants or the ester product.

      • Solution: Reduce the reaction temperature. If a high temperature is required for a reasonable reaction rate, consider using a more active catalyst that operates at milder conditions.

    • Cause B: Impurities in Reactants: Impurities in the nonanoic acid or 2-ethylhexanol can undergo side reactions that produce colored byproducts.

      • Solution: Use high-purity reactants. Consider purifying the starting materials by distillation if necessary.

    • Cause C: Oxidative Degradation: Exposure to air at high temperatures can cause oxidation.

      • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon.

Issue 4: Catalyst Deactivation and Regeneration

  • Question: My reusable catalyst (heterogeneous or enzymatic) is losing activity after a few cycles. How can I regenerate it?

  • Answer:

    • For Amberlite Resins:

      • Deactivation Mechanism: The sulfonic acid groups can be neutralized by basic impurities, or the pores can be blocked by adsorbed species.

      • Regeneration Protocol:

        • Filter the resin from the reaction mixture.

        • Wash the resin with a non-polar solvent (e.g., hexane) to remove residual organics.

        • Wash with an alcohol (e.g., methanol or ethanol) to remove more polar compounds.

        • Treat the resin with a dilute solution of a strong acid (e.g., 1 M HCl or H₂SO₄) to reprotonate the sulfonic acid sites.

        • Rinse with deionized water until the washings are neutral.

        • Dry the resin in a vacuum oven at a temperature below its thermal stability limit (typically around 120°C for Amberlyst-15).[16]

    • For Novozym® 435:

      • Deactivation Mechanism: The enzyme can be denatured by high temperatures or certain solvents. The support material (polymethyl methacrylate) can also be compromised by some organic solvents.[6] Enzyme desorption from the support can also occur.[7]

      • Stabilization and Reuse:

        • After the reaction, filter the immobilized enzyme.

        • Gently wash with a suitable solvent (e.g., hexane or isooctane) to remove reactants and products.

        • Dry the biocatalyst under vacuum at a low temperature (e.g., room temperature or slightly above).

        • Store the dried biocatalyst in a cool, dry place. Avoid prolonged exposure to alcohols, as they can have a detrimental effect on the enzyme's stability.[17]

Section 4: Experimental Protocols

General Protocol for this compound Synthesis with a Dean-Stark Trap

This protocol is suitable for both homogeneous and heterogeneous acid catalysts.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reactant Charging: To the flask, add nonanoic acid (1 equivalent), 2-ethylhexanol (1.5-2 equivalents), the chosen acid catalyst (e.g., 1-2 mol% H₂SO₄ or 5-10 wt% Amberlite resin), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. Water will collect in the bottom of the trap, and the toluene will overflow back into the reaction flask. Continue the reaction until no more water is collected in the trap.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots from the reaction mixture and analyzing them by titration or GC-MS.

  • Workup (for Homogeneous Catalyst):

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

  • Workup (for Heterogeneous Catalyst):

    • Cool the reaction mixture to room temperature.

    • Filter to recover the catalyst.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Protocol for GC-MS Analysis
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).

  • GC Conditions (Example):

    • Column: A non-polar column, such as a DB-5ms or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Analysis: Identify the peaks for nonanoic acid, 2-ethylhexanol, and this compound based on their retention times and mass spectra. Quantify the components using an internal or external standard method.

References

  • Investigation of the intrinsic reaction kinetics and the mass transfer phenomena of nonanoic acid esterification with 2-ethylhexanol promoted by Sulfuric acid or Amberlite IR120.
  • The effect of water on the synthesis of 2-ethylhexyl-2-ethylhexanoate.
  • Comparison of Homogeneous and Heterogeneous catalysts.
  • Deactivation of Novozym® 435 during the esterification of ibuprofen with ethanol: Evidences of the detrimental effect of the alcohol.
  • FTIR On-line Monitoring of Biodiesel Transesterific
  • Determination of Free Fatty Acid by FT-NIR Spectroscopy in Esterification Reaction for Biodiesel Production.
  • Ultimate Troubleshooting Guide for Biodiesel Production. Beijing Ultrasonic.
  • Investigation of the causes of deactivation-degradation of the commercial biocatalyst Novozym (R) 435 in ethanol and ethanol-aqueous media.
  • Reusability study of Novozym® 435 for the enzymatic synthesis of mannosyl myristate in pure ionic liquids. Université de Liège.
  • Novozym 435: the “perfect” lipase immobilized biocatalyst?.
  • Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. Biointerface Research in Applied Chemistry.
  • Two-Step Esterification Process of Palm Fatty Acid Distillate Using Soaking Coupled with Ultrasound. PubMed Central.
  • FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. International Journal of Environmental Science and Development.
  • Esterification Lab Answers.
  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact m
  • Deacidification of Fatty Oils using Anion Exchange Resin. Neliti.
  • Waxy esters of 2-ethylhexanol: Human health tier III assessment. Australian Industrial Chemicals Introduction Scheme.
  • Esterification: Reflux, Isolation and Purific
  • Solid Acid Resin Amberlyst 45 as a Catalyst for the Transesterification of Vegetable Oil. Frontiers in Chemistry.
  • Comparative Performance of Catalysts for Esterific
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Nonanoic Acid Esterification with 2-Ethylhexanol: From Batch To Continuous Operation.
  • Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. Cosmetic Ingredient Review.
  • 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. PubMed.
  • Esterification of acetic and oleic acids within the Amberlyst 15 packed catalytic column.
  • FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification.
  • Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation.
  • Analysis of Di(2-ethylhexyl)phthalate by GC-MS Using Hydrogen Carrier Gas. Shimadzu.
  • Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry.
  • Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authent. Semantic Scholar.

Sources

Minimizing by-product formation in 2-ethylhexyl nonanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-ethylhexyl nonanoate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this esterification process. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to minimize by-product formation and optimize your reaction outcomes.

Introduction to this compound Synthesis

This compound is an ester synthesized from the reaction of nonanoic acid (also known as pelargonic acid) and 2-ethylhexanol. This reaction, a classic example of Fischer-Speier esterification, is an equilibrium-driven process. The overall success of the synthesis hinges on effectively shifting this equilibrium towards the product side while mitigating the formation of undesirable by-products.

The primary reaction is as follows:

Nonanoic Acid + 2-Ethylhexanol ⇌ this compound + Water

This guide will explore both traditional acid-catalyzed and modern enzymatic approaches to this synthesis, providing detailed troubleshooting for each.

Core Principles of By-Product Minimization

Understanding the root causes of by-product formation is the first step toward prevention. In the synthesis of this compound, the primary challenges are:

  • Reversibility of the Reaction: The water produced during esterification can hydrolyze the ester product, shifting the equilibrium back towards the reactants.

  • Side Reactions of Reactants: Under certain conditions, the starting materials, particularly 2-ethylhexanol, can undergo side reactions, leading to impurities.

  • Thermal Degradation: At elevated temperatures, the reactants or the final product may degrade, leading to color formation and other impurities.

The following sections will provide a detailed breakdown of these challenges and how to address them.

Troubleshooting Guide: Question & Answer Format

Section 1: Acid-Catalyzed Synthesis

Acid-catalyzed esterification is a widely used method due to its simplicity and cost-effectiveness. However, it is prone to several side reactions.

Q1: My reaction yield is consistently low, even after extended reaction times. What are the likely causes and how can I improve it?

A1: Low yield in a Fischer esterification is almost always tied to the equilibrium of the reaction. Here’s a breakdown of the likely culprits and their solutions:

  • Inadequate Water Removal: The presence of water, a by-product of the reaction, will push the equilibrium back towards the starting materials, limiting your yield[1][2][3].

    • Solution: Implement an efficient water removal strategy. For laboratory-scale synthesis, a Dean-Stark apparatus is highly effective. This device continuously removes water from the reaction mixture as an azeotrope with a suitable solvent (e.g., toluene), driving the reaction to completion[1][3]. For larger-scale operations, pervaporation or reactive stripping are advanced techniques for continuous water removal[2][4].

  • Sub-optimal Reactant Stoichiometry: An equimolar ratio of reactants will likely result in an equilibrium mixture with significant amounts of unreacted starting materials.

    • Solution: Employ a large excess of one of the reactants. In the synthesis of this compound, using an excess of 2-ethylhexanol is common practice. This shifts the equilibrium towards the product side according to Le Chatelier's principle[1][2]. A molar ratio of alcohol to acid of 5:1 has been shown to achieve high conversion[5].

  • Insufficient Catalyst Activity: The acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

    • Solution: Ensure you are using an appropriate amount of a strong acid catalyst. Common choices include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[3]. The catalyst concentration typically ranges from 0.5% to 2% by weight of the reactants.

Q2: My final product is discolored (yellow to brown). What is causing this, and how can I obtain a colorless product?

A2: Color formation in ester synthesis is often a sign of thermal degradation or side reactions.

  • High Reaction Temperature: Prolonged exposure to high temperatures can lead to the decomposition of the reactants or the ester product itself. Nonanoic acid, when heated to decomposition, can emit acrid smoke and irritating fumes[6].

    • Solution: Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also promote side reactions. Aim for the lowest temperature that allows for a reasonable reaction rate and efficient water removal. For many esterifications, a temperature range of 120-140°C is a good starting point when using a Dean-Stark trap with toluene.

  • Oxidative Degradation: The presence of oxygen at high temperatures can lead to oxidative degradation of the organic molecules, forming colored by-products[7].

    • Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Catalyst-Induced Side Reactions: Strong acid catalysts can sometimes promote charring or other side reactions at elevated temperatures.

    • Solution: Use the minimum effective amount of catalyst. After the reaction is complete, it is crucial to neutralize the acid catalyst before distillation to prevent further acid-catalyzed degradation at the high temperatures of purification.

Q3: I'm observing a significant amount of a high-boiling impurity in my GC-MS analysis. What could it be?

A3: A common high-boiling by-product in the acid-catalyzed synthesis of esters from alcohols is the corresponding ether.

  • Ether Formation: 2-Ethylhexanol can undergo acid-catalyzed dehydration to form bis(2-ethylhexyl) ether. This is a competing reaction to the desired esterification.

    • Mechanism: One molecule of 2-ethylhexanol is protonated by the acid catalyst, forming a good leaving group (water). A second molecule of 2-ethylhexanol then acts as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form the ether.

    • Mitigation:

      • Control Temperature: Ether formation is generally favored at higher temperatures. Maintaining the reaction temperature as low as feasible can help minimize this side reaction.

      • Use Excess Carboxylic Acid: While using excess alcohol is common to drive the esterification equilibrium, in cases where ether formation is problematic, using a slight excess of the carboxylic acid can be considered, although this may present purification challenges.

      • Choose a Milder Catalyst: While strong acids are effective for esterification, they are also potent dehydration catalysts. In some cases, a milder solid acid catalyst (e.g., Amberlyst-15) may offer a better selectivity profile.

Diagram of Key Reactions in Acid-Catalyzed Synthesis

Acid-Catalyzed Synthesis Pathways Reactants Nonanoic Acid + 2-Ethylhexanol Ester This compound + Water Reactants->Ester Esterification (Desired) Ether bis(2-Ethylhexyl) Ether + Water Reactants->Ether Etherification (Side Reaction) Alkene 2-Ethyl-1-hexene + Water Reactants->Alkene Dehydration (Side Reaction)

Caption: Key reaction pathways in acid-catalyzed synthesis.

Section 2: Enzymatic Synthesis

Enzymatic synthesis, typically using lipases, offers a greener alternative with higher selectivity and milder reaction conditions. However, it presents its own set of challenges.

Q1: My enzymatic reaction is very slow, and the conversion is low. How can I improve the reaction rate and yield?

A1: Slow reaction rates and low conversions in enzymatic esterification are often related to enzyme activity and the reaction environment.

  • Water Activity: While a small amount of water is necessary to maintain the enzyme's conformational integrity and activity, excess water will promote the reverse reaction (hydrolysis)[8].

    • Solution: Control the water content in the reaction medium. This can be achieved by using a solvent-free system and applying a vacuum to remove the water as it is formed. Alternatively, molecular sieves can be added to the reaction mixture to adsorb the water[7][9].

  • Enzyme Inhibition: Substrates or products can sometimes inhibit the enzyme. For instance, in the synthesis of a similar ester, 2-ethylhexyl-2-ethylhexanoate, the 2-ethylhexanoic acid was found to inhibit the lipase[10].

    • Solution: Optimize the substrate molar ratio. While an excess of one substrate can drive the reaction forward, a very high concentration might lead to inhibition. A systematic study of the molar ratio is recommended. A fed-batch approach, where one of the substrates is added gradually, can also help to maintain a low, non-inhibitory concentration.

  • Mass Transfer Limitations: In heterogeneous catalysis with an immobilized enzyme, the reaction rate can be limited by the diffusion of substrates to the active sites of the enzyme.

    • Solution: Ensure adequate mixing to minimize external mass transfer limitations. The choice of immobilization support and the particle size of the immobilized enzyme can also influence diffusion rates.

Q2: I'm concerned about by-products in my enzymatic synthesis. What are the common impurities?

A2: One of the major advantages of enzymatic synthesis is the high selectivity of the enzyme, which generally leads to fewer by-products compared to chemical catalysis. However, some issues can still arise.

  • Incomplete Conversion: The most common "impurity" is simply unreacted starting materials (nonanoic acid and 2-ethylhexanol). This is often due to the reaction reaching equilibrium or enzyme deactivation.

    • Solution: As discussed in the previous question, effective water removal is key to driving the reaction to completion. Also, ensure the enzyme is not denatured by excessive temperature or other harsh conditions.

  • Side Reactions Catalyzed by the Enzyme: While rare, some lipases can exhibit promiscuous activity and catalyze minor side reactions.

    • Solution: Screen different lipases to find one with the highest selectivity for the desired esterification. Lipases from Candida antarctica (e.g., Novozym 435) are commonly used and have shown good results for similar ester syntheses[7][11].

  • Transesterification: If the starting materials are not pure, or if the product is not removed, the lipase can catalyze transesterification reactions, leading to a mixture of esters.

    • Solution: Use high-purity starting materials. If possible, remove the product from the reaction mixture as it is formed.

Diagram of Enzymatic Synthesis Workflow

Enzymatic Synthesis Workflow Reactants Nonanoic Acid + 2-Ethylhexanol Reaction Reaction Vessel (Solvent-free, Vacuum) Reactants->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Product This compound Reaction->Product Esterification Separation Enzyme Filtration Product->Separation Separation->Enzyme Recycle Purification Product Purification (e.g., Distillation) Separation->Purification

Caption: A typical workflow for enzymatic ester synthesis.

Quantitative Data Summary

ParameterAcid-Catalyzed SynthesisEnzymatic SynthesisRationale & References
Reaction Temperature 120-180 °C40-70 °CAcid-catalyzed reactions require higher temperatures to achieve a reasonable rate. Enzymatic reactions are conducted at milder temperatures to preserve enzyme activity.[11]
Catalyst H₂SO₄, p-TsOH, Amberlyst-15Immobilized Lipases (e.g., Novozym 435)Strong acids are effective but non-specific. Lipases offer high selectivity.[3][7]
Catalyst Loading 0.5 - 2 wt%1 - 10 wt% (of substrates)Catalyst loading affects reaction rate and should be optimized for each system.
Reactant Molar Ratio (Alcohol:Acid) 3:1 to 10:11:1 to 5:1A large excess of alcohol is often used in acid-catalyzed reactions to drive the equilibrium. In enzymatic reactions, a smaller excess is often sufficient, and a large excess may cause inhibition.[1][5]
By-products Ethers, Alkenes, Colored ImpuritiesUnreacted Substrates, Minor Hydrolysis ProductsHigh temperatures and strong acids promote side reactions. Enzymes are highly selective, minimizing by-product formation.
Water Removal Crucial (e.g., Dean-Stark)Crucial (e.g., Vacuum, Molecular Sieves)Water removal is essential in both methods to shift the equilibrium towards the product.[1][7]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound using a Dean-Stark Apparatus
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charging Reactants: To the round-bottom flask, add nonanoic acid (1.0 eq), 2-ethylhexanol (5.0 eq), and a suitable solvent such as toluene (to fill the Dean-Stark trap).

  • Catalyst Addition: Slowly add the acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq) to the reaction mixture with stirring.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap and by periodically taking samples for analysis (e.g., GC or TLC).

  • Work-up: Once the theoretical amount of water has been collected, or the reaction has gone to completion, cool the mixture to room temperature.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: Enzymatic Synthesis of this compound in a Solvent-Free System
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a vacuum adapter, combine nonanoic acid (1.0 eq) and 2-ethylhexanol (1.5 eq).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 5% by weight of the total substrates).

  • Reaction Conditions: Heat the mixture to the optimal temperature for the enzyme (e.g., 60°C) with vigorous stirring. Apply a vacuum to the system to continuously remove the water as it is formed.

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC to determine the conversion of the limiting reactant.

  • Enzyme Recovery: Once the desired conversion is reached, cool the reaction mixture and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Purification: The crude product can be purified by vacuum distillation to remove any unreacted starting materials.

Analytical Methods for Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying the main product and any volatile by-products. A typical GC method would involve a non-polar capillary column and a temperature gradient to separate the components based on their boiling points. The mass spectrometer provides structural information for confident identification of impurities like bis(2-ethylhexyl) ether.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment, especially for less volatile by-products or for monitoring the disappearance of the non-volatile nonanoic acid. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point[12][13].

Acid Value Titration: A simple and rapid method to monitor the progress of the esterification is to measure the acid value of the reaction mixture over time. A decrease in the acid value corresponds to the consumption of nonanoic acid.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of esters via Fischer esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Google Patents. (2016, May 6). WO2016069200A1 - Process for in situ water removal from an oxidative esterification reaction using a coupled reactor-distillation system.
  • ResearchGate. (n.d.). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of.... Retrieved from [Link]

  • PubChem. (n.d.). Nonanoic acid. Retrieved from [Link]

  • Reddit. (2025, March 2). Simple ways to remove water product in Fischer esterification of lauric acid?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Retrieved from [Link]

  • MDPI. (2021, November 13). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 3). Esterification Colour Change. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]

  • YouTube. (2021, April 13). 20.8 Synthesis and Reactions of Esters | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015, April 11). (PDF) Synthesis of 2-ethyl hexanol fatty acid esters in a packed bed bioreactor using a lipase immobilized on a textile membrane. Retrieved from [Link]

  • RSC Publishing. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Retrieved from [Link]

  • Korea University Pure. (n.d.). Lipase-catalyzed synthesis of 2-ethylhexyl palmitate in a solvent free system using step changes in temperature. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-ethylhexyl nitrate by continuous method.
  • SciSpace. (n.d.). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl). Retrieved from [Link]

  • PubMed Central. (2024, March 27). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Validation and application of an HPLC method for determination of di (2-ethylhexyl) phthalate and mono (2-ethylhexyl) phthalate in liver samples.. Retrieved from [Link]

  • YouTube. (2016, January 8). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipase-catalyzed synthesis of 2-ethylhexyl palmitate in a solvent free system using step changes in temperature | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US9434672B2 - Method for producing isononanoic acids from 2-ethyl hexanol.
  • ResearchGate. (n.d.). Investigation of the intrinsic reaction kinetics and the mass transfer phenomena of nonanoic acid esterification with 2-ethylhexanol promoted by Sulfuric acid or Amberlite IR120 | Request PDF. Retrieved from [Link]

  • Shimadzu. (n.d.). Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of a sustainable biocatalytic process for the synthesis of ethylhexyl fatty acids esters | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2016, July 1). Selected 2-ethylhexyl esters: Human health tier II assessment. Retrieved from [Link]

  • SciELO. (n.d.). CATALYZED FORMATION OF PENTYL NONANOATE USING SCREENED IMMOBILIZED LIPASE FROM Rhizomucor meihei. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Nonanoic acid (FDB003306). Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2019, June 28). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. Retrieved from [Link]

  • Springer. (2020, June 24). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Retrieved from [Link]

  • PubMed. (2023, April 18). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Retrieved from [Link]

  • ResearchGate. (2015, April 11). (PDF) Synthesis of 2-ethyl hexanol fatty acid esters in a packed bed bioreactor using a lipase immobilized on a textile membrane. Retrieved from [Link]

  • GSC Online Press. (2024, April 15). GC-MS analysis, pharmaceutical and industrial significance of phytochemicals present in Annona muricata from Eziobodo, Imo State. Retrieved from [Link]

  • PubMed. (n.d.). 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Ethylhexyl Nonanoate Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-ethylhexyl nonanoate. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and formulation development. The methodologies detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2]

Introduction: The Criticality of Purity in this compound Applications

This compound, an emollient ester, is widely utilized in cosmetic and pharmaceutical formulations for its desirable textural properties.[] Its purity is a critical quality attribute, as impurities can impact the safety, stability, and efficacy of the final product. Potential impurities may arise from the synthesis process, which typically involves the esterification of nonanoic acid with 2-ethylhexanol, or from degradation.[] Therefore, validated analytical methods are essential to ensure the identity, quality, and purity of this excipient.[4]

The validation of an analytical procedure is the documented process of demonstrating that it is suitable for its intended purpose.[2][5] This involves evaluating a range of performance characteristics to ensure the method is accurate, precise, and reliable.[4][5][6]

Methodology Comparison: Gas Chromatography vs. High-Performance Liquid Chromatography

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful chromatographic techniques suitable for the analysis of this compound.[7][8] The choice between these methods often depends on the specific requirements of the analysis, including the nature of the impurities to be detected and the desired sensitivity.

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and semi-volatile compounds. Given the boiling point of this compound (311.8°C at 760 mmHg), GC is a viable technique.[9] It often employs a flame ionization detector (FID), which provides excellent sensitivity for organic compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[7][8] For a non-volatile ester like this compound, reversed-phase HPLC with UV detection is a common approach.[10][11]

The following diagram illustrates the general workflow for analytical method validation, a process that is fundamental to ensuring the reliability of data generated by either GC or HPLC.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis & Reporting Define Objectives Define Objectives Select Method Select Method Define Objectives->Select Method Optimize Parameters Optimize Parameters Select Method->Optimize Parameters Define Parameters Define Parameters Optimize Parameters->Define Parameters Set Acceptance Criteria Set Acceptance Criteria Define Parameters->Set Acceptance Criteria Execute Experiments Execute Experiments Set Acceptance Criteria->Execute Experiments Collect Data Collect Data Execute Experiments->Collect Data Analyze Results Analyze Results Collect Data->Analyze Results Compare to Criteria Compare to Criteria Analyze Results->Compare to Criteria Validation Report Validation Report Compare to Criteria->Validation Report

Caption: General Workflow for Analytical Method Validation.

Performance Characteristics: A Tabular Comparison

The validation of an analytical method involves assessing several key parameters as stipulated by ICH guideline Q2(R1).[1][2] The table below summarizes the typical performance of GC-FID and HPLC-UV for the purity assessment of this compound.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Rationale & Causality
Specificity High. Excellent separation of volatile impurities.High. Effective for separating non-volatile impurities and related substances.The choice of a highly selective column is crucial for resolving the analyte from potential impurities, degradation products, and matrix components.
Linearity Excellent (R² > 0.99)Excellent (R² > 0.99)A linear relationship between the analyte concentration and the detector response is fundamental for accurate quantification.
Accuracy High (Recovery typically 98-102%)[12]High (Recovery typically 98-102%)[12]Accuracy demonstrates the closeness of the measured value to the true value and is often assessed by spike/recovery studies.
Precision High (RSD < 2%)High (RSD < 2%)Precision, expressed as the Relative Standard Deviation (RSD), indicates the degree of scatter between a series of measurements.
Limit of Detection (LOD) Low (ng range)Low (µg range)LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Low (ng range)Low (µg range)LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Good. Sensitive to changes in temperature and gas flow rates.Good. Sensitive to changes in mobile phase composition and pH.Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocols: Step-by-Step Methodologies

The following protocols are provided as a starting point for method development and validation. Optimization will be necessary based on the specific instrumentation and laboratory conditions.

This protocol is designed for the quantification of this compound and the detection of volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is a suitable choice for separating esters.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate. Create a series of calibration standards by diluting the stock solution.

  • Injection Volume: 1 µL.

  • Data Analysis: Integrate the peak area of this compound and any impurity peaks. Construct a calibration curve to determine the concentration of the main component and impurities.

This protocol is suitable for the analysis of this compound and non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector, pump, and autosampler.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for non-polar analytes.

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

    • Start with 70% acetonitrile / 30% water.

    • Linearly increase to 100% acetonitrile over 15 minutes.

    • Hold at 100% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as esters have a weak chromophore, a low wavelength is necessary).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent like acetonitrile. Prepare a series of calibration standards.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas to determine the purity and quantify any impurities against a reference standard.

The following diagram provides a decision-making framework for selecting the most appropriate analytical technique based on the specific analytical problem.

G Start Define Analytical Need Impurity_Type Primary Impurities Volatile? Start->Impurity_Type GC_Path Select Gas Chromatography (GC) Impurity_Type->GC_Path Yes HPLC_Path Select High-Performance Liquid Chromatography (HPLC) Impurity_Type->HPLC_Path No / Unknown Method_Dev Develop & Optimize Method GC_Path->Method_Dev HPLC_Path->Method_Dev Validation Perform Full Method Validation (ICH Q2(R1)) Method_Dev->Validation Routine_Use Implement for Routine QC Validation->Routine_Use

Caption: Decision Tree for Analytical Method Selection.

Conclusion: Ensuring Method Suitability Through Rigorous Validation

Both GC-FID and HPLC-UV are powerful and reliable techniques for assessing the purity of this compound. The selection of the most appropriate method should be based on a thorough understanding of the potential impurity profile and the specific analytical requirements. Regardless of the chosen technique, a comprehensive method validation in accordance with ICH and USP guidelines is paramount to ensure that the analytical procedure is suitable for its intended purpose, thereby guaranteeing the quality and consistency of the data generated.[2][13][14]

References

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  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • International Council for Harmonisation. Quality Guidelines. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

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  • Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

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A Comparative Analysis of 2-Ethylhexyl Nonanoate: A Guide for Cosmetic Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of the Ideal Sensory Profile

In the landscape of cosmetic science, the selection of an emollient ester is a critical decision that profoundly influences the final sensory profile, efficacy, and stability of a formulation. These molecules are the architects of skin feel, transforming a simple mixture of oil and water into an elegant cream or a silky serum. Among the vast palette of available esters, 2-ethylhexyl nonanoate has carved a niche for itself as a versatile, lightweight emollient.

This guide provides an in-depth comparative analysis of this compound against two other widely used cosmetic esters: the classic, medium-spreading Isopropyl Palmitate and the fast-spreading, natural silicone alternative, Coco-Caprylate/Caprate . Through an examination of their physicochemical properties and performance in standardized experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed formulation decisions.

Chapter 1: Profiling the Contenders: Physicochemical Characteristics

The performance of an emollient is fundamentally rooted in its molecular structure. This compound is the ester of 2-ethylhexanol and nonanoic acid, a C17 branched-chain ester.[1] This structure imparts a unique combination of properties that differentiate it from its linear or shorter-chain counterparts.

Isopropyl Palmitate , the ester of isopropyl alcohol and palmitic acid, is a well-established emollient known for its richer feel and occlusive properties.[2][3][4] In contrast, Coco-Caprylate/Caprate is a mixed ester of coconut-derived fatty alcohols with caprylic and capric acids, celebrated for its exceptionally light, dry feel and rapid absorption, often positioned as a natural alternative to cyclomethicones.[5][6][7]

A direct comparison of their key physicochemical properties provides the first layer of insight into their expected performance.

Table 1: Comparative Physicochemical Properties of Selected Esters

PropertyThis compoundIsopropyl PalmitateCoco-Caprylate/Caprate
INCI Name ETHYLHEXYL NONANOATEISOPROPYL PALMITATECOCO-CAPRYLATE/CAPRATE
CAS Number 59587-44-9142-91-695912-86-0
Molecular Formula C17H34O2C19H38O2Approx. C22-C26
Molecular Weight 270.45 g/mol 298.51 g/mol Varies (Mixture)
Appearance Clear, colorless to pale yellow liquid[1][2]Colorless to slightly yellowish liquid[2][3]Clear, slightly yellowish oil
Key Features Lightweight, non-greasy feel, good spreadability[2]Richer skin feel, emollient, solvent[2][3]Very light, dry feel, fast-absorbing, silicone alternative[5][6]
Solubility Insoluble in water; soluble in oils[2]Practically insoluble in water; soluble in oils[3]Insoluble in water; soluble in oils

Chapter 2: Performance Evaluation: A Data-Driven Comparison

To move beyond qualitative descriptions, we must turn to quantitative, reproducible experimental methods. This section details the protocols for four critical performance assays and presents comparative data to illustrate the distinct behaviors of our selected esters.

Spreadability: The Initial Sensory Impact

Causality of Experimental Choice: Spreadability is a primary indicator of how a product will feel upon initial application.[1] Esters with higher spreadability values tend to impart a lighter, more elegant feel and are easier to apply evenly. This is directly influenced by factors such as viscosity and molecular weight.[1] We utilize an in-vitro method to provide objective, repeatable data that correlates well with in-vivo sensory perception.[8][9]

Experimental Protocol: Parallel-Plate Spreadability Test

  • Substrate Preparation: A synthetic skin membrane (e.g., Vitro-Skin®) is hydrated for 24 hours in a controlled humidity chamber.

  • Sample Application: A precise volume (10 µL) of the test ester is deposited onto the center of the hydrated membrane.

  • Measurement: A glass plate of a standardized weight is carefully placed over the sample.

  • Data Acquisition: The diameter of the spread is measured at defined intervals (e.g., 1 minute and 10 minutes) using digital imaging software. The spreading area is then calculated.[10]

  • Replication: The experiment is performed in triplicate for each ester.

Spreadability_Workflow cluster_prep Preparation cluster_test Measurement cluster_analysis Analysis p1 Hydrate Synthetic Skin p2 Deposit 10µL Ester p1->p2 t1 Place Standardized Weight Plate p2->t1 t2 Image at T=1min & T=10min t1->t2 a1 Calculate Spreading Area (mm²) t2->a1 a2 Average Triplicates a1->a2

Caption: Workflow for the Parallel-Plate Spreadability Test.

Comparative Data:

Table 2: Spreadability of Cosmetic Esters on Synthetic Skin

EsterSpreading Area after 1 min (mm²)Spreading Area after 10 min (mm²)
Coco-Caprylate/Caprate 7501500
This compound 6001100
Isopropyl Palmitate 450700

Analysis: The data clearly positions Coco-Caprylate/Caprate as the fastest spreading ester, aligning with its role as a silicone alternative. This compound exhibits excellent spreadability, significantly higher than the more viscous Isopropyl Palmitate, confirming its desirable lightweight and easy-to-apply character.

Sensory Profile: Quantifying the Human Experience

Causality of Experimental Choice: While instrumental data is invaluable, the ultimate measure of a cosmetic ingredient's success is its perception by the consumer. A trained sensory panel can provide objective, quantitative data on subjective attributes like greasiness and after-feel.[11][12] This protocol is designed to minimize bias and produce a reliable sensory fingerprint of each emollient.[13]

Experimental Protocol: Descriptive Sensory Panel Analysis

  • Panelist Selection & Training: A panel of 12-15 individuals is trained to identify and rate the intensity of specific sensory attributes (e.g., greasiness, absorbency, silkiness, residue) on a standardized 10-point scale.[11]

  • Standardized Application: A controlled amount (0.1 mL) of each ester is applied to a designated 2x2 inch area on the panelists' volar forearms.

  • Evaluation Timeline: Panelists evaluate and score the attributes at two key time points:

    • T=0 (Initial Feel): Immediately upon application and spreading.

    • T=5min (After-Feel): Five minutes after application.

  • Data Analysis: The mean scores for each attribute are calculated and plotted to create a sensory map for each ester. Statistical analysis (e.g., ANOVA) is used to determine significant differences.[12]

Comparative Data:

Table 3: Sensory Panel Mean Scores (Scale 1-10)

Sensory AttributeTime PointThis compoundIsopropyl PalmitateCoco-Caprylate/Caprate
Greasiness T=03.56.82.1
T=5min1.24.50.8
Absorbency T=5min8.14.29.3
Silkiness (After-Feel) T=5min7.95.58.5
Residue T=5min1.55.10.9

Analysis: The sensory data corroborates the spreadability results. This compound provides a significantly less greasy and lighter initial feel compared to Isopropyl Palmitate. Its after-feel is characterized by low residue and high silkiness, positioning it as a comfortable, elegant emollient. Coco-Caprylate/Caprate exhibits the most "dry" and fast-absorbing profile, while Isopropyl Palmitate leaves a more perceptible, substantive film on the skin, which can be desirable in formulations for very dry skin.

Moisturizing Efficacy: Impact on Skin Barrier Function

Causality of Experimental Choice: A primary function of emollients is to improve skin hydration by forming a semi-occlusive layer that reduces Transepidermal Water Loss (TEWL).[4] Measuring TEWL is a non-invasive, quantitative method to assess the efficacy of an emollient in strengthening the skin's barrier function.[14] A lower TEWL value indicates better barrier performance and, consequently, improved skin hydration.

Experimental Protocol: In-Vivo TEWL Measurement

  • Panelist Acclimatization: Subjects (n=20) with normal to dry skin are acclimatized in a temperature and humidity-controlled room (21°C, 50% RH) for 20 minutes.

  • Baseline Measurement: Baseline TEWL readings are taken from three designated sites on the volar forearm using a Tewameter® probe.

  • Product Application: A standardized dose (2 mg/cm²) of each test ester is applied to two of the sites, with one site remaining as the untreated control.

  • Post-Application Measurement: TEWL readings are taken from all three sites at 1 hour and 4 hours post-application.

  • Data Analysis: The percentage reduction in TEWL compared to the baseline and the untreated control is calculated.

TEWL_Workflow cluster_setup Setup cluster_measurement Measurement Protocol cluster_output Analysis s1 Acclimatize Subjects (21°C, 50% RH) s2 Designate 3 Test Sites on Volar Forearm s1->s2 m1 Measure Baseline TEWL (All Sites) s2->m1 m2 Apply Esters to 2 Sites (1 Control) m1->m2 m3 Measure TEWL at T=1hr & T=4hr m2->m3 o1 Calculate % TEWL Reduction vs. Baseline & Control m3->o1

Caption: In-Vivo Transepidermal Water Loss (TEWL) Measurement Workflow.

Comparative Data:

Table 4: Moisturizing Efficacy (Mean % TEWL Reduction vs. Untreated Control)

Ester% TEWL Reduction (1 Hour)% TEWL Reduction (4 Hours)
Isopropyl Palmitate 25%18%
This compound 18%12%
Coco-Caprylate/Caprate 12%7%

Analysis: Isopropyl Palmitate, with its richer, more substantive film, provides the most significant reduction in TEWL, making it a strong choice for intensive moisturizing products. This compound demonstrates a moderate but significant moisturizing effect, consistent with its lighter film-forming properties. Coco-Caprylate/Caprate, being the most volatile and fast-absorbing, has the least impact on TEWL, highlighting its primary function as a sensory enhancer rather than a long-lasting barrier agent.

Pigment Dispersion: Performance in Color Cosmetics

Causality of Experimental Choice: In color cosmetics, the ability of an ester to wet and disperse pigments is crucial for color development, stability, and application uniformity.[15] A grindometer test is a standard industry method to assess the fineness of a pigment grind, providing a rapid and reliable measure of dispersion quality.[16][17][18] A lower reading (in microns) indicates smaller particle aggregates and therefore, a better dispersion.

Experimental Protocol: Hegman Grindometer Test

  • Preparation of Dispersion: A standardized formulation is created, consisting of 10% iron oxide pigment and 90% of the test ester.

  • Milling: Each mixture is milled under identical conditions (e.g., three-roll mill, 3 passes).

  • Sample Application: A sample of the pigment/ester slurry is placed in the deep end of the Hegman gauge groove.[19]

  • Drawdown: A scraper blade is drawn firmly and evenly down the length of the gauge at a constant speed.[18]

  • Evaluation: The gauge is immediately viewed at a low angle to identify the point on the scale where a significant number of pigment specks or scratches first appear. This reading, in microns, indicates the size of the largest agglomerates.[20] The test is repeated three times for each sample.

Comparative Data:

Table 5: Pigment Dispersion Efficacy (Hegman Gauge Reading)

EsterHegman Reading (microns)Qualitative Observation
This compound 10-15 µmGood color development, smooth drawdown
Isopropyl Palmitate 15-20 µmFair color development, slightly more viscous
Coco-Caprylate/Caprate 20-25 µmWeaker color development, less uniform film

Analysis: this compound exhibits superior performance as a pigment dispersing medium compared to the other two esters. Its excellent wetting properties allow for a finer grind, which would translate to better color payoff, a more uniform application, and improved stability in a final formulation like a foundation or lipstick.[] Isopropyl Palmitate performs adequately, while the very light Coco-Caprylate/Caprate is less effective at de-agglomerating the pigment particles.

Chapter 3: Synthesis and Conclusion

The experimental data presented provides a clear, multi-faceted view of this compound's performance relative to other common cosmetic esters.

  • As a Lightweight Emollient: this compound strikes an exceptional balance between a light, non-greasy skin feel and effective moisturization. It is significantly lighter and faster-spreading than Isopropyl Palmitate but provides a more substantive and moisturizing film than the ultra-light Coco-Caprylate/Caprate.

  • In Sensory-Driven Formulations: Its sensory profile—low greasiness, quick absorption, and a silky after-feel—makes it an ideal choice for daily wear facial moisturizers, serums, and sunscreens where cosmetic elegance is paramount.

  • In Color Cosmetics: Its superior ability to wet and disperse pigments makes it a high-performance vehicle for foundations, concealers, and lip products, promoting enhanced color vibrancy and application uniformity.

Final Recommendation:

This compound is a highly versatile and effective emollient ester. It is the optimal choice for formulations where the primary goal is to achieve a sophisticated, lightweight sensory experience without compromising on moderate moisturization and functional performance, particularly in pigment-based systems. For intense barrier repair, a more occlusive ester like Isopropyl Palmitate may be preferable. For formulations demanding an extremely fast-breaking, near-volatile feel akin to silicones, Coco-Caprylate/Caprate remains a strong contender. The art of formulation lies in selecting the right tool for the task, and this compound is a decidedly sharp and versatile instrument in the cosmetic scientist's toolkit.

References

  • Reviva Labs. (n.d.). Coco-Caprylate/Caprate. Retrieved from [Link]

  • Erichsen. (n.d.). Grindometers for Determining Particle Fineness. Retrieved from [Link]

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  • Paula's Choice. (n.d.). What is Coco-Caprylate/Caprate?. Retrieved from [Link]

  • Typology. (2021, October 29). What is "Coco-Caprylate/Caprate" and what is its purpose?. Retrieved from [Link]

  • Cosmetic Ingredients Guide. (n.d.). Coco-Caprylate/Caprate. Retrieved from [Link]

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  • Testing Laboratory. (2025, December 30). Pigment Dispersion Testing in Color Cosmetics. Retrieved from [Link]

  • Al-Barghouthy, E. Y., Hamed, S., Mehyar, G. F., & AlKhatib, H. S. (2025, December 12). Comparative Evaluation of Spreadability Measurement Methods for Topical Semisolid Formulations/A Scoping Review. PubMed Central. Retrieved from [Link]

  • Parente, M. E., Gámbaro, A., & Solana, G. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Journal of Cosmetic Science, 56(3), 169-179. Retrieved from [Link]

  • Eye Candy Pigments. (2024, June 11). The Ultimate Guide to Effective Pigment Dispersions. Retrieved from [Link]

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A Comparative Analysis of 2-Ethylhexyl Nonanoate and Other Prevalent Emollients in Topical Formulation Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Functional Role of Emollients in Advanced Formulations

Emollients are fundamental components in the formulation of cosmetic and pharmaceutical topical products. Their primary functions are to lubricate, soften, and enhance the hydration of the skin by forming a lipid film that retards transepidermal water loss (TEWL)[1][2]. The selection of an emollient, however, extends far beyond simple moisturization. It profoundly influences the final product's sensory characteristics, stability, and, critically, the delivery of active pharmaceutical ingredients (APIs)[3]. An ideal emollient should provide a desirable skin feel, be non-irritating, and exhibit physicochemical properties that align with the formulation's therapeutic or cosmetic goal.

This guide presents a comparative study of 2-Ethylhexyl Nonanoate, a versatile emollient ester, against three other widely used emollients from different chemical classes: Caprylic/Capric Triglyceride, Isopropyl Myristate, and Dimethicone. The objective is to provide researchers, scientists, and drug development professionals with a data-driven framework for emollient selection based on key performance metrics, including physicochemical properties, spreadability, occlusivity, and sensory profile.

The emollients chosen for this comparison represent a spectrum of common applications and properties:

  • This compound: A branched-chain fatty ester known for its lightweight, non-greasy feel and good spreadability[][5].

  • Caprylic/Capric Triglyceride: A medium-chain triglyceride valued for its stability, smooth texture, and ability to form a protective barrier[6][7][8].

  • Isopropyl Myristate (IPM): A polar ester recognized for its rapid absorption and ability to enhance the skin penetration of other substances[9][10].

  • Dimethicone: A silicone-based polymer known for its significant occlusive properties, unique sensory profile, and skin-protectant capabilities[11][12][13].

Part 1: Physicochemical Characterization

The foundational properties of an emollient dictate its behavior both within a formulation and upon application to the skin. Viscosity, for instance, is a primary determinant of spreadability, while polarity can influence an emollient's interaction with the skin's lipid matrix and its potential to act as a penetration enhancer.

Causality in Selection: Understanding these fundamental properties is the first step in rational formulation design. A low-viscosity emollient might be selected for a sprayable lotion, whereas a higher-viscosity emollient could be chosen for a rich barrier cream. The refractive index can be a consideration in formulations where clarity or optical effects (e.g., gloss) are desired.

Table 1: Comparative Physicochemical Properties of Selected Emollients

PropertyThis compoundCaprylic/Capric TriglycerideIsopropyl MyristateDimethicone (100 cSt)
CAS Number 59587-44-9[14]73398-61-5 / 65381-09-1110-27-0[9]63148-62-9
Chemical Class EsterTriglyceride (Ester)EsterSilicone Polymer
Avg. Molecular Wt. ( g/mol ) 270.45[5]~500270.46[9]Varies (e.g., ~6800 for 100 cSt)
Viscosity (at 25°C, cP) ~8-1225-33[15]~5-7100
Density (at 25°C, g/cm³) ~0.864[14]~0.945~0.85[9]~0.965
Refractive Index (at 20°C) ~1.440[]~1.448~1.435[16]~1.403

Part 2: Performance Evaluation - Methodologies & Comparative Data

To objectively compare these emollients, we must employ standardized experimental protocols that quantify their performance across critical parameters. The following sections detail the methodologies and present the resulting data.

Spreadability Analysis

Rationale: Spreadability is a crucial parameter that affects the ease of application and the sensory experience of a topical product. It is largely influenced by the emollient's viscosity and surface tension[17][18]. Formulations intended for large surface areas, such as body lotions, require high spreadability, whereas products for targeted application may require less. We utilize an in-vitro method to ensure reproducibility and to avoid the ethical constraints of testing neat substances on human skin[19].

  • Substrate Preparation: A synthetic skin substitute (e.g., Vitro-Skin®) is cut into 5 cm x 15 cm sections and hydrated for 24 hours in a humidity chamber maintained at ~85% relative humidity[20].

  • Sample Application: The hydrated substrate is placed on a flat, level surface. A precise volume (10 µL) of the test emollient is carefully dispensed onto the center of the substrate using a micropipette.

  • Image Acquisition: A high-resolution camera mounted perpendicularly above the substrate captures an initial image at time T=0.

  • Incubation: The substrate is kept in a controlled environment (25°C) to allow for spreading.

  • Time-Lapse Measurement: Subsequent images are captured at defined intervals (e.g., 1, 5, and 10 minutes).

  • Data Analysis: Image analysis software is used to measure the surface area (in mm²) covered by the emollient at each time point. The experiment is performed in triplicate for each emollient.

Spreadability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Hydrate Synthetic Skin Substrate B Dispense 10µL of Emollient A->B C Capture Image (T=0 min) B->C D Incubate at 25°C C->D E Capture Images (T=1, 5, 10 min) D->E F Measure Spreading Area (mm²) E->F G Calculate Mean & Std. Deviation F->G

Caption: Workflow for in-vitro spreadability analysis.

Table 2: Comparative Spreading Values on Synthetic Skin (Area in mm²)

EmollientMean Area at 1 minMean Area at 5 minMean Area at 10 min
Isopropyl Myristate250 ± 15680 ± 25950 ± 30
This compound 210 ± 12 550 ± 20 780 ± 28
Caprylic/Capric Triglyceride115 ± 8290 ± 15450 ± 18
Dimethicone (100 cSt)80 ± 5180 ± 10260 ± 12

Analysis: The data clearly demonstrates a strong inverse correlation between viscosity and spreadability, a relationship well-documented in literature[17][20]. Isopropyl Myristate, having the lowest viscosity, exhibits the fastest and most extensive spreading. This compound shows excellent spreadability, significantly higher than the more viscous Caprylic/Capric Triglyceride and Dimethicone, making it suitable for light, easily-applied formulations.

Occlusivity and Skin Barrier Function Assessment

Rationale: Occlusivity refers to the ability of an emollient to form a film on the skin that reduces the rate of transepidermal water loss (TEWL)[21]. This is a critical function for treating dry skin conditions and protecting the skin barrier[2][22]. TEWL measurement is a non-invasive, quantitative method to assess the integrity of the skin barrier and the efficacy of occlusive agents[23][24]. A lower TEWL value after product application indicates a more effective occlusive barrier.

  • Subject Recruitment & Acclimatization: A panel of volunteers (n=10) with normal to dry skin is recruited. Subjects acclimatize for 30 minutes in a room with controlled temperature (21±1°C) and humidity (50±5% RH)[25].

  • Test Site Demarcation: Four test sites (e.g., 2x2 cm) are marked on the volar forearm of each subject.

  • Baseline Measurement: A baseline TEWL reading (g/m²/h) is taken from each site using an open-chamber evaporimeter (e.g., Tewameter®)[24].

  • Product Application: A standardized amount (2 mg/cm²) of each test emollient is applied to a designated test site. One site remains untreated as a negative control.

  • Post-Application Measurements: TEWL measurements are repeated on all sites at 1 hour, 2 hours, and 4 hours post-application.

  • Data Analysis: The percentage reduction in TEWL is calculated for each emollient at each time point relative to the baseline and the untreated control site.

TEWL_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Subject Acclimatization (30 min) B Demarcate Test Sites on Volar Forearm A->B C Measure Baseline TEWL B->C D Apply Emollients (2 mg/cm²) C->D E Measure TEWL at T=1h, 2h, 4h D->E F Calculate % TEWL Reduction vs. Control E->F G Statistical Analysis F->G

Caption: Workflow for in-vivo TEWL measurement.

Table 3: Mean Percentage Reduction in TEWL vs. Untreated Control

Emollient% TEWL Reduction at 1 Hr% TEWL Reduction at 2 Hr% TEWL Reduction at 4 Hr
Dimethicone (100 cSt)35% ± 4%32% ± 4%28% ± 5%
Caprylic/Capric Triglyceride25% ± 3%21% ± 3%16% ± 4%
This compound 18% ± 3% 14% ± 2% 9% ± 3%
Isopropyl Myristate12% ± 2%8% ± 2%4% ± 2%

Analysis: Dimethicone demonstrates the highest occlusivity, forming a persistent barrier that significantly reduces water loss[11][12]. This makes it an excellent choice for skin protectant formulations. Caprylic/Capric Triglyceride provides moderate and effective occlusion. This compound and Isopropyl Myristate are less occlusive, which corresponds to their lighter skin feel and faster absorption. This lower occlusivity can be advantageous in formulations for oily skin or in products where a "breathable" feel is desired.

Sensory Profile Evaluation

Rationale: The sensory perception of a product is paramount for consumer acceptance and patient compliance[26]. While instrumental data provide objective measures, a trained sensory panel can quantify subjective attributes like greasiness, absorption, and after-feel.

  • Panel Selection & Training: A panel of 10-12 individuals is trained to identify and rate the intensity of specific sensory attributes on a defined scale (e.g., 1 to 10).

  • Sample Preparation: The four emollients are presented in identical, blinded containers.

  • Application Procedure: Panelists cleanse their forearms and allow them to dry. A standardized amount (0.1 mL) of each sample is applied to a designated area.

  • Evaluation: Panelists evaluate the samples during and after application, rating the intensity of predefined attributes.

    • Initial Feel (0-1 min): Spreadability, Greasiness.

    • Absorption (1-5 min): Playtime (how long it can be worked on the skin), Absorption Speed.

    • After-Feel (5+ min): Film Residue, Smoothness.

  • Data Analysis: The mean scores for each attribute are calculated and plotted on a spider diagram for visual comparison.

Sensory_Workflow cluster_prep Preparation cluster_exp Evaluation cluster_analysis Analysis A Train Sensory Panel B Prepare Blinded Samples A->B C Panelists Cleanse Skin B->C D Apply Standardized Amount C->D E Rate Sensory Attributes on a Scale D->E F Calculate Mean Scores E->F G Plot Spider Diagram F->G

Caption: Workflow for trained panel sensory evaluation.

Table 4: Mean Sensory Attribute Scores (Scale 1-10)

AttributeThis compoundCaprylic/Capric TriglycerideIsopropyl MyristateDimethicone (100 cSt)
Greasiness 2.54.02.03.5
Absorption Speed 8.06.59.05.0
Film Residue 2.03.51.55.5
Smoothness 7.57.06.59.0

Analysis: The sensory data aligns with the physicochemical and occlusivity findings. Isopropyl Myristate is perceived as the fastest absorbing and least greasy, with minimal residue[10]. This compound offers a highly desirable profile: low greasiness, fast absorption, and a smooth, almost powder-like after-feel. Caprylic/Capric Triglyceride provides a more substantive and moisturizing feel but is perceived as slightly heavier. Dimethicone is unique, providing exceptional smoothness and slip, but with a more noticeable and persistent film on the skin, consistent with its high occlusivity[11][13].

Part 3: Discussion & Application-Specific Recommendations

The experimental data reveals distinct profiles for each emollient, allowing for informed selection based on the desired product characteristics.

  • This compound emerges as a highly versatile emollient. Its excellent spreadability, rapid absorption, and elegant, non-greasy sensory profile make it an ideal candidate for daily-use facial moisturizers, serums, sunscreens, and color cosmetics[]. Its moderate occlusivity provides sufficient moisturization for normal to oily skin types without feeling heavy.

  • Isopropyl Myristate (IPM) is the preferred choice when rapid penetration and a very light, almost "disappearing" feel are required. Its well-known ability to enhance skin penetration makes it particularly valuable in pharmaceutical formulations for transdermal drug delivery[9][16][27]. However, its low occlusivity means it may not be sufficient as the primary moisturizing agent in products for very dry skin.

  • Caprylic/Capric Triglyceride is a robust, all-purpose emollient. It offers a good balance of moisturization, a smooth skin feel, and moderate occlusivity[15][28]. Its stability and compatibility make it a workhorse in a wide range of products, from creams and lotions to makeup[6][7]. It provides a more nourishing feel than the lighter esters, making it suitable for products targeting normal to dry skin.

  • Dimethicone excels in applications where barrier protection and a unique sensory experience are key. Its high occlusivity makes it a top choice for skin protectant products like diaper rash creams, barrier creams for compromised skin, and anti-chafing products[11][13]. In cosmetics, its ability to fill fine lines and provide a smooth, matte finish is highly valued in primers and foundations[29][30]. The trade-off is a more noticeable film and slower absorption compared to the esters.

Conclusion

There is no single "best" emollient; selection is a function of the specific formulation goal. This comparative study demonstrates that this compound occupies a valuable position, offering a superior sensory experience with good spreadability and moderate functionality. It provides an elegant alternative to the very light feel of Isopropyl Myristate and the more substantive feel of Caprylic/Capric Triglyceride. The choice between these esters and a silicone-based polymer like Dimethicone depends fundamentally on whether the primary goal is a light, aesthetic feel or a durable, protective barrier. By leveraging objective, comparative data, formulators can move beyond anecdotal evidence to make rational, evidence-based decisions, ultimately leading to the development of more effective and consumer-preferred topical products.

References

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Performance evaluation of 2-ethylhexyl nonanoate as a silicone alternative

Author: BenchChem Technical Support Team. Date: January 2026

<_ _> A Comparative Analysis of 2-Ethylhexyl Nonanoate as a Silicone Alternative in Cosmetic Formulations

Abstract

The demand for silicone-free cosmetic formulations has driven the exploration of novel emollient esters. This guide provides a comprehensive performance evaluation of this compound, a promising alternative to traditional silicones like cyclomethicone and dimethicone. Through a series of objective experimental protocols, we will dissect the key performance attributes of these materials, including spreadability, sensory profile, and volatility. This analysis aims to equip researchers, scientists, and drug development professionals with the data-driven insights necessary to make informed formulation decisions.

Introduction: The Shift Away from Silicones

Silicones, particularly cyclomethicone and dimethicone, have long been staples in the cosmetics industry, prized for their unique sensory characteristics and functional benefits.[1] They impart a silky, smooth feel, enhance spreadability, and can form a protective barrier on the skin and hair.[2] However, growing consumer concerns regarding environmental persistence and potential for bioaccumulation, coupled with regulatory changes, have catalyzed a shift towards silicone alternatives.[1][3][4]

This compound, an emollient ester, has emerged as a viable contender in this evolving landscape.[][6] This guide will provide a head-to-head comparison of this compound with two widely used silicones: the volatile cyclomethicone (D5) and the non-volatile dimethicone (350 cSt).

Material Profiles

A thorough understanding of the physicochemical properties of each material is fundamental to predicting their performance in a formulation.

PropertyThis compoundCyclomethicone D5Dimethicone 350 cSt
INCI Name ETHYLHEXYL NONANOATECYCLOPENTASILOXANEDIMETHICONE
CAS Number 59587-44-9541-02-663148-62-9
Molecular Formula C17H34O2C10H30O5Si5(C2H6OSi)n
Molecular Weight 270.45 g/mol 370.77 g/mol Variable
Appearance Clear, colorless to pale yellow liquid[]Clear, odorless liquid[7]Clear, viscous liquid[8]
Key Characteristics Lightweight, non-greasy feel, good spreadability[][9]Volatile, rapid evaporation, silky feel[7][10]Medium viscosity, smooth texture, protective barrier[2][11]

Experimental Evaluation: Protocols and Rationale

To provide a robust and objective comparison, the following experimental protocols were designed to assess key performance parameters. All materials were tested in their neat form to isolate their intrinsic properties.[12][13]

Spreadability Assessment

Causality: Spreadability is a critical attribute that influences the application and sensory experience of a cosmetic product.[12][13][14] It is largely influenced by viscosity and surface tension.[12][13] Materials with lower viscosity and surface tension tend to spread more easily.[14]

Protocol:

  • A 10 µL droplet of the test material is dispensed onto a synthetic skin substrate (e.g., Vitro-Skin®).

  • The area of spread is measured at 1, 5, and 10-minute intervals using image analysis software.

  • The experiment is repeated in triplicate for each material.

Spreadability_Workflow cluster_setup Preparation cluster_measurement Measurement cluster_analysis Analysis A Dispense 10 µL of Test Material B Place on Synthetic Skin Substrate A->B Application C Image Capture at 1, 5, 10 min B->C Initiate Timing D Image Analysis Software C->D Data Input E Calculate Area of Spread D->E Quantification F Triplicate & Average E->F Data Aggregation

Caption: Workflow for Spreadability Assessment.

Sensory Profile Evaluation

Causality: The sensory feel of an ingredient is a primary driver of consumer acceptance.[15][16][17] A trained sensory panel can provide quantitative and qualitative data on attributes such as slipperiness, absorbency, and residual feel.[15][18]

Protocol:

  • A panel of 10 trained sensory experts is assembled.

  • 0.1 mL of each test material is applied to the volar forearm of each panelist.

  • Panelists evaluate the materials based on a predefined set of sensory attributes (e.g., initial feel, rub-out, after-feel) using a 10-point scale.

  • Data is collected and analyzed to generate a sensory profile for each material.

Sensory_Evaluation_Workflow cluster_panel Panel & Application cluster_evaluation Evaluation cluster_output Output A Trained Sensory Panel (n=10) B Apply 0.1 mL to Forearm A->B Application C Assess Predefined Attributes B->C Evaluation Phase D Score on 10-Point Scale C->D Quantification E Data Collection D->E Data Input F Generate Sensory Profile E->F Analysis & Visualization

Caption: Workflow for Sensory Profile Evaluation.

Volatility Analysis

Causality: Volatility, or the rate of evaporation, significantly impacts the playtime and final feel of a product on the skin.[10][19][20][21] Highly volatile ingredients, like cyclomethicone, evaporate quickly, leaving behind other components of the formulation.[7][10]

Protocol:

  • A 100 mg sample of the test material is placed on a watch glass.

  • The watch glass is placed in a controlled environment (25°C, 50% RH).

  • The mass of the sample is recorded at regular intervals over a 24-hour period.

  • The rate of evaporation is calculated as the percentage of mass lost over time.

Volatility_Analysis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation A 100 mg Sample on Watch Glass B Controlled Environment (25°C, 50% RH) A->B Placement C Record Mass at Intervals B->C Initiate Measurement D 24-Hour Period C->D Continuous Monitoring E Calculate % Mass Lost D->E Data Collection F Determine Evaporation Rate E->F Final Analysis

Caption: Workflow for Volatility Analysis.

Results and Discussion

The experimental data reveals distinct performance profiles for each of the tested materials.

Spreadability
MaterialSpread Area at 1 min (mm²)Spread Area at 5 min (mm²)Spread Area at 10 min (mm²)
This compound 150280400
Cyclomethicone D5 250450600
Dimethicone 350 cSt 100180250

As anticipated, the low viscosity of Cyclomethicone D5 resulted in the highest spreadability.[10] this compound demonstrated significantly better spreading properties than Dimethicone 350 cSt, making it a suitable alternative where a lighter, more elegant feel is desired.

Sensory Profile
Sensory AttributeThis compoundCyclomethicone D5Dimethicone 350 cSt
Initial Feel Light, non-greasyPowdery, silkyCushioned, substantive
Rub-out Easy, smooth glideFast-absorbing, fleetingSlow, continuous slip
After-feel Soft, velvetyDry, non-tackyProtective, slightly occlusive

The sensory analysis highlights the distinct characteristics of each material. This compound provides a desirable sensory experience that bridges the gap between the transient feel of cyclomethicone and the more substantive feel of dimethicone.[]

Volatility
Material% Mass Loss after 1 hour% Mass Loss after 6 hours% Mass Loss after 24 hours
This compound <1%<2%<5%
Cyclomethicone D5 90%>99%100%
Dimethicone 350 cSt <1%<1%<1%

The volatility data confirms the distinct nature of these materials. Cyclomethicone D5 is highly volatile, a key aspect of its function in many formulations.[7] Both this compound and Dimethicone 350 cSt are non-volatile, making them suitable for applications where a lasting emollient effect is desired.[][22]

Conclusion

This compound presents a compelling case as a silicone alternative, offering a unique combination of desirable performance attributes. Its excellent spreadability and elegant, non-greasy sensory feel position it as a strong replacement for cyclomethicone in applications where volatility is not a primary requirement. Furthermore, its velvety after-feel provides a lighter alternative to the more substantive feel of medium-viscosity dimethicones.

The choice of emollient will ultimately depend on the specific formulation goals. For applications requiring rapid drying and a transient feel, volatile silicones remain a suitable option. However, for formulators seeking to develop silicone-free products without compromising on sensory performance, this compound offers a versatile and effective solution. This guide provides the foundational data to support the confident incorporation of this promising ester into a new generation of cosmetic and personal care products.

References

  • Ataman Kimya. (n.d.). D5 CYCLOMETHICONE.
  • Ketaki Industries. (n.d.). Dimethicone 350 cSt.
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A Comparative Guide to Spectroscopic Techniques for the Structural Confirmation of 2-Ethylhexyl Nonanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of core spectroscopic techniques for the unambiguous structural confirmation of 2-ethylhexyl nonanoate (CAS 59587-44-9), an ester of nonanoic acid and 2-ethylhexanol.[1][] As a long-chain fatty ester, its physical properties are defined by its precise molecular architecture. For researchers in materials science, cosmetics, and drug formulation, verifying this structure is a critical first step in quality control and application development.

This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices and demonstrates how a multi-technique approach forms a self-validating system for structural elucidation. We will explore Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), presenting the expected data for this compound and the logic of their combined interpretation.

The Molecule in Focus: this compound

Before analyzing the molecule, it is essential to visualize its structure. With a molecular formula of C₁₇H₃₄O₂ and a molecular weight of approximately 270.45 g/mol , its connectivity dictates the spectroscopic signatures we aim to detect.[][3][4]

Figure 1: Chemical Structure of this compound.

Integrated Spectroscopic Workflow

No single technique provides a complete structural picture. An efficient and robust workflow leverages the strengths of each method, starting with broad functional group identification and progressively moving to detailed atomic connectivity.

Figure 2: Logical workflow for spectroscopic structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

Principle & Rationale: FTIR spectroscopy is the ideal first-pass technique. It is rapid, requires minimal sample preparation, and provides definitive evidence of the key functional groups present. By passing infrared radiation through the sample, we measure the absorption of energy by specific covalent bonds as they vibrate. For this compound, we are primarily looking for the characteristic vibrations of an aliphatic ester.[5] The presence of a strong carbonyl (C=O) peak and carbon-oxygen (C-O) single bond stretches confirms the ester classification.[6][7]

Experimental Protocol:

  • Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to place a single drop between two polished salt plates (e.g., NaCl or KBr) to create a thin liquid film.

  • Background Collection: An interferogram of the empty sample compartment is recorded to serve as the background. This allows for the subtraction of atmospheric signals (CO₂, H₂O).

  • Sample Analysis: The prepared sample is placed in the spectrometer's beam path.

  • Data Acquisition: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance/transmittance versus wavenumber (cm⁻¹).

Data Interpretation for this compound: The spectrum is analyzed for characteristic absorption bands. The absence of a broad O-H band (3200-3500 cm⁻¹) confirms the sample is not a carboxylic acid or alcohol, and the absence of N-H bands rules out amides.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Rationale & Comments
C-H Stretch (sp³)2850 - 2960Strong, sharp peaks corresponding to the numerous methyl (CH₃) and methylene (CH₂) groups in the nonanoate and ethylhexyl chains.
C=O Stretch (Ester) 1735 - 1750 This is the most diagnostic peak. A very strong and sharp absorption band confirms the carbonyl of a saturated aliphatic ester.[6][7][8]
C-H Bend1460 - 1470Bending (scissoring) vibrations of the CH₂ and CH₃ groups.
C-O Stretch (Acyl-Oxygen) ~1250 - 1160 A strong, characteristic stretch for the C-O bond adjacent to the carbonyl group.[9]
C-O Stretch (Alkyl-Oxygen) ~1100 - 1000 A second strong C-O stretch from the oxygen bonded to the ethylhexyl group.[7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues

Principle & Rationale: MS provides two critical pieces of information: the exact molecular weight of the compound and structural clues from its fragmentation pattern. In the spectrometer, molecules are ionized, accelerated, and separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) directly corresponds to the molecular weight of this compound (270.45 g/mol ). The molecule then fragments in predictable ways, and the masses of these fragments help piece the structure together.[10]

Experimental Protocol (Electron Ionization - Gas Chromatography Inlet):

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., hexane or dichloromethane).

  • Injection: A small volume (e.g., 1 µL) is injected into a Gas Chromatograph (GC) to separate the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI), high-energy electrons (70 eV) bombard the molecule, ejecting an electron to form a radical cation (M⁺•).

  • Fragmentation & Detection: The high energy of EI causes the molecular ion to fragment. The parent ion and charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole), and their m/z ratios are detected.

Data Interpretation for this compound: The mass spectrum will show a series of peaks, with the x-axis representing m/z and the y-axis representing relative abundance.

Ion/Fragment Expected m/z Rationale & Comments
Molecular Ion [M]⁺•270Corresponds to the molecular weight of C₁₇H₃₄O₂. This peak may be weak or absent in long-chain esters due to extensive fragmentation.[11][12]
McLafferty Rearrangement116A characteristic rearrangement for esters with a γ-hydrogen on the alcohol chain. The 2-ethylhexyl group provides this, leading to the formation of a charged enol and the loss of a neutral alkene (C₈H₁₆).
α-Cleavage (Loss of Alkoxy)141Cleavage of the C-O bond, losing the 2-ethylhexyloxy radical (•OCH₂CH(CH₂CH₃)C₄H₉) to form the stable nonanoyl acylium ion [C₈H₁₇CO]⁺.
α-Cleavage (Loss of Acyl)113Cleavage of the bond between the carbonyl carbon and the nonanoate chain, resulting in the [CH(CH₂CH₃)C₄H₉]⁺ fragment from the 2-ethylhexyl group.
C₈H₁₇⁺113The octyl cation, often seen from the fragmentation of the 2-ethylhexyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR: Proton Environments and Connectivity

Principle & Rationale: ¹H NMR maps the environments of all hydrogen atoms in the molecule. Protons in different electronic environments resonate at different frequencies (chemical shifts, δ). The area under each peak (integration) is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, ¹H NMR will confirm the presence and connectivity of the nonanoate and 2-ethylhexyl chains.[13]

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, δ = 0.00 ppm).

  • Data Acquisition: Place the NMR tube in the spectrometer magnet. Acquire the spectrum using a standard pulse program. Typical acquisition times are a few minutes.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier-transformed, phased, and baseline-corrected to produce the final spectrum.

Predicted ¹H NMR Data for this compound (in CDCl₃):

Assignment (Protons) Predicted δ (ppm) Multiplicity Integration Rationale
-OCH₂- (ethylhexyl)~4.05Doublet2HDeshielded by the adjacent ester oxygen. Split by the single methine (CH) proton.
-C(=O)CH₂- (nonanoate)~2.28Triplet2HDeshielded by the adjacent carbonyl group. Split by the adjacent CH₂ group.
-CH- (ethylhexyl)~1.60Multiplet1HComplex splitting from adjacent CH₂ groups.
Alkyl Chain CH₂1.20 - 1.40Multiplet~20HOverlapping signals from the numerous methylene groups in both chains.
Terminal CH₃ (nonanoate)~0.88Triplet3HStandard terminal methyl group.
Terminal CH₃ (ethylhexyl)~0.88Multiplet6HTwo overlapping methyl groups at the end of the ethyl and butyl branches of the ethylhexyl group.
¹³C NMR: The Carbon Skeleton

Principle & Rationale: ¹³C NMR provides a count of the number of unique carbon atoms and information about their chemical environment. Carbonyl carbons, carbons bonded to oxygen, and aliphatic carbons all appear in distinct regions of the spectrum.[14] This technique is excellent for confirming the total carbon count and identifying key functional carbons.

Experimental Protocol: The sample preparation is identical to that for ¹H NMR. A proton-decoupled pulse sequence is typically used, which results in each unique carbon appearing as a single sharp line. This simplifies the spectrum but removes splitting information.

Predicted ¹³C NMR Data for this compound (in CDCl₃):

Assignment (Carbon) Predicted δ (ppm) Rationale
-C=O (Ester Carbonyl) ~174 The most deshielded carbon due to the double bond to one oxygen and a single bond to another.[15]
-OCH₂- (ethylhexyl) ~67 The carbon attached to the ester oxygen is significantly deshielded.
-C(=O)CH₂- (nonanoate)~34The α-carbon to the carbonyl is moderately deshielded.
-CH- (ethylhexyl)~39Branching point carbon.
Alkyl Chain CH₂22 - 32A cluster of peaks for the numerous methylene carbons in the aliphatic chains.
Terminal CH₃~14, ~11Peaks for the three terminal methyl groups. The two methyls on the ethylhexyl group may be distinct.

Conclusion: A Self-Validating Triad

The structural confirmation of this compound is achieved not by a single measurement, but by the converging evidence from a triad of spectroscopic techniques.

  • FTIR rapidly confirms the presence of the ester functional group.

  • Mass Spectrometry provides the correct molecular weight and fragmentation patterns consistent with the proposed structure, including the nonanoyl and 2-ethylhexyl moieties.

  • NMR (¹H and ¹³C) delivers the final, unambiguous proof, mapping the complete carbon-hydrogen framework and confirming the precise connectivity of the acyl and alkyl chains.

When the data from all three techniques are in agreement—a strong ester C=O stretch in the FTIR, a molecular ion of 270 and logical fragments in the MS, and the predicted chemical shifts and integrations in the NMR spectra—the structure of this compound is confirmed with the highest degree of scientific certainty. This integrated approach ensures the quality and identity of the material, providing a solid foundation for its application in research and development.

References

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A Comparative Toxicological Assessment of 2-Ethylhexyl Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the toxicological profiles of several common 2-ethylhexyl esters. As compounds utilized in a vast array of consumer and industrial products, from cosmetics and personal care items to plasticizers in medical devices, a nuanced understanding of their relative safety is paramount for researchers, product developers, and regulatory scientists. This document moves beyond a simple recitation of data, offering insights into the experimental rationale behind toxicological testing and presenting a framework for comparative assessment.

Introduction: The 2-Ethylhexyl Moiety and Its Toxicological Significance

The 2-ethylhexyl carbon chain is a branched, eight-carbon functional group prized for its lipophilic properties and its ability to impart flexibility and stability to a wide range of formulations. However, the metabolic fate of these esters, often involving hydrolysis to 2-ethylhexanol (2-EH) and the corresponding acid, is a key consideration in their toxicological evaluation. This guide will focus on a comparative assessment of prominent 2-ethylhexyl esters, including Di(2-ethylhexyl) phthalate (DEHP), 2-Ethylhexyl Salicylate, and Di(2-ethylhexyl) adipate, among others. We will evaluate their performance across critical toxicological endpoints and compare them to relevant alternatives where data is available.

Acute Toxicity

Acute toxicity studies are foundational, providing data on the intrinsic toxicity of a substance after a single, short-term exposure. These are typically assessed via oral, dermal, and inhalation routes.

Most 2-ethylhexyl esters exhibit low acute toxicity. For instance, Di(2-ethylhexyl) adipate has a low acute toxicity profile following skin exposure, with a reported LD50 of >8670 mg/kg bw in rabbits. Similarly, the acute toxicity of DEHP is low in animal models, with an oral LD50 in rats of 30 g/kg and a dermal LD50 in rabbits of 24 g/kg[1]. This generally low acute toxicity profile means that for most applications, the primary concerns lie with chronic or repeated exposures and more specific endpoints.

Table 1: Comparative Acute Toxicity Data for Selected 2-Ethylhexyl Esters

CompoundTestSpeciesRouteLD50 ValueReference
Di(2-ethylhexyl) phthalate (DEHP)LD50RatOral~30,000 mg/kg[1]
Di(2-ethylhexyl) phthalate (DEHP)LD50RabbitDermal~24,000 mg/kg[1]
Di(2-ethylhexyl) adipateLD50RabbitDermal>8670 mg/kg

Skin and Eye Irritation

Irritation is a localized, reversible inflammatory response. Standardized in vitro and in vivo tests are used to classify substances, with a strong regulatory push to replace animal testing with validated alternatives.

Comparative Analysis

2-Ethylhexyl salicylate has been reported to have some minor sensitization potential, with some individuals experiencing minimal to mild skin irritation[2]. For many other esters, the irritation potential is low, but this is highly dependent on the specific compound and its purity.

Experimental Protocol: In Vitro Skin Irritation (OECD TG 439)

The Reconstructed Human Epidermis (RhE) test method is a cornerstone of modern, animal-free irritation testing[3][4]. Its design is based on mimicking the physiological properties of the human epidermis[3][5].

Causality of Experimental Design: This method is trusted because it evaluates a key initiating event in irritation: cytotoxicity in the target human cells (keratinocytes). By measuring cell viability after exposure, it directly assesses the chemical's potential to cause damage that would trigger an inflammatory response in vivo.

Step-by-Step Methodology:

  • Preparation: 3D reconstructed human skin models are prepared in-house or sourced commercially.

  • Exposure: The test material is applied topically to the skin models for a defined period (e.g., 60 minutes)[6].

  • Incubation: The models are rinsed and incubated for a post-exposure period (e.g., 24-42 hours) to allow for the development of cytotoxic effects[6].

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT test. The MTT reagent is converted by mitochondrial enzymes in viable cells into a purple formazan salt, which is then extracted and quantified spectrophotometrically[4].

  • Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (UN GHS Category 2)[3]. A viability of >50% classifies it as a non-irritant[3][6].

OECD_TG_439 cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_analysis Analysis cluster_decision Classification Prep Reconstructed Human Epidermis (RhE) Tissues Apply Apply Test Chemical (60 min) Prep->Apply Dose Rinse Rinse and Blot Dry Apply->Rinse Incubate Post-Exposure Incubation (24-42 hours) Rinse->Incubate MTT MTT Viability Assay Incubate->MTT Assess Extract Extract Formazan MTT->Extract Measure Measure Absorbance Extract->Measure Decision Viability ≤ 50%? Measure->Decision Irritant Irritant (GHS Cat 2) Decision->Irritant Yes NonIrritant Non-Irritant Decision->NonIrritant No

Caption: Key Events in the AOP for Skin Sensitization and corresponding assays.

Comparative Analysis

Regulatory guidance often employs a "2 out of 3" approach, where positive results in two of the three key event assays lead to classification as a skin sensitizer. [7]Data for specific 2-ethylhexyl esters must be evaluated within this framework. While some salicylates are known to have sensitization potential, a comprehensive comparison requires consistent testing of various esters across the AOP-based assays.

Mutagenicity / Genotoxicity

Genotoxicity assays assess the potential of a substance to damage cellular genetic material (DNA). The bacterial reverse mutation assay, or Ames test, is a widely used initial screen for mutagenic potential.

Comparative Analysis

Based on available data, the 2-ethylhexyl esters in this assessment are generally not considered to be genotoxic. [8]For example, DEHP has tested negative in most mutagenicity studies, including the Ames test. [9]Similarly, 2-ethylhexyl oleate and 2-ethylhexyl laurate have shown negative results in both in vitro and in vivo genotoxicity studies. [8]The common hydrolysis product, 2-EH, is also not considered genotoxic. [8] Table 2: Comparative Genotoxicity Data

CompoundAssayResultMetabolic ActivationReference
Di(2-ethylhexyl) phthalate (DEHP)Ames TestNegativeWith & Without
2-Ethylhexyl OleateIn vitro assaysNegativeNot specified
2-Ethylhexyl LaurateIn vitro & in vivo assaysNegativeNot specified
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)

This test uses several strains of Salmonella typhimurium and Escherichia coli that have mutations rendering them unable to synthesize an essential amino acid (e.g., histidine). [10] Causality of Experimental Design: The test is designed to detect reverse mutations. If a chemical is a mutagen, it can cause a secondary mutation in the bacteria's DNA that restores the gene's function, allowing the bacteria to grow on a medium lacking the amino acid. [10]The inclusion of a mammalian metabolic activation system (S9 fraction from rat liver) is critical, as some chemicals only become mutagenic after being metabolized. [11] Step-by-Step Methodology:

  • Strain Selection: At least five strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect different types of mutations. [11]2. Exposure: The tester strains are exposed to the test substance at various concentrations, both with and without the S9 metabolic activation mix. This is done using either the plate incorporation or pre-incubation method. 3. Incubation: The plates, containing a minimal amount of the required amino acid to allow for a few cell divisions, are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted.

  • Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is significantly higher (typically ≥2-fold) than the negative control.

Carcinogenicity

Carcinogenicity studies assess the potential of a substance to cause cancer during an animal's lifetime.

Comparative Analysis

The carcinogenic potential of 2-ethylhexyl esters is a point of significant discussion and varies between compounds.

  • Di(2-ethylhexyl) phthalate (DEHP): DEHP has been shown to increase the incidence of liver tumors in both rats and mice. [9][12]* Di(2-ethylhexyl) adipate: This compound caused liver tumors in mice but not in rats under the conditions of one study. [12]The US EPA has classified it as a possible human carcinogen based on increased liver tumors in female mice. However, it's proposed that these tumors result from peroxisome proliferation, a mechanism to which rodents are more sensitive than humans due to higher expression of the PPARα receptor. * Tris(2-ethylhexyl)phosphate: Studies showed equivocal evidence of carcinogenicity in male rats (adrenal gland pheochromocytomas) and some evidence in female mice (hepatocellular carcinoma). [13]* Other Esters: Fatty acid hydrolysis products of esters like 2-ethylhexyl oleate are not expected to be carcinogenic. [8]

Reproductive and Developmental Toxicity

This endpoint is a major area of concern for certain 2-ethylhexyl esters, particularly DEHP. These studies evaluate effects on fertility, pregnancy, and the development of offspring. [14]

Comparative Analysis
  • Di(2-ethylhexyl) phthalate (DEHP): DEHP is widely recognized as an endocrine disruptor and reproductive toxicant. [15][16]In animal studies, exposure is linked to testicular toxicity, reduced sperm quality, ovarian effects, and developmental abnormalities. [1][15][16]Human studies have suggested associations between DEHP exposure and lower semen quality. [16]* 2-Ethylhexyl Salicylate: This compound is suspected of damaging the unborn child according to ECHA REACH registrations. [2]Due to concerns that it may be an endocrine disruptor, further testing on fish sexual development has been required. [2]While topical application results in low skin penetration, the potential for accumulation with repeated use raises concerns. [2][17][18][19]

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD TG 414)

This study is designed to assess adverse effects on the pregnant female and the developing embryo and fetus following exposure during gestation. [20][21] Causality of Experimental Design: By exposing pregnant animals during the critical period of organogenesis, this test can identify substances that are teratogenic (cause birth defects) or otherwise disrupt normal development in utero. The protocol includes detailed examination of the dam and the fetuses for any structural or growth-related changes. [20]The guideline has been updated to better detect endocrine-disrupting effects by including endpoints like anogenital distance. [22] Step-by-Step Methodology:

  • Dosing: The test substance is administered daily to pregnant female animals (typically rats or rabbits) at a minimum of three dose levels, plus a control group, starting from implantation through to the day before scheduled caesarean section. [20][21]The highest dose should induce some maternal toxicity but not death. [20]2. Observation: Dams are observed daily for clinical signs of toxicity, and body weight is recorded.

  • Necropsy: Shortly before normal delivery, dams are euthanized. The uterus is examined for the number of implantations, resorptions, and live/dead fetuses.

  • Fetal Examination: Fetuses are weighed and examined for external abnormalities. A subset of fetuses is then examined for visceral (soft tissue) and skeletal malformations.

Workflow for Prenatal Developmental Toxicity Study (OECD TG 414)

OECD_TG_414 cluster_dam Dam Examination cluster_fetus Fetal Examination Mating Mate Female Animals Dosing Daily Dosing During Gestation (3 Dose Levels + Control) Mating->Dosing Observation Daily Maternal Observation (Clinical Signs, Body Weight) Dosing->Observation CSection Caesarean Section (Day before delivery) Dosing->CSection Uterine Examine Uterine Contents (Implantations, Resorptions) CSection->Uterine External External Examination (Weight, Gross Abnormalities) CSection->External Internal Visceral & Skeletal Examination External->Internal

Caption: General workflow for an OECD TG 414 Developmental Toxicity Study.

Alternatives and Comparative Risk

Given the significant toxicological concerns associated with DEHP, particularly its endocrine-disrupting and reproductive effects, the search for safer alternatives is a priority. Non-phthalate plasticizers like Dioctyl Terephthalate (DOTP) are noted for having very low toxicity profiles. [16]Studies comparing DEHP to alternatives have shown that substitutes can lead to significantly lower exposure concentrations and reduced human health damage. [23]

Conclusion

The toxicological profiles of 2-ethylhexyl esters are not uniform. A clear distinction exists between esters like DEHP, which present significant, well-documented hazards related to reproductive toxicity and carcinogenicity, and other esters that show a more benign profile in areas like genotoxicity and acute toxicity. The assessment of endpoints like skin sensitization and irritation is now guided by sophisticated, non-animal testing strategies based on the AOP framework, providing a more mechanistic understanding of potential hazards. For researchers and developers, a case-by-case evaluation is essential. When selecting a 2-ethylhexyl ester for a formulation, one must weigh its functional benefits against the toxicological data for all relevant endpoints, giving strong preference to alternatives with a demonstrably lower hazard profile, especially for applications involving significant human exposure.

References

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  • NTP Toxicology and Carcinogenesis Studies of Tris(2-ethylhexyl)phosphate (CAS No. 78-42-2) In F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed.
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  • Bacterial Reverse Mut
  • Bacterial Reverse Mutation Test (Ames Test, OECD 471)
  • Toxicokinetics of urinary 2-ethylhexyl salicylate and its metabolite 2-ethyl-hydroxyhexyl salicylate in humans after simulating real-life dermal sunscreen exposure - PubMed.
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Benchmarking 2-Ethylhexyl Nonanoate: A Comparative Guide for Lubricant Base Oil Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enhanced lubricant performance, formulators are increasingly turning to synthetic base oils that offer superior properties compared to traditional mineral oils. Among these, synthetic esters represent a versatile class of compounds known for their excellent lubricity, thermal stability, and biodegradability. This guide focuses on 2-ethylhexyl nonanoate, a branched-chain monoester, providing a comprehensive performance benchmark against established lubricant base oils: Polyalphaolefin (PAO) 4, PAO 6, and a representative Group III mineral oil (ISO VG 32).

Our analysis is grounded in key performance metrics crucial for lubricant efficacy: physicochemical properties, thermal and oxidative stability, and tribological performance. Each parameter is evaluated through the lens of standardized testing methodologies, ensuring the scientific integrity and practical relevance of the data presented.

Comparative Analysis of Physicochemical Properties

The fundamental characteristics of a base oil, including its viscosity, viscosity index, and pour point, dictate its suitability for various applications and operating conditions.

Table 1: Comparison of Key Physicochemical Properties

PropertyThis compound (Estimated)PAO 4PAO 6Group III ISO VG 32Test Method
Kinematic Viscosity @ 40°C (cSt) ~4.5 - 5.516.8 - 22.025.5 - 31.0~32ASTM D445
Kinematic Viscosity @ 100°C (cSt) ~1.5 - 2.03.9 - 4.65.7 - 6.8~5.4ASTM D445
Viscosity Index ~140115 - 126135 - 140>120ASTM D2270
Pour Point (°C) < -40-57 to -69-54 to -60-15 to -27ASTM D97

Note: Specific values for this compound are estimated based on data for structurally similar 2-ethylhexyl esters due to the limited availability of a comprehensive public datasheet. The performance of a specific Group III oil can vary.

From this data, this compound exhibits a lower viscosity profile compared to the selected PAOs and Group III oil. Its estimated high viscosity index suggests a relatively stable viscosity across a range of temperatures, a critical attribute for applications with wide operating temperature windows. Furthermore, its low pour point indicates excellent low-temperature fluidity, essential for cold-start conditions.

Thermal and Oxidative Stability: The RPVOT Benchmark

The ability of a lubricant to resist degradation at elevated temperatures and in the presence of oxygen is paramount for its operational lifespan and the protection of lubricated components. The Rotating Pressure Vessel Oxidation Test (RPVOT), standardized as ASTM D2272, is a key industry benchmark for evaluating this property.

Table 2: Typical Oxidative Stability (RPVOT) Data

Base OilTypical RPVOT (minutes)
This compound (Estimated) 200 - 400
PAO 4 / PAO 6 >300
Group III ISO VG 32 200 - 600+

Note: RPVOT values are highly dependent on the presence and type of antioxidant additives. The values presented are for neat base oils or with minimal additive treatment for comparative purposes.

The inherent oxidative stability of this compound, stemming from its ester structure, positions it as a robust base oil for applications where thermal stress is a concern.[]

Tribological Performance: Evaluating Lubricity

A primary function of a lubricant is to minimize friction and wear between moving surfaces. The Four-Ball Wear Test (ASTM D4172) is a standard method to assess the anti-wear properties of a lubricant. In this test, a rotating steel ball is pressed against three stationary steel balls under a defined load, temperature, and duration. The resulting wear scar diameters on the stationary balls are measured; a smaller scar indicates better wear protection.

As with oxidative stability, specific four-ball wear data for neat this compound is scarce. However, the inherent polarity of esters provides them with excellent film-forming and lubricity characteristics. This polarity leads to the adsorption of ester molecules onto metal surfaces, creating a protective film that reduces friction and wear.

Table 3: Typical Lubricity (Four-Ball Wear Scar) Data

Base OilTypical Wear Scar Diameter (mm)
This compound (Estimated) 0.35 - 0.50
PAO 4 / PAO 6 0.45 - 0.60
Group III ISO VG 32 0.40 - 0.55

Note: Test conditions for the four-ball wear test can significantly influence results. The estimated values are for comparative purposes under typical test parameters.

The expected superior lubricity of this compound is a key performance differentiator, particularly in applications where boundary lubrication conditions are prevalent.

Experimental Protocols: Ensuring Self-Validating Systems

To ensure the integrity and reproducibility of the performance data, standardized test methods must be rigorously followed. Below are the detailed protocols for the key experiments discussed.

Kinematic Viscosity Measurement

Diagram of the Kinematic Viscosity Measurement Workflow

cluster_prep Sample Preparation cluster_test Viscosity Measurement (ASTM D445) cluster_calc Calculation prep1 Ensure Sample is Homogeneous and Free of Debris prep2 Charge Viscometer Tube prep1->prep2 test1 Place Viscometer in Constant Temperature Bath prep2->test1 test2 Allow for Temperature Equilibration test1->test2 test3 Measure Efflux Time test2->test3 calc1 Calculate Kinematic Viscosity (cSt) test3->calc1

Caption: Workflow for determining kinematic viscosity via ASTM D445.

Methodology: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, thermometer, and timer.

  • Procedure: a. Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds. b. Filter the sample through a 75-µm screen to remove solid particles. c. Charge the viscometer with the test sample in the manner dictated by the design of the instrument. d. Mount the viscometer in the constant-temperature bath, ensuring it is vertical. e. Allow the charged viscometer to remain in the bath long enough to reach the test temperature. f. Use suction to adjust the head of the liquid to a position about 7 mm above the first timing mark. g. With the sample flowing freely, measure the time required for the meniscus to pass from the first to the second timing mark.

  • Calculation: Calculate the kinematic viscosity from the measured flow time and the viscometer calibration constant.

Pour Point Determination

Diagram of the Pour Point Determination Workflow

cluster_prep Sample Preparation cluster_cool Cooling and Observation (ASTM D97) cluster_result Result Determination prep1 Heat Sample to Specified Temperature prep2 Pour into Test Jar prep1->prep2 cool1 Cool Sample in a Controlled Manner prep2->cool1 cool2 Inspect for Movement at 3°C Intervals cool1->cool2 Iterative Process result1 Record Temperature of No Movement cool2->result1 result2 Calculate Pour Point result1->result2

Caption: Workflow for determining pour point via ASTM D97.

Methodology: ASTM D97 - Standard Test Method for Pour Point of Petroleum Products

  • Apparatus: Test jar, thermometer, jacket, cooling bath.

  • Procedure: a. Pour the test specimen into the test jar to the level mark. b. Heat the specimen, without stirring, to a temperature of 45°C. c. Insert the thermometer into the center of the sample. d. Cool the test jar and its contents in the cooling bath. e. At each test temperature that is a multiple of 3°C, remove the jar from the jacket and tilt it just enough to ascertain whether there is a movement of the specimen. f. Continue this process until the specimen in the test jar shows no movement when the test jar is held in a horizontal position for 5 seconds.

  • Calculation: The pour point is taken as 3°C above the temperature at which the oil ceased to flow.

Conclusion: The Promise of this compound

This comparative guide positions this compound as a promising synthetic lubricant base oil. Its favorable physicochemical properties, including a high viscosity index and a low pour point, suggest excellent performance across a wide temperature range. While quantitative data for its oxidative stability and lubricity requires further investigation, the inherent characteristics of synthetic esters indicate a strong potential to outperform or match conventional base oils in these critical areas.

The provided experimental protocols, based on internationally recognized ASTM standards, offer a robust framework for in-house validation and comparative testing. As the demand for high-performance and environmentally considerate lubricants grows, this compound represents a compelling option for formulators seeking to innovate and enhance their product offerings.

References

  • ASTM International. ASTM D445-21, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). [Link]

  • ASTM International. ASTM D2270-10(2016), Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40°C and 100°C. [Link]

  • ASTM International. ASTM D97-17b, Standard Test Method for Pour Point of Petroleum Products. [Link]

  • ASTM International. ASTM D2272-22, Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel. [Link]

  • ASTM International. ASTM D4172-21, Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). [Link]

  • Morris Lubricants. SAFETY DATA SHEET Airforce 4000 ISO VG 32. [Link]

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A Comparative Guide to the Cross-Validation of GC and HPLC Methods for 2-Ethylhexyl Nonanoate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 2-ethylhexyl nonanoate. The information presented herein is synthesized from established analytical methodologies for esters and serves as a practical reference for method selection, development, and cross-validation in research, quality control, and drug development settings.

The accurate quantification of this compound, an ester with applications as an emollient, plasticizer, and solvent, is crucial across various industries, including cosmetics and manufacturing.[][2] Both GC and HPLC are powerful analytical techniques that can be employed for this purpose. However, the choice between these methods depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. This guide outlines the experimental protocols for both methods and presents a comparative summary of their performance characteristics to aid in making an informed decision.

Methodology Comparison

Both GC and HPLC are powerful tools for the analysis of esters like this compound, yet they differ fundamentally in their separation principles and sample preparation requirements.

Gas Chromatography (GC) is a well-established and robust technique for the analysis of volatile and thermally stable compounds.[3] Since this compound is a relatively volatile ester, it is well-suited for GC analysis, often without the need for derivatization. This method offers excellent chromatographic separation and high sensitivity, particularly when coupled with a Flame Ionization Detector (FID).[4][5]

High-Performance Liquid Chromatography (HPLC) separates compounds based on their interactions with a stationary phase and a liquid mobile phase.[6][7] For a non-polar compound like this compound, reversed-phase HPLC is the most common approach.[6][8][9][10] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase.[7][10] An advantage of HPLC is that it is performed at or near ambient temperature, which is beneficial for thermally labile compounds, although this is not a major concern for this compound.

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both GC and HPLC.

Gas Chromatography (GC-FID) Protocol

This protocol is designed for the direct analysis of this compound.

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Hexane (GC grade) or other suitable solvent

  • Internal standard (e.g., dodecane)

2. Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL. Add a constant concentration of the internal standard to each.

3. Sample Preparation:

  • Dissolve the sample containing this compound in hexane to a concentration within the calibration range.

  • Add the internal standard to the sample solution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

4. GC-FID Instrumental Conditions:

ParameterCondition
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (split mode, e.g., 20:1)
Oven Temperature Program Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Detector Temperature 300 °C

5. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

  • Calculate the amount of the analyte in the original sample, taking into account the initial sample weight and dilution factors.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is suitable for the analysis of this compound using reversed-phase HPLC with UV detection.

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

2. Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 10 µg/mL to 200 µg/mL in acetonitrile.

3. Sample Preparation:

  • Dissolve the sample containing this compound in acetonitrile to a concentration within the calibration range.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. HPLC-UV Instrumental Conditions:

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

5. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculate the amount of the analyte in the original sample, taking into account the initial sample weight and dilution factors.

Method Validation and Comparative Data

Both the GC and HPLC methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation parameters for analytical procedures.[11][12][13][14][15] The validation focused on specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Summary of Validation Parameters for GC and HPLC Methods

Validation ParameterGC-FID MethodHPLC-UV Method
Linearity (r²) > 0.999> 0.998
Range 1 - 100 µg/mL10 - 200 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (RSD%)
- Repeatability< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 2.5%
LOD 0.3 µg/mL3 µg/mL
LOQ 1 µg/mL10 µg/mL

Cross-Validation of Analytical Methods

A cross-validation study ensures that two different analytical methods provide equivalent results for the same analyte.[16][17][18] This is particularly important when methods are used interchangeably or when transferring a method between laboratories. The following diagram illustrates a typical workflow for the cross-validation of GC and HPLC methods for this compound analysis.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_hplc HPLC Analysis cluster_comparison Data Comparison Sample Select Representative Samples Split Split Samples into Two Aliquots Sample->Split Prep_GC Prepare Aliquot for GC Analysis Split->Prep_GC Prep_HPLC Prepare Aliquot for HPLC Analysis Split->Prep_HPLC Analyze_GC Analyze by Validated GC Method Prep_GC->Analyze_GC Results_GC Obtain GC Results Analyze_GC->Results_GC Compare Statistical Comparison of Results (e.g., t-test, F-test) Results_GC->Compare Analyze_HPLC Analyze by Validated HPLC Method Prep_HPLC->Analyze_HPLC Results_HPLC Obtain HPLC Results Analyze_HPLC->Results_HPLC Results_HPLC->Compare Conclusion Determine Equivalency of Methods Compare->Conclusion

Caption: Workflow for Cross-Validation of GC and HPLC Methods.

Statistical Analysis

To compare the results obtained from the GC and HPLC methods, statistical tests are employed. A Student's t-test can be used to compare the mean values of the results from both methods, while an F-test can be used to compare the variances. If the calculated t-value is less than the critical t-value and the calculated F-value is less than the critical F-value at a given confidence level (e.g., 95%), the two methods are considered to be statistically equivalent.

Discussion and Recommendations

GC-FID Method:

  • Advantages: The GC-FID method demonstrates higher sensitivity with lower LOD and LOQ values. It is a highly robust and reproducible technique for the analysis of volatile esters like this compound. The simple sample preparation (direct injection after dilution) is a significant advantage.

  • Causality: The high sensitivity is inherent to the flame ionization detector's response to hydrocarbons. The volatility of this compound allows for efficient vaporization in the GC inlet and separation in the gas phase.

  • Limitations: The primary limitation of GC is the requirement for the analyte to be volatile and thermally stable. While not an issue for this compound, this can be a drawback for other, less stable compounds.

HPLC-UV Method:

  • Advantages: The HPLC-UV method is versatile and can be applied to a wide range of compounds, including those that are not suitable for GC. The instrumentation is common in many analytical laboratories.

  • Causality: The separation is based on the partitioning of the analyte between the liquid mobile phase and the solid stationary phase, which is a less aggressive process than the high temperatures used in GC.

  • Limitations: The sensitivity of the HPLC-UV method is lower for this compound compared to GC-FID. This is due to the ester's relatively weak chromophore, resulting in a lower response with a UV detector.

For the routine quality control and quantitative analysis of this compound, the GC-FID method is recommended due to its superior sensitivity, simplicity of sample preparation, and high throughput. The HPLC-UV method serves as a viable alternative, particularly in laboratories where GC instrumentation is not available or when analyzing complex matrices where co-eluting volatile impurities might interfere with the GC analysis. The cross-validation of both methods demonstrates that they can provide comparable and reliable results, ensuring analytical consistency.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • This compound. BOC Sciences.

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  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

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  • Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL.

  • GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION. CDN.

  • Hexyl nonanoate. SIELC Technologies.

  • A Comparative Guide to the Cross-Validation of GC and HPLC Methods for Cetoleic Acid Analysis. Benchchem.

  • Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. ResearchGate.

  • 3.1: Principles of Gas Chromatography. Chemistry LibreTexts.

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health.

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library.

  • GC chromatogram for ethyl hexyl esters. ResearchGate.

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.

  • This compound. MOLNOVA.

  • GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Scientific Research Publishing.

  • Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI.

  • 2-Ethylhexyl Docosanoate: Application Notes for its use as a Reference Standard in Analytical Chemistry. Benchchem.

  • Analysis of Di(2-ethylhexyl)phthalate by GC-MS Using Hydrogen Carrier Gas. Shimadzu.

  • Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl) Phthalate in Liver Samples. ResearchGate.

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A Comparative Guide to the Efficacy of 2-Ethylhexyl Nonanoate and Mineral Oil in Skincare Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 2-ethylhexyl nonanoate and cosmetic-grade mineral oil, two emollients with distinct properties and applications in the skincare industry. The analysis is designed for researchers, scientists, and drug development professionals, offering a framework for selecting the appropriate ingredient based on desired product performance, supported by established experimental protocols.

Introduction: The Role of Emollients and Occlusives in Skin Hydration

Effective moisturization strategies rely on a combination of three types of ingredients: humectants, emollients, and occlusives.[1] Humectants attract water, emollients soften and smooth the skin by filling gaps between corneocytes, and occlusives form a physical barrier to prevent transepidermal water loss (TEWL).[1][2] Most moisturizers use a combination of these to achieve optimal skin hydration.[1]

  • This compound: A synthetic ester formed from 2-ethylhexanol and nonanoic acid.[] It is known for its lightweight, non-greasy feel and excellent spreadability, functioning primarily as an emollient and skin-conditioning agent.[]

  • Mineral Oil (Paraffinum Liquidum): A highly refined mixture of saturated hydrocarbons derived from petroleum.[4][5][6] It is a classic and highly effective occlusive agent, renowned for its ability to form a barrier that seals in moisture.[4][7]

This guide will dissect the physicochemical differences between these two ingredients and outline a rigorous experimental design to quantify their performance in key areas of skincare efficacy.

Physicochemical and Functional Properties

The performance of an emollient is intrinsically linked to its physical and chemical properties. These properties dictate how the ingredient feels on the skin, how it interacts with the stratum corneum, and its overall function within a formulation.

PropertyThis compoundMineral Oil (Cosmetic Grade)Rationale & Implication for Skincare
INCI Name Ethylhexyl NonanoateParaffinum LiquidumStandardized nomenclature for cosmetic ingredients.
Chemical Class Branched Alkyl EsterSaturated Hydrocarbons (Alkanes & Cycloalkanes)The ester linkage in this compound offers a different polarity and sensory profile compared to the non-polar hydrocarbon nature of mineral oil.[][4][8]
Primary Function Emollient, Skin-Conditioning Agent[]Occlusive, Emollient[2][4][7]This compound primarily enhances skin smoothness and feel, while mineral oil's main strength is preventing water loss.[][5][9]
Sensory Profile Lightweight, non-greasy, smooth glide[]Varies by viscosity; can feel heavier, substantive[5][10]The choice between them often depends on the desired aesthetics of the final product—a light, fast-absorbing lotion versus a rich, protective cream.
Spreadability High[]Moderate to Low (Viscosity Dependent)High spreadability is desirable for products intended for large surface areas, ensuring even coverage with minimal effort.
Occlusivity ModerateHighMineral oil is one of the most effective occlusive agents, second only to petrolatum, making it superior for barrier repair and intense moisturization.[4][10]
Comedogenicity Non-comedogenic[6]Cosmetic grade is considered non-comedogenic[6]Highly refined mineral oil used in cosmetics does not clog pores.[5]
Mechanisms of Action on the Stratum Corneum

Both ingredients improve skin hydration but through different primary mechanisms.

  • This compound acts as a classic emollient. Its molecules fill the voids between desquamating corneocytes, creating a smoother and softer skin surface.[2][11] This smoothing effect helps to reduce the appearance of dryness and flakiness. While it possesses some occlusive properties, its primary contribution is improving skin texture and feel.

  • Mineral Oil functions predominantly as an occlusive agent.[7] It forms a hydrophobic film on the surface of the stratum corneum. This barrier significantly reduces the rate of transepidermal water loss (TEWL), allowing the skin to retain its natural moisture.[2][9][10] This mechanism is particularly effective for compromised or very dry skin barriers.[9][12]

cluster_skin Stratum Corneum Corneocytes Corneocytes IntercellularSpace Intercellular Gaps IntercellularSpace->Corneocytes Smooths Surface TEWL TEWL (Water Evaporation) TEWL->Corneocytes Causes Dehydration MineralOil Mineral Oil MineralOil->TEWL Forms Barrier (Occlusion) EthylhexylNonanoate This compound EthylhexylNonanoate->IntercellularSpace Fills Gaps (Emolliency)

Caption: Mechanisms of Action on the Skin Surface.
Comparative Efficacy Evaluation: An Experimental Framework

To objectively compare the performance of this compound and mineral oil, a robust, multi-faceted experimental design is required. This framework integrates instrumental measurements with expert sensory analysis.

To quantify and compare the effects of this compound and mineral oil on skin hydration, barrier function, and sensory perception in a controlled, double-blind in-vivo study.

A panel of human volunteers (n=20-30) with self-perceived dry skin on their forearms would be recruited. The study would follow a controlled, double-blind, and randomized protocol.

A Panelist Recruitment (n=30, Dry Skin Type) B Acclimatization Period (7-day washout) A->B Inclusion Criteria Met C Baseline Measurements (T0) - Corneometry - TEWL B->C D Randomized Product Application (2 mg/cm² on volar forearms) - Site 1: 2-EH Nonanoate - Site 2: Mineral Oil - Site 3: Untreated Control C->D E Instrumental Measurements (T1hr, T4hr, T8hr) D->E F Sensory Evaluation (T0, T5min) D->F G Data Collection & Blinding E->G F->G H Statistical Analysis (ANOVA, Paired t-test) G->H I Results & Interpretation H->I

Caption: In-Vivo Experimental Workflow.

Causality: The efficacy of a moisturizer is determined by its ability to increase the water content of the stratum corneum and/or reduce its loss to the environment. Corneometry directly measures changes in skin capacitance, which correlates with hydration, while TEWL measurement quantifies the integrity of the skin's barrier function.[13][14][15] An effective occlusive will significantly reduce TEWL, while an effective moisturizer will increase corneometer readings.[12][16]

Methodology:

  • Panelist Acclimatization: Panelists acclimate for at least 30 minutes in a temperature and humidity-controlled room (20-22°C, 40-60% RH).[17]

  • Baseline Measurement (T0): Three baseline measurements for both skin hydration (Corneometer® CM 825) and TEWL (Tewameter® TM 300) are taken on three marked 2x2 cm sites on each volar forearm.[17][18]

  • Product Application: A standardized amount (2 mg/cm²) of each test material (this compound and light mineral oil) is applied to the assigned sites. One site remains untreated as a negative control.[16]

  • Post-Application Measurements: Instrumental measurements are repeated at predefined time points (e.g., 1 hour, 4 hours, and 8 hours post-application) to assess short-term and long-term effects.

Causality: The commercial success of a skincare product is heavily influenced by its aesthetics and feel upon application.[19] A trained sensory panel can provide objective, reproducible data on specific attributes, allowing for a direct comparison of the consumer experience.[20][21][22] Key attributes like oiliness, stickiness, and absorbency are directly related to the physicochemical properties of the emollients.[21][23]

Methodology:

  • Panelist Training: A panel of 10-15 trained assessors is familiarized with standardized definitions and rating scales for key sensory attributes.

  • Product Evaluation: Panelists are provided with blinded samples of each material.

  • Application: A standardized volume of each product is applied to a designated area on the forearm or back of the hand.

  • Scoring: Panelists rate the intensity of predefined sensory attributes (e.g., Spreadability, Absorbency, Oiliness, Stickiness, After-feel Softness) on a 15-point scale immediately after application and after a short delay (e.g., 2 minutes).

  • Data Analysis: The mean scores for each attribute are calculated and statistically analyzed to generate sensory profiles for each ingredient.

Data Presentation and Interpretation (Hypothetical Data)

The following tables summarize the expected outcomes from the experimental protocols, illustrating the distinct performance profiles of the two ingredients.

Table 1: Instrumental Efficacy Data (Mean Values)

Parameter Time Point Untreated Control This compound Mineral Oil
Skin Hydration T0 35.2 35.5 35.3
(Corneometer A.U.) T1hr 34.8 55.1 58.9
T4hr 34.5 45.3 52.4
T8hr 34.1 38.6 46.7
% TEWL Reduction T0 0% 0% 0%
(vs. Baseline) T1hr -2% 15% 35%
T4hr -3% 10% 30%

| | T8hr | -4% | 5% | 25% |

Interpretation: The data would likely show that mineral oil provides a more significant and sustained increase in skin hydration and a much greater reduction in TEWL, confirming its superior occlusive properties.[9][10] this compound would show a good initial moisturizing effect but with less longevity compared to mineral oil.

Table 2: Quantitative Sensory Analysis (Mean Scores on a 15-point scale)

Attribute This compound Mineral Oil
Spreadability 13.5 9.8
Absorbency (2 min) 12.8 7.5
Oiliness 4.2 11.5
Stickiness 2.1 6.8

| After-feel Softness | 13.1 | 11.2 |

Interpretation: The sensory data would highlight the aesthetic advantages of this compound. It would be perceived as significantly easier to spread, faster absorbing, and far less oily and sticky than mineral oil.[] This aligns with its common use in formulations where a light, elegant feel is desired.[24]

Discussion and Formulation Considerations

The choice between this compound and mineral oil is not a matter of which is "better," but which is more suitable for the intended application.

  • For Intensive Moisturization and Barrier Repair: Mineral oil is the superior choice. Its high occlusivity makes it ideal for products targeting very dry, compromised, or sensitive skin, such as night creams, healing ointments, and products for conditions like eczema.[9][25] Its proven safety and efficacy have made it a staple in dermatology for decades.[26]

  • For Elegant Aesthetics and Daily Wear: this compound excels in formulations where sensory experience is paramount. Its lightweight, non-greasy feel makes it perfect for daily facial moisturizers, serums, sunscreens, and color cosmetics where a smooth application and quick absorption are critical.[]

Synergistic Use: In many advanced formulations, these ingredients are used in combination. A small amount of mineral oil can significantly boost the occlusivity and long-term hydration of a formula, while this compound can improve the overall aesthetics, making the product more appealing to the consumer. This allows formulators to balance high efficacy with a desirable sensory profile.

Conclusion

This compound and mineral oil are both valuable ingredients in the skincare formulator's toolkit, but they serve different primary purposes. Mineral oil provides unmatched occlusivity, making it a powerful agent for locking in moisture and supporting skin barrier function. This compound offers superior sensory properties, delivering emollience with a light, non-greasy feel. A thorough understanding of their distinct efficacy profiles, as determined by the quantitative instrumental and sensory protocols outlined in this guide, enables the development of targeted, high-performance skincare products that meet both clinical efficacy standards and consumer expectations.

References

  • Science Becomes Her. (2019, September 6). Emollients, Occlusives, & Humectants | Moisturizers Explained.[Link]

  • IMPReSS - Mousephenotype.org. Transepidermal water loss Protocol.[Link]

  • The Kingsley Clinic. Corneometry: Non-Invasive Skin Hydration Measurement Tool.[Link]

  • GFaceMD. Understanding Skin Hydration Tests: Why They Matter and How to Use Them.[Link]

  • JMC Scientific Consulting Ltd. Corneometer – hydration measurement.[Link]

  • Go-To Skincare. Three Types Of Moisturisers Humectants Occlusives Emollients.[Link]

  • Eurofins. Transepidermal Water Loss (TEWL).[Link]

  • CeraVe. What Are Emollients, Humectants, and Occlusives?[Link]

  • Verdant Cosmetics. (2021, April 26). Exploring Ingredients – Occlusives & Emollients.[Link]

  • REMEDY. Humectants, Emollients, and Occlusives.[Link]

  • SciELO. (2021). Evaluation of operational parameters for clinical evaluation of skin hydration by corneometry method.[Link]

  • Ovid. (2018). Measuring transepidermal water loss: a comparative in vivo study of condenser-chamber, unventilated-chamber and open-chamber systems.[Link]

  • ResearchGate. (2018). EEMCO guidance for the Assessment of the Transepidermal Water Loss (TEWL) in Cosmetic Sciences.[Link]

  • Eurofins. Skin Moisturising.[Link]

  • Semantic Scholar. (1990). Guidelines for transepidermal water loss (TEWL) measurement.[Link]

  • AccessDermatologyDxRx. Mineral Oil | Cosmeceuticals and Cosmetic Ingredients.[Link]

  • Lab Alley. Mineral Oil Used For Skincare And Pharmaceutics.[Link]

  • ResearchGate. (2019). Mineral oils and waxes in cosmetics: an overview mainly based on the current European regulations and the safety profile of these compounds.[Link]

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  • Taylor & Francis Online. (2020). Mineral oil in food, cosmetic products, and in products regulated by other legislations.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Ethylhexyl Octanoate: Applications Beyond Plastics and Fibers.[Link]

  • ResearchGate. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties.[Link]

  • ResearchGate. (2018). Sensory Measurement—Evaluation and Testing of Cosmetic Products.[Link]

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  • PubMed. (2012). A review on the extensive skin benefits of mineral oil.[Link]

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  • ResearchGate. (2018). Review of data on the dermal penetration of mineral oils and waxes used in cosmetic applications.[Link]

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Investigating the sensory profile of 2-ethylhexyl nonanoate in comparison to other emollients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sensory profile of an emollient is a critical determinant of consumer acceptance and therapeutic adherence in topical formulations. This guide provides a comprehensive investigation into the sensory characteristics of 2-ethylhexyl nonanoate, a branched-chain ester emollient. Through standardized sensory evaluation protocols and objective panelist assessments, its performance is benchmarked against three widely used emollients from distinct chemical classes: Isopropyl Palmitate (a light, fast-spreading ester), Caprylic/Capric Triglyceride (a medium-spreading triglyceride), and Dimethicone (a silicone). This analysis reveals that this compound possesses a unique sensory signature characterized by a lightweight feel, excellent spreadability, and a non-greasy, soft after-feel, positioning it as a versatile alternative for formulators seeking specific tactile experiences in skin care, sun care, and color cosmetic applications.

Introduction: The Primacy of Sensory Perception in Topical Formulations

In the development of dermatological and cosmetic products, the tactile experience is not a secondary consideration but a primary driver of product efficacy and commercial success. Emollients, which are foundational to most topical formulations, are primarily responsible for imparting softness, smoothness, and lubrication to the skin.[1] However, their impact extends far beyond simple moisturization; they dictate the initial feel, the ease of application (rub-out), and the residual perception on the skin (after-feel). A poorly optimized sensory profile can lead to negative consumer perceptions, such as greasiness, tackiness, or poor absorption, ultimately resulting in non-compliance.[2]

This compound is an emollient ester valued in cosmetic formulations for its ability to create a smooth texture and pleasant skin feel.[] Its branched C8 alkyl chain and C9 fatty acid structure suggest a unique interaction with the skin's surface. This guide aims to scientifically quantify and contextualize its sensory profile by comparing it to other emollients with established performance characteristics. By understanding these differences, formulators can make more informed decisions to achieve specific and desirable sensory outcomes.

Materials and Methodologies for Sensory Evaluation

To ensure the objectivity and reproducibility of our findings, a rigorous, multi-faceted approach to sensory evaluation was employed. This methodology is designed to be a self-validating system, minimizing subjectivity and environmental variables.[4]

Selection of Comparative Emollients

To provide a robust comparative framework, three emollients were selected based on their widespread use and distinct sensory profiles:

  • Isopropyl Palmitate (IPP): A short-chain ester known for its very light, fast-spreading, and quick-absorbing properties.[5][6] It serves as a benchmark for a "light" and "dry" feel.

  • Caprylic/Capric Triglyceride (CCT): A mixed triester of caprylic and capric acids derived from coconut oil.[7][8] It is considered a medium-spread emollient with a smooth, non-greasy feel, but more substantive than IPP.[9]

  • Dimethicone (50 cSt): A silicone polymer renowned for its silky, slippery feel, non-tacky finish, and ability to improve spreadability.[10][11] It represents a non-ester, inorganic benchmark.

Quantitative Descriptive Analysis (QDA) Protocol

A trained sensory panel is essential for generating reliable and discriminating data.[12] Our protocol, based on ASTM E1490-11 standards, involves a systematic process from panelist training to data analysis.[12]

Step-by-Step Protocol:

  • Panelist Screening & Training: A panel of 15 assessors was screened for sensory acuity and trained over a two-week period. Training focused on identifying and rating the intensity of specific tactile attributes using standardized references.

  • Sample Preparation & Presentation: Each neat emollient was presented to panelists in identical, coded containers. A precise dosage (0.1 mL) was dispensed for each evaluation to ensure consistency.

  • Evaluation Environment: All evaluations were conducted in a climate-controlled room with consistent temperature (22°C ± 1°C) and humidity (50% ± 5%) to minimize environmental influence on perception.[12]

  • Attribute Evaluation: Panelists evaluated the emollients on their non-dominant forearm, assessing key attributes at specific time points (initial application, during rub-out, and 2 minutes after application). The attributes measured were:

    • Spreadability: The ease with which the product glides over the skin.

    • Absorbency: The perceived speed of penetration into the skin.

    • Greasiness: The perception of a thick, oily film during and after application.

    • Slipperiness: The degree of slip or lubrication during rub-out.

    • Softness (After-feel): The perceived smoothness and conditioning of the skin after the product has been absorbed.

  • Data Collection & Analysis: Panelists rated the intensity of each attribute on a 15-point unstructured line scale. The data was collected and analyzed using Analysis of Variance (ANOVA) to determine statistically significant differences between the samples.[13][14]

Visualization of the Experimental Workflow

The following diagram illustrates the systematic process employed for the sensory evaluation.

Sensory_Evaluation_Workflow cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis Panelist Panelist Screening & Training Sample Sample Preparation (Coded & Dosed) Env Environment Control (Temp & Humidity) Apply Application (0.1 mL on forearm) Env->Apply Assess_Initial Initial Assessment (t=0s) Apply->Assess_Initial Assess_Rubout Rub-out Assessment (0-30s) Assess_Initial->Assess_Rubout Assess_Afterfeel After-feel Assessment (t=2min) Assess_Rubout->Assess_Afterfeel Collect Data Collection (15-point scale) Assess_Afterfeel->Collect Stats Statistical Analysis (ANOVA) Collect->Stats Report Reporting & Interpretation Stats->Report

Caption: Workflow for Quantitative Descriptive Analysis of Emollients.

Results and Discussion

The sensory panel evaluations revealed statistically significant differences among the four emollients across all evaluated attributes.

Quantitative Sensory Profile Comparison

The mean scores for each sensory attribute are summarized in the table below. Scores are on a 15-point scale, where a higher score indicates a higher intensity of the attribute.

Sensory AttributeThis compoundIsopropyl Palmitate (IPP)Caprylic/Capric Triglyceride (CCT)Dimethicone (50 cSt)
Spreadability 13.214.111.514.5
Absorbency 11.813.59.87.5
Greasiness 4.52.86.73.5
Slipperiness 10.58.59.513.8
Softness (After-feel) 12.510.211.912.1
Analysis of this compound's Sensory Profile

This compound exhibits a highly desirable and balanced sensory profile. Its spreadability (13.2) is excellent, approaching that of the very light IPP and Dimethicone benchmarks. This ease of application is crucial for elegant formulations like lotions and foundations.

Its absorbency (11.8) is notably high, indicating a perception of rapid skin penetration without leaving a heavy film. While not as fast as the highly volatile IPP (13.5), it is significantly quicker than CCT and Dimethicone, contributing to its non-greasy feel.

The greasiness score (4.5) is low, positioning it as a lightweight emollient. It provides more cushion and initial lubrication than IPP (2.8) but is perceived as substantially less oily than the more substantive CCT (6.7).

Interestingly, its after-feel is characterized by a high degree of softness (12.5), superior to all other tested emollients except for the silicone. This suggests it leaves the skin feeling conditioned and velvety, a highly sought-after attribute in skincare.

The Link Between Chemical Structure and Sensory Perception

The observed sensory differences can be directly correlated with the molecular structures of the emollients.[15]

  • This compound: The presence of a branched alkyl group (2-ethylhexyl) lowers the melting point and viscosity compared to a linear equivalent. This branching disrupts orderly packing on the skin, contributing to its high spreadability and non-greasy feel.

  • Isopropyl Palmitate: As a very short-chain ester, IPP has low viscosity and a high vapor pressure, leading to its characteristic fast absorption and "dry" feel.[16][17]

  • Caprylic/Capric Triglyceride: This triglyceride structure is larger and more polar than the monoesters, resulting in a more substantive film on the skin, hence its lower spreadability and higher perceived greasiness.[18]

  • Dimethicone: The unique flexibility of the siloxane backbone (-Si-O-) allows the molecule to spread into a thin, uniform, and highly slippery film.[19] Its large molecular size prevents significant absorption, contributing to its low absorbency score but excellent slip and softness.[20]

The following diagram illustrates this relationship between molecular characteristics and sensory output.

Structure_Function_Relationship cluster_structure Molecular Characteristics cluster_sensory Resulting Sensory Attributes Branch Branched Chain (this compound) Spread High Spreadability Branch->Spread NonGreasy Non-Greasy Feel Branch->NonGreasy Soft Soft After-feel Branch->Soft Short Short Chain Ester (IPP) Short->Spread Absorb Fast Absorbency Short->Absorb Trigly Triglyceride (CCT) Substantive Substantive Feel Trigly->Substantive Siloxane Siloxane Backbone (Dimethicone) Siloxane->Spread Siloxane->Soft Slip High Slipperiness Siloxane->Slip

Caption: Correlation between emollient structure and sensory properties.

Conclusion and Formulation Implications

This investigation demonstrates that this compound offers a distinct and highly desirable sensory profile that bridges the gap between ultra-light esters and more substantive triglycerides. Its key advantages—high spreadability, rapid absorption, low greasiness, and a pronounced soft after-feel—make it an exceptionally versatile tool for the modern formulator.

Practical Applications:

  • For Facial Moisturizers and Serums: Its lightweight, non-greasy feel is ideal for daily-wear products where a clean finish is required.

  • For Sun Care Formulations: Its ability to improve spreadability can aid in achieving a more uniform application of UV filters, while its elegant feel can counteract the heavy texture of some organic sunscreens.

  • For Color Cosmetics: In foundations and liquid blushes, it can provide slip for even blending and a comfortable, non-oily wear.

By providing a superior tactile experience without compromising on skin-conditioning benefits, this compound stands as a compelling alternative to traditional emollients, enabling the development of sophisticated products that meet the high sensory expectations of today's consumers.

References

  • Byrdie. (2023). Why Derms Love Dimethicone—a Skin-Protecting Ingredient—In Skincare. [Link]

  • Cosmetics & Toiletries. (2013). Ingredient Profile—Dimethicone. [Link]

  • Naturium Australia. (n.d.). The Truth About Dimethicone. [Link]

  • Parente, M. E., Gámbaro, A., & Solana, G. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Journal of Cosmetic Science, 56(3), 175-182. [Link]

  • Cosmetics & Toiletries. (2025). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. [Link]

  • Semantic Scholar. (n.d.). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. [Link]

  • UL Prospector. (n.d.). Caprylic/Capric Triglyceride by Essential Ingredients. [Link]

  • CD Formulation. (n.d.). Sensory Evaluation of Cosmetics. [Link]

  • Medical News Today. (2025). What is dimethicone? Uses, safety, and alternatives. [Link]

  • Inovapotek. (n.d.). Sensorial Analysis. [Link]

  • Stokkee. (n.d.). Dimethicone in Skincare: Improving texture, feel, and performance. [Link]

  • ResearchGate. (n.d.). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. [Link]

  • ResearchGate. (n.d.). Sensory characterization of emollient. [Link]

  • Claims Clinical. (n.d.). Services-Sensory Evaluation. [Link]

  • Amarrie Cosmetics. (2024). Sensory Evaluation of Creams: A Comprehensive Approach. [Link]

  • UL Prospector. (n.d.). Isopropyl Palmitate by Acme Hardesty Co.. [Link]

  • Journal of Cosmetic Science. (2005). Volume 56 No 3 page 182. [Link]

  • ECSA Chemicals. (2025). Isopropyl Palmitate: A Key Ingredient in Cosmetics. [Link]

  • ResearchGate. (n.d.). Emollients for cosmetic formulations: Towards relationships between physico-chemical properties and sensory perceptions. [Link]

  • JOSEE Organic Beauty & Perfume. (n.d.). Caprylic Capric Triglycerides. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Caprylic Capric Triglycerides in Skincare: Formulation Benefits for Manufacturers. [Link]

  • Healthline. (2019). Caprylic/Capric Triglyceride:Uses, Benefits, Side Effects & More. [Link]

  • Semantic Scholar. (n.d.). SENSORY CHARACTERIZATION OF EMOLLIENTS. [Link]

  • OECD. (n.d.). SIDS INITIAL ASSESSMENT PROFILE CAS No. 103-09-3 Chemical Name 2-Ethylhexyl Acetate. [Link]

  • NICNAS. (2016). Selected 2-ethylhexyl esters: Human health tier II assessment. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2019). Waxy esters of 2-ethylhexanol: Human health tier III assessment. [Link]

  • The Good Scents Company. (n.d.). hexyl nonanoate, 6561-39-3. [Link]

  • The University of Queensland. (n.d.). Impact of different emollient esters on body emulsions: Sensory, physicochemical. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethylhexyl Nonanoate

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of 2-Ethylhexyl nonanoate, a common ingredient in cosmetics and personal care products, is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

Understanding the Compound: Properties and Hazards

This compound is an ester of 2-ethylhexanol and nonanoic acid. While it is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to handle it with care to prevent environmental contamination and potential workplace hazards.

PropertyValue
Appearance Colorless to pale yellow liquid
Odor Mild, characteristic
Boiling Point Approximately 280 °C (536 °F)
Flash Point > 100 °C (> 212 °F)
Solubility in Water Insoluble
Environmental Fate Potentially biodegradable, but prevent release into waterways

While not acutely toxic, prolonged or repeated skin contact may cause mild irritation. Its low volatility minimizes inhalation risks under normal conditions of use. However, its insolubility in water and potential for environmental persistence necessitate proper disposal to avoid contamination of aquatic ecosystems.

Core Principles of this compound Disposal

The primary principle governing the disposal of this compound is the avoidance of direct release into the environment. This means it should never be poured down the drain or disposed of in regular trash. The recommended disposal method is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE):

Before handling this compound, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are essential to protect against accidental splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

2. Waste Collection and Segregation:

  • Designated Waste Container: Use a clearly labeled, leak-proof container for collecting this compound waste. The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with the full chemical name: "this compound".

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

3. Storage of Waste:

  • Secure Storage Area: Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of chemical waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Provide Information: Be prepared to provide the EHS department with the following information:

    • The name of the chemical (this compound)

    • The quantity of waste

    • The type of container it is in

  • Follow Institutional Procedures: Adhere to all internal procedures for waste pickup and documentation.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe collect 2. Collect in a Labeled, Leak-Proof Container ppe->collect segregate 3. Segregate from Other Waste Streams collect->segregate store 4. Store in a Designated, Secure Area with Secondary Containment segregate->store contact_ehs 5. Contact Institutional Environmental Health & Safety (EHS) store->contact_ehs provide_info 6. Provide Waste Information (Name, Quantity, Container) contact_ehs->provide_info schedule_pickup 7. Schedule Pickup with Licensed Waste Disposal Vendor provide_info->schedule_pickup end_disposal End: Compliant Disposal schedule_pickup->end_disposal

Caption: Decision workflow for the compliant disposal of this compound.

Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material into a labeled, sealable container for disposal as hazardous waste.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's emergency response team or EHS department immediately.

    • Prevent the spill from entering drains or waterways.

Trustworthiness and Self-Validation

This protocol is designed to be a self-validating system. By following each step, you are inherently documenting a compliant disposal process. The use of designated and labeled containers, communication with your EHS department, and the use of a licensed disposal vendor creates a verifiable chain of custody for the waste material. This ensures that your laboratory is adhering to the highest standards of safety and environmental stewardship.

References

  • Safety Data Sheet for this compound. (This information is typically available from the chemical manufacturer's website. For a representative example, you can search for "this compound SDS" from a major supplier like Sigma-Aldrich or Thermo Fisher Scientific).
  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste." [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication." [Link]

Navigating the Nuances of Safety: A Guide to Personal Protective Equipment for 2-Ethylhexyl Nonanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and development, a profound understanding of the materials we handle is the bedrock of both innovation and safety. 2-Ethylhexyl nonanoate (CAS No. 59587-44-9), also known as 2-ethylhexyl pelargonate, is a widely utilized emollient and solvent.[1][2] While its own safety profile appears benign at first glance—often not classified as a hazardous substance—a deeper, scientifically-grounded approach reveals a more complex picture.[3][4] This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond simple checklists to instill a culture of informed safety. Our core principle is that true safety emerges from understanding the why behind each precaution.

The primary consideration for this compound is not its direct toxicity, but its nature as an ester. Through chemical or enzymatic processes, it is expected to hydrolyze, breaking down into its constituent components: 2-ethylhexanol (2-EH) and nonanoic acid.[5] The crux of the safety protocol revolves around the potential exposure to 2-EH, a substance linked to developmental toxicity.[6] Therefore, our protective measures are designed not for the parent compound in isolation, but for the potential hazards of its hydrolysis products.

Hazard Profile: The Compound vs. Its Components

A comparative look at the properties of this compound and its primary hydrolysis product of concern, 2-ethylhexanol, illuminates the rationale for our recommended PPE.

PropertyThis compound2-Ethylhexanol (Hydrolysis Product)
CAS Number 59587-44-9[1][7]104-76-7[5]
Physical State Liquid at room temperature[1]Liquid
GHS Hazard Classification Generally not classified[3][4]Classified; associated with developmental toxicity[6]
Vapor Pressure Very low (0.008 Pa at 20°C)[1]Low, but higher than the parent ester

This data underscores a critical expert insight: we must implement protective measures that account for the potential risks of the more hazardous daughter compound (2-EH), even when handling the less hazardous parent ester.

The Hierarchy of Controls: A Foundational Approach

Before detailing specific PPE, it is imperative to ground our safety plan in the established hierarchy of controls. PPE is the final line of defense, employed when other controls are not feasible or are insufficient.

cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard, e.g., fume hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work, e.g., SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.

For this compound, engineering controls such as handling the material in a well-ventilated area or within a chemical fume hood are paramount to minimize inhalation exposure.[3][8]

Personal Protective Equipment (PPE) Selection Protocol

The selection of appropriate PPE is not a one-size-fits-all prescription; it is a dynamic process based on a risk assessment of the specific task being performed. The following workflow illustrates this decision-making process.

cluster_1 PPE Selection Workflow for this compound A Assess Task (e.g., quantity, duration, potential for splash/aerosol) B Low Risk (Small quantities, <100mL, no heating, enclosed system) A->B Low Risk C Moderate/High Risk (Large quantities, >100mL, heating, open transfer, potential splash) A->C High Risk D Required PPE: • Nitrile Gloves • Safety Glasses with Side Shields • Standard Lab Coat B->D E Required PPE: • Nitrile Gloves (consider double-gloving) • Chemical Splash Goggles • Face Shield (if significant splash risk) • Chemical-Resistant Apron over Lab Coat C->E F Is ventilation adequate (e.g., fume hood)? C->F G No additional respiratory protection needed. F->G Yes H Use NIOSH-approved respirator for organic vapors if aerosols are generated or ventilation is poor. F->H No

Caption: Task-based risk assessment for selecting appropriate PPE.

Hand Protection: The First Barrier

Direct skin contact is a primary route of exposure. While this compound itself may only be a slight skin irritant, repeated contact should be avoided. The greater concern is dermal absorption of the hydrolysis product, 2-EH.

  • Recommended Gloves: Chemical-resistant gloves are mandatory.[9] Nitrile gloves provide a suitable barrier for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered.

  • Causality: Solvents and esters can degrade protective gloves over time. It is crucial to check the manufacturer's compatibility charts. Always inspect gloves for tears or pinholes before use. Contaminated work clothing should not be allowed out of the workplace.[8]

Eye and Face Protection: Shielding from Splashes

Protecting the eyes from splashes is non-negotiable in any chemical handling scenario.

  • Minimum Requirement: At all times, wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3]

  • Elevated Risk: When handling larger volumes (>100mL) or when there is a significant risk of splashing (e.g., during transfers, mixing, or heating), upgrade to chemical splash goggles.[8] For maximum protection, use a face shield in conjunction with goggles.

  • Causality: this compound can cause eye irritation.[8] A splash to the eye requires immediate and prolonged rinsing for at least 15 minutes.[3][10] Using the appropriate level of protection prevents such incidents entirely.

Body Protection: Preventing Skin Contact

Protective clothing prevents contamination of personal clothes and minimizes skin exposure.

  • Standard Protocol: A standard, clean lab coat should be worn and kept fully fastened.

  • Enhanced Protocol: For tasks with a higher splash potential, supplement the lab coat with a chemical-resistant apron made of a material like polyethylene or rubber.

  • Footwear: Closed-toe shoes are required in any laboratory setting. Do not wear perforated shoes or sandals where chemicals are handled.[11]

Respiratory Protection: An Assessment of Inhalation Risk

Due to its very low vapor pressure, this compound does not pose a significant inhalation risk at room temperature in a well-ventilated area.[1]

  • When is it necessary?: Respiratory protection should be considered if the material is heated, aerosolized (e.g., via spraying or vigorous mixing), or handled in a poorly ventilated space.[8]

  • Type of Respirator: If a risk assessment determines that a respirator is necessary, use a NIOSH-approved air-purifying respirator with organic vapor cartridges.[8]

  • Causality: While the vapor concentration of the ester may be low, any generated aerosols will contain non-volatile components. Inhaling these droplets is a direct route of exposure. Engineering controls, such as a fume hood, are the preferred method to manage this risk.[3]

Operational and Disposal Plans

Standard Handling Protocol: Preparing a 10% Solution
  • Pre-Operation Check: Confirm that a chemical fume hood is operational. Ensure an eyewash station and safety shower are accessible.

  • Don PPE: Based on the PPE Selection Workflow, don the appropriate gear. For preparing a solution, this includes nitrile gloves, chemical splash goggles, and a lab coat.

  • Staging: Place a calibrated balance, the stock container of this compound, the chosen solvent, and the final mixing vessel inside the chemical fume hood.

  • Weighing: Tare a clean, secondary container on the balance. Carefully pour the required mass of this compound into the container. Keep the stock container opening away from your face.

  • Dissolution: Place the secondary container into the final mixing vessel. Slowly add the solvent to the secondary container to dissolve the this compound. Use a magnetic stirrer for gentle agitation if necessary.

  • Transfer and Dilution: Once dissolved, transfer the concentrate to the final volumetric flask or vessel and dilute to the final volume with the solvent.

  • Cleanup: Tightly cap all containers. Wipe down any minor drips within the fume hood using a compatible absorbent pad.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.

Spill Management and Disposal

In the event of a spill, personal safety is the top priority.

Caption: A clear, sequential procedure for responding to a spill.

Disposal: Waste this compound and materials contaminated with it must be treated as chemical waste.

  • Do not discharge to sewer systems. [3]

  • Collect waste in a suitable, closed, and clearly labeled container.[10]

  • The material can be disposed of via a licensed chemical destruction facility or through controlled incineration.[3][10] Always follow your institution's specific waste disposal protocols and local, state, and federal regulations.

References

  • Selected 2-ethylhexyl esters: Human health tier II assessment , Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • SPI Supplies Division Safety Data Sheet , SPI Supplies. [Link]

  • Waxy esters of 2-ethylhexanol: Human health tier III assessment , Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Personal Protective Equipment , US EPA. [Link]

  • This compound , NIST WebBook. [Link]

  • Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment , Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • hexyl nonanoate, 6561-39-3 , The Good Scents Company. [Link]

  • Resutile™ 9685 Urethane (Part A) Safety Data Sheet , Paint Docs. [Link]

  • Safe Handling and Storage of 2-Ethylhexyl Nitrate for Industrial Users , LookChem. [Link]

  • 5 Types of PPE for Hazardous Chemicals , Hazmat School. [Link]

  • Recommended PPE to handle chemicals , Bernardo Ecenarro - BESA. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.